SJB2-043
描述
Structure
3D Structure
属性
IUPAC Name |
2-phenylbenzo[f][1,3]benzoxazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO3/c19-14-11-8-4-5-9-12(11)15(20)16-13(14)18-17(21-16)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYQQADDUUDCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333501 | |
| Record name | sjb2-043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63388-44-3 | |
| Record name | sjb2-043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of SJB2-043: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJB2-043 is a potent and specific small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[1][2][3] Its mechanism of action is centered on the inhibition of USP1's deubiquitinating activity, which leads to the degradation of downstream targets involved in cell cycle progression, DNA repair, and oncogenic signaling. This guide provides a detailed technical overview of the molecular mechanisms of this compound, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its intricate signaling pathways.
Primary Molecular Target: The USP1/UAF1 Complex
This compound directly targets and inhibits the enzymatic activity of the USP1/UAF1 complex.[1][4] USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from specific protein substrates, thereby rescuing them from proteasomal degradation. The interaction with UAF1 is crucial for USP1's stability and catalytic activity. By inhibiting this complex, this compound effectively prevents the deubiquitination of key USP1 substrates.
Downstream Effects on Key Protein Substrates
The primary consequence of USP1 inhibition by this compound is the subsequent ubiquitination and proteasomal degradation of its downstream targets. This includes:
-
Inhibitor of DNA Binding (ID) Proteins: this compound treatment leads to a dose-dependent decrease in the levels of ID1, ID2, and ID3 proteins.[1][2] These proteins are key regulators of cellular differentiation and proliferation, and their degradation is a critical aspect of this compound's anti-cancer activity.
-
Fanconi Anemia (FA) Pathway Proteins: The compound increases the levels of ubiquitinated Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[4][5] This disruption of the FA DNA repair pathway sensitizes cancer cells to DNA damaging agents.
Modulation of Oncogenic Signaling Pathways
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to modulate several critical oncogenic signaling pathways:
-
PI3K/AKT/mTOR Pathway: this compound significantly suppresses the phosphorylation and activation of key components of this pathway, including AKT and mTOR.[6] This inhibition leads to reduced cell proliferation and survival.
-
MAPK Pathway: The compound inhibits the activation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK.[6] This contributes to its anti-proliferative and pro-apoptotic effects.
-
Wnt/β-catenin Pathway: this compound upregulates the expression of GSK3β, a key negative regulator of the Wnt pathway, leading to increased phosphorylation and subsequent degradation of β-catenin.[6] This can inhibit cancer cell invasion and metastasis.
Cellular and Physiological Consequences
The molecular effects of this compound translate into distinct cellular and physiological outcomes:
-
Inhibition of Cell Proliferation and Migration: this compound demonstrates a dose-dependent inhibition of cancer cell proliferation and migration.[6]
-
Induction of Apoptosis: The compound effectively induces apoptosis in various cancer cell lines.[1][4][6]
-
Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest at the G2 phase.[6]
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| IC50 (USP1/UAF1 complex) | Cell-free enzymatic assay | 544 nM | [1][3][7] |
| EC50 (Cytotoxicity) | K562 cells | ~1.07 µM | [1][2][4] |
| Apoptosis Induction | A549 cells | Dose-dependent increase | [6] |
| Cell Cycle Arrest | A549 cells | G2 phase arrest | [6] |
| Migration Inhibition | A549 cells | Significant at 12, 24, and 48h | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Plate cells in the logarithmic growth phase into 96-well plates at a desired density.
-
Compound Treatment: After cell adherence, treat with varying concentrations of this compound for specified time periods.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated) group.[6]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[1][6]
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, β-catenin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
In Vitro Deubiquitinase (DUB) Activity Assay
-
Reaction Setup: Prepare a reaction buffer containing HEPES-KOH (pH 7.8), NaCl, ovalbumin, EDTA, and DTT.
-
Enzyme and Substrate: Add the purified USP1/UAF1 complex and the fluorogenic substrate ubiquitin-AMC (Ub-AMC) to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of Ub-AMC over time using a fluorometer.
-
IC50 Determination: Calculate the IC50 value by plotting the inhibition of DUB activity against the concentration of this compound.[1]
Visualizations
Caption: Overview of this compound's mechanism of action.
Caption: General experimental workflow for studying this compound.
Caption: this compound's impact on key oncogenic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
SJB2-043: A Potent USP1 Inhibitor with Anti-Cancer Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SJB2-043 is a small molecule inhibitor of Ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme implicated in DNA damage repair and the regulation of cancer stem cells.[1][2] By targeting USP1, this compound has demonstrated significant anti-cancer properties, including the suppression of proliferation and migration, and the induction of apoptosis in various cancer cell lines.[1][3] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the signaling pathways it modulates.
Core Function and Mechanism of Action
This compound functions as a potent inhibitor of the native USP1/UAF1 complex.[4][5] USP1 is a deubiquitinating enzyme that plays a crucial role in several cellular processes, including the Fanconi anemia DNA repair pathway.[2] Inhibition of USP1 by this compound leads to a dose-dependent decrease in USP1 levels, which in turn causes the proteasomal degradation of its downstream targets, including the inhibitor of DNA-binding 1 (ID1) protein.[2][3] The degradation of ID1 is a key event that contributes to the anti-leukemic effects of this compound.[2] Furthermore, this compound has been shown to decrease the levels of other ID proteins, such as ID2 and ID3.[4][5]
In the context of non-small cell lung cancer (NSCLC), this compound has been found to suppress cell proliferation, migration, and the epithelial-mesenchymal transition (EMT) by modulating multiple critical signaling pathways.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (USP1/UAF1 complex) | 544 nM | In vitro enzymatic assay | [4][5] |
| EC50 (Cell Viability) | 1.07 µM | K562 (Chronic Myelogenous Leukemia) | [3][5] |
Table 1: Potency and Efficacy of this compound
| Cell Line | Treatment Concentration | Effect | Reference |
| A549 (NSCLC) | 0, 0.625, 2.5, 10 µM (24h) | Significant elevation in the G2 phase cell population | [1] |
| K562 (CML) | Dose-dependent | Induction of apoptosis | [3] |
| Primary AML cells | Dose-dependent | Cytotoxicity and ID1 degradation | [3] |
| INS-1E (Pancreatic β-cells) | Not specified | Suppression of high glucose, high glucose/palmitate, or cytokine-induced apoptosis | [6] |
Table 2: Cellular Effects of this compound in Different Cancer Models
Key Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the function of this compound.
Cell Viability and Proliferation Assays
-
CCK-8 Assay: To assess the cytotoxicity of this compound in A549 cells, cells in the logarithmic growth phase are seeded and exposed to various concentrations of the compound. Cell viability is then measured using a Cell Counting Kit-8 (CCK-8) assay.[1]
-
Trypan Blue Staining/MTT Assay: For leukemic cell lines, viable cell counts are determined using Trypan blue staining or an MTT assay after treatment with this compound for 24-72 hours.[4]
Apoptosis Assays
-
Flow Cytometry (FCM): To confirm the apoptosis-inducing effect of this compound, A549 cells are treated with the compound, and apoptosis is assessed using FCM.[1]
-
Annexin V and 7-AAD Staining: Apoptotic cells in leukemic cell lines are detected by flow cytometry using Annexin V and 7-AAD staining.[4]
Western Blotting (WB)
Western blotting is a key technique used to investigate the molecular mechanism of this compound. It is employed to examine the expression levels of various proteins, including:
-
Apoptotic markers: Bax and Bcl-2[1]
-
Signaling pathway components: p-AKT/AKT, p-mTOR/mTOR, p-ERK/ERK, p-p38/p38, and p-JNK/JNK[1]
-
Wnt/β-catenin pathway proteins: GSK3β and phosphorylated β-catenin[1]
-
USP1 and ID1 proteins[3]
Cell Cycle Analysis
The impact of this compound on the cell cycle is analyzed using flow cytometry after propidium (B1200493) iodide (PI) staining. A549 cells are exposed to different doses of this compound for 24 hours before analysis.[1]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.
Caption: this compound inhibits the USP1/UAF1 complex, leading to ID1 degradation, which in turn suppresses proliferation and promotes apoptosis.
Caption: this compound modulates PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways in NSCLC cells to exert its anti-tumor effects.[1]
Conclusion
This compound is a promising anti-cancer agent that functions through the potent and specific inhibition of USP1. Its ability to induce degradation of oncoproteins like ID1 and modulate multiple oncogenic signaling pathways highlights its therapeutic potential in various malignancies, including leukemia and non-small cell lung cancer. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel cancer therapeutic.
References
- 1. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
SJB2-043: A Potent Inhibitor of Ubiquitin-Specific Protease 1 (USP1) for Cancer Therapy and Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SJB2-043 is a small molecule inhibitor targeting ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme (DUB) implicated in DNA damage repair and cancer cell survival. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization. The document is intended to serve as a resource for researchers in oncology, drug discovery, and cell biology, facilitating further investigation into the therapeutic potential of USP1 inhibition.
Introduction to USP1 and its Role in Disease
Ubiquitin-specific protease 1 (USP1) is a critical enzyme that removes ubiquitin from target proteins, a process known as deubiquitination.[1][2] This action stabilizes its substrates, thereby influencing a variety of cellular processes, including DNA repair, cell cycle regulation, and signal transduction.[2][3] USP1's key substrates include proteins central to the Fanconi anemia (FA) pathway, such as FANCD2 and FANCI, and the DNA replication and repair protein, Proliferating Cell Nuclear Antigen (PCNA).[2][4][5] By deubiquitinating these proteins, USP1 plays a pivotal role in regulating the cellular response to DNA damage.[4][5]
In numerous cancers, the upregulation of DNA damage repair pathways allows tumor cells to survive despite accumulating genetic mutations.[2] USP1 contributes to this by stabilizing proteins essential for these repair mechanisms.[2] Consequently, USP1 has emerged as an attractive therapeutic target in oncology.[1][2] Inhibition of USP1 can destabilize proteins critical for cancer cell proliferation and survival, potentially leading to programmed cell death (apoptosis).[2]
This compound: A Novel USP1 Inhibitor
This compound is a potent and specific small molecule inhibitor of the USP1/UAF1 complex.[6][7][8] It was identified as a derivative of the initial hit compound C527, with improved cellular potency.[6]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the deubiquitinating activity of USP1.[6] This inhibition leads to the accumulation of ubiquitinated forms of USP1 substrates. For instance, treatment with this compound increases the levels of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA).[9]
The primary downstream effect of USP1 inhibition by this compound is the degradation of its substrates, notably the Inhibitor of DNA Binding (ID) proteins, including ID1, ID2, and ID3.[7][9] This degradation is mediated by the proteasome.[6][9] The loss of ID proteins has been shown to inhibit cell growth and induce apoptosis in cancer cells.[6][9]
Furthermore, this compound has been demonstrated to modulate several key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[1] By interfering with these pathways, this compound can suppress cancer cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).[1]
Quantitative Data on this compound Activity
The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 544 nM (0.544 µM) | In vitro enzymatic assay against USP1/UAF1 complex | [6][7][8][10][11] |
| EC50 | ~1.07 µM | Cell viability (cytotoxicity) in K562 leukemic cells | [6][7] |
Table 1: In vitro and cellular potency of this compound.
| Cell Line | Effect | Concentration | Reference |
| K562 (Leukemia) | Dose-dependent decrease in cell viability | EC50 of ~1.07 µM | [6][7] |
| K562 (Leukemia) | Induction of apoptosis | Dose-dependent | [6][7] |
| K562 (Leukemia) | Degradation of ID1, ID2, and ID3 proteins | Micromolar concentrations | [7] |
| Primary AML cells | Cytotoxicity and ID1 degradation | Dose-dependent | [6] |
| A549 (NSCLC) | Inhibition of proliferation, migration, and EMT | Various doses | [1] |
| A549 (NSCLC) | G2 phase cell cycle arrest | - | [1] |
| A549 (NSCLC) | Induction of apoptosis | - | [1] |
| Pancreatic β-cells | Suppression of apoptosis induced by high glucose/palmitate or cytokines | - | [12] |
| HeLa cells | Increased levels of Ub-FANCD2 and Ub-PCNA | - | [9] |
| Primary human cord blood CD34+ cells | Growth inhibition | Low micromolar levels | [6][9] |
Table 2: Cellular effects of this compound in various cell lines.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to impact multiple signaling pathways that are crucial for cancer cell survival and proliferation.
References
- 1. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. USP1 deubiquitinates Akt to inhibit PI3K‐Akt‐FoxO signaling in muscle during prolonged starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP1 | Insilico Medicine [insilico.com]
- 6. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. researchgate.net [researchgate.net]
The Role of SJB2-043 in DNA Damage Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJB2-043 is a potent and specific small molecule inhibitor of the deubiquitinase USP1 (Ubiquitin-Specific Protease 1), a key regulator of the DNA damage response (DDR). By targeting the USP1/UAF1 complex, this compound modulates critical DNA repair pathways, including the Fanconi Anemia (FA) and homologous recombination (HR) pathways. This targeted inhibition leads to the accumulation of ubiquitinated FANCD2 and PCNA, crucial mediators of DNA repair, ultimately resulting in cell cycle arrest, apoptosis, and sensitization of cancer cells to DNA damaging agents. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular processes, detailed experimental protocols for its study, and a summary of its impact on key signaling pathways.
Introduction to this compound and its Target: USP1
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in maintaining genomic stability by regulating the ubiquitination status of key proteins involved in DNA repair and cell cycle control. USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), specifically removes monoubiquitin from FANCD2 (Fanconi Anemia complementation group D2) and PCNA (Proliferating Cell Nuclear Antigen). The deubiquitination of these substrates is essential for the proper progression and termination of DNA repair processes.
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of the USP1/UAF1 complex. Its inhibitory action prevents the deubiquitination of FANCD2 and PCNA, leading to their accumulation in a monoubiquitinated state. This sustained ubiquitination disrupts the normal DNA damage repair cycle, making cancer cells more susceptible to apoptosis and the cytotoxic effects of DNA damaging agents.
Mechanism of Action of this compound in DNA Damage Repair
This compound's primary mechanism of action is the inhibition of the USP1/UAF1 deubiquitinase complex. This inhibition directly impacts two major DNA repair pathways:
-
The Fanconi Anemia (FA) Pathway: The FA pathway is a crucial DNA repair pathway responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A key step in this pathway is the monoubiquitination of the FANCI-FANCD2 (ID) complex, which allows it to localize to sites of DNA damage and coordinate subsequent repair events. USP1 deubiquitinates FANCD2, acting as a negative regulator of this pathway. By inhibiting USP1, this compound promotes the sustained monoubiquitination of FANCD2, enhancing its chromatin localization and disrupting the downstream repair processes.
-
Translesion Synthesis (TLS) and Homologous Recombination (HR): PCNA is a central coordinator of DNA replication and repair. Monoubiquitination of PCNA at lysine (B10760008) 164 is a critical signal that switches the DNA replication machinery from a high-fidelity polymerase to a specialized, low-fidelity translesion synthesis (TLS) polymerase to bypass DNA lesions. This process is also linked to the homologous recombination (HR) pathway for the repair of double-strand breaks. USP1 deubiquitinates PCNA, thereby regulating the choice and progression of these repair pathways. Inhibition of USP1 by this compound leads to an accumulation of monoubiquitinated PCNA, which can stall replication forks and promote HR-mediated repair.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the scientific literature.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line/System | Reference |
| USP1/UAF1 Complex | 544 nM | In vitro enzymatic assay | [1] |
Table 2: Cytotoxic and Proliferative Effects of this compound
| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |
| K562 | Cell Viability | EC50 | 1.07 µM | Dose-dependent decrease in viable cells | [1] |
| A549 | CCK-8 | Cell Viability | 0, 1.25, 2.5, 5, 10 µM (24h) | Dose-dependent decrease in cell viability | [2] |
| A549 | Colony Formation | Clonogenic Potential | 0, 1.25, 2.5, 5 µM | Dose-dependent inhibition of colony formation | [2] |
Table 3: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |
| K562 | Flow Cytometry | Apoptosis | Dose-dependent | Induction of apoptosis | [1] |
| A549 | Flow Cytometry | Apoptosis (Annexin V/PI) | 0, 1.25, 2.5, 5 µM (24h) | Dose-dependent increase in early and late apoptotic cells | [2] |
| A549 | Flow Cytometry | Cell Cycle Distribution | 0, 1.25, 2.5, 5 µM (24h) | G2/M phase arrest | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in DNA damage repair.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., A549, K562)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot Analysis of FANCD2 and PCNA Ubiquitination
This protocol is used to detect changes in the ubiquitination status of FANCD2 and PCNA following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FANCD2, anti-PCNA, anti-Ubiquitin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of ubiquitinated and non-ubiquitinated forms of FANCD2 and PCNA.
Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)
This assay measures the efficiency of HR-mediated repair of a DNA double-strand break (DSB).
Materials:
-
U2OS-DR-GFP cell line (or other suitable cell line with an integrated DR-GFP reporter)
-
I-SceI expression vector
-
This compound
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed U2OS-DR-GFP cells in 6-well plates.
-
Treat the cells with this compound or vehicle control for a specified duration.
-
Co-transfect the cells with the I-SceI expression vector.
-
Incubate the cells for 48-72 hours to allow for DSB induction and repair.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A GFP-positive signal indicates successful HR repair.
-
Compare the percentage of GFP-positive cells in this compound-treated samples to the vehicle control to determine the effect of the inhibitor on HR efficiency.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Signaling Pathways
Caption: The Fanconi Anemia pathway and the inhibitory action of this compound.
Caption: Modulation of the PI3K/AKT/mTOR pathway by this compound.
Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on the USP1-mediated DNA damage response. Its ability to specifically inhibit the deubiquitination of FANCD2 and PCNA provides a targeted approach to disrupt DNA repair, leading to cancer cell death and potentially overcoming resistance to conventional chemotherapies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other USP1 inhibitors. Further studies are warranted to explore the full clinical utility of this compound in various cancer types and in combination with other therapeutic agents.
References
The Role of SJB2-043 in the Modulation of the Fanconi Anemia Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. Central to the regulation of this pathway is the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1), which, in complex with its cofactor UAF1, removes monoubiquitin from the FANCI-FANCD2 (I-D) complex. This deubiquitination is a crucial step for the successful completion of DNA repair. Dysregulation of the FA pathway is implicated in various cancers, making its components attractive therapeutic targets. SJB2-043, a potent small molecule inhibitor of the USP1/UAF1 complex, has emerged as a promising agent for cancer therapy. This technical guide provides an in-depth overview of this compound, its mechanism of action in the context of the FA pathway, and its broader cellular effects. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction to the Fanconi Anemia Pathway
The Fanconi Anemia pathway is a complex signaling network essential for maintaining genomic stability.[1] It involves a cascade of proteins that work in concert to repair ICLs. The pathway is initiated by the recognition of ICLs, leading to the assembly of the FA core complex, a multisubunit E3 ubiquitin ligase.[1] The core complex then monoubiquitinates the FANCI-FANCD2 (I-D) heterodimer at specific lysine (B10760008) residues.[1] This monoubiquitination is a pivotal event, facilitating the recruitment of downstream DNA repair factors, including nucleases and homologous recombination proteins, to the site of damage.[1]
Following the repair of the ICL, the monoubiquitin marks on FANCD2 and FANCI must be removed to recycle the I-D complex and terminate the signaling cascade. This deubiquitination is carried out by the USP1/UAF1 complex.[2][3] The tight regulation of ubiquitination and deubiquitination of the I-D complex is therefore essential for proper DNA repair and cell survival.
This compound: A Potent Inhibitor of the USP1/UAF1 Complex
This compound is a small molecule inhibitor that specifically targets the deubiquitinating activity of the USP1/UAF1 complex.[4][5] By inhibiting USP1, this compound effectively traps the FANCI-FANCD2 complex in its ubiquitinated state, leading to a sustained DNA damage response and, ultimately, apoptosis in cancer cells.[5][6]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (USP1/UAF1 complex) | 544 nM | In vitro enzymatic assay | [4] |
| EC50 (Cell Viability) | ~1.07 µM | K562 | [4][6] |
Table 1: In Vitro and Cellular Potency of this compound
| Cellular Effect | Cell Line | Treatment Conditions | Key Findings | Reference |
| Apoptosis Induction | K562 | Dose-dependent | Increased apoptosis | [4][6] |
| A549 | Dose-dependent | Increased Bax, decreased Bcl-2 | [7] | |
| Cell Cycle Arrest | A549 | 2.5 µM for 24h | G2/M arrest; decreased C-myc, CDK1, CyclinB1; increased p53 | [7][8] |
| Increased Ub-FANCD2 | HeLa | Not specified | Increased levels of monoubiquitinated FANCD2 | [5][6] |
Table 2: Cellular Effects of this compound
Mechanism of Action of this compound
Direct Inhibition of USP1 and Accumulation of Ub-FANCD2
This compound directly inhibits the enzymatic activity of the USP1/UAF1 deubiquitinase complex.[4] This inhibition prevents the removal of monoubiquitin from FANCD2 and FANCI.[5][6] The persistent ubiquitination of the I-D complex is a critical molecular consequence of this compound treatment.
Impact on Downstream Signaling Pathways
Recent studies have revealed that the effects of this compound extend beyond the FA pathway. In non-small cell lung cancer (NSCLC) A549 cells, this compound has been shown to modulate several key signaling pathways, including PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin.[7] This suggests that USP1 may act as a master regulator of multiple oncogenic pathways. The inhibition of these pathways by this compound likely contributes to its potent anti-cancer effects.
References
- 1. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of FANCD2 deubiquitination by USP1-UAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The USP1 Inhibitor SJB2-043: A Technical Guide to its Mechanism in Promoting ID1 Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor SJB2-043 and its targeted effect on the degradation of the Inhibitor of DNA-binding-1 (ID1) protein. ID1 is a critical transcription factor implicated in the proliferation and progression of various cancers, including leukemia. Its targeted degradation represents a promising therapeutic strategy. This document outlines the molecular mechanism of this compound, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in stabilizing ID1. In its normal physiological role, USP1 removes polyubiquitin (B1169507) chains from the ID1 protein, thereby rescuing it from degradation by the 26S proteasome.
The introduction of this compound disrupts this process. By inhibiting the enzymatic activity of the USP1/UAF1 complex, this compound prevents the deubiquitination of ID1.[1][2][3] This leads to the accumulation of polyubiquitinated ID1, which is subsequently recognized and degraded by the proteasome.[2][3] This targeted degradation of ID1 has been shown to induce apoptosis and inhibit the growth of cancer cells, particularly in leukemic cell lines.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity and its effects on various cell lines.
| Parameter | Value | Target | Reference |
| IC50 | 544 nM | USP1/UAF1 complex | [1][2][4] |
| EC50 | ~1.07 µM | K562 cells (cytotoxicity) | [1][3][4] |
| Cell Line | Treatment | Observed Effect | Reference |
| K562 | This compound (micromolar concentrations) | Dose-dependent decrease in USP1 and ID1 protein levels.[1][3] | [1][3] |
| K562 | This compound + MG-132 (proteasome inhibitor) | Restoration of USP1 and ID1 protein levels.[3] | [3] |
| K562 | This compound | Dose-dependent induction of apoptosis.[1][3] | [1][3] |
| MOLM14, OCI-AML3, U937, SK-NO1 | This compound | Dose-dependent cytotoxicity and ID1 degradation.[3] | [3] |
| Primary AML cells | This compound | Inactivation of USP1 and promotion of ID1 degradation.[2] | [2] |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the signaling pathway of ID1 protein degradation and the mechanism of action of this compound.
Caption: Mechanism of this compound in promoting ID1 degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Leukemic Cell Lines (K562, MOLM14, OCI-AML3, U937, SK-NO1): Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[1]
-
Adherent Cell Lines (HeLa, U2OS): Cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and penicillin/streptomycin.[1]
-
Primary Human AML Patient Samples: Cells are collected under approved protocols and maintained in an appropriate medium.[1]
Western Blotting for Protein Levels
-
Cell Lysis: Cells are treated with DMSO (control) or varying concentrations of this compound for a specified duration (e.g., 24 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against ID1, USP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assays
-
Trypan Blue Exclusion Assay:
-
Cells are seeded in 96-well plates and treated with this compound for 24-72 hours.
-
A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
-
MTT Assay:
-
Cells are seeded in 96-well plates and treated with this compound.
-
After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cells are seeded and treated in 96-well plates.
-
An equal volume of CellTiter-Glo® reagent is added to each well.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a luminometer.
-
Apoptosis Assay (Annexin V and 7-AAD Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired time. Both adherent and suspension cells are collected.
-
Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are late apoptotic or necrotic.
Experimental Workflow Diagram
References
SJB2-043 Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for SJB2-043, a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). The data and methodologies presented herein are compiled from preclinical research to facilitate a deeper understanding of its mechanism of action and therapeutic potential.
Executive Summary
This compound is a novel deubiquitinase (DUB) inhibitor that targets the USP1/UAF1 complex.[1][2] Its primary mechanism of action involves the inhibition of USP1's deubiquitinating activity, leading to the degradation of downstream substrates, most notably the Inhibitor of DNA Binding 1 (ID1).[1][3][4] This activity results in anti-proliferative and pro-apoptotic effects in various cancer cell lines, including leukemic and non-small cell lung cancer (NSCLC) cells.[4][5] Furthermore, this compound has been shown to modulate key signaling pathways implicated in cancer progression, such as PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin.[5] This guide summarizes the key quantitative data, details the experimental protocols used for its validation, and provides visual representations of its mechanism.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound across different experimental systems.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 544 nM | USP1/UAF1 complex | [1][2] |
| EC50 | 1.07 µM | K562 leukemic cells | [1][2][4] |
Table 2: Cellular Effects of this compound in K562 Leukemic Cells
| Effect | Observation | Notes | Reference |
| Protein Level Modulation | Dose-dependent decrease in USP1, ID1, ID2, and ID3 levels | Degradation is proteasome-dependent | [1][3][4] |
| Apoptosis | Dose-dependent induction of apoptosis | Correlates with concentrations required for ID1 degradation | [1][4] |
| Cell Viability | Dose-dependent decrease in viable cell count | --- | [1][4] |
Table 3: Effects of this compound in A549 Non-Small Cell Lung Cancer (NSCLC) Cells
| Effect | Observation | Notes | Reference |
| Proliferation | Markedly inhibited | Dose-dependent effect | [5] |
| Migration | Markedly inhibited | Assessed by wound-healing assay | [5] |
| Cell Cycle | Arrest in G2 phase | --- | [5] |
| Apoptosis | Triggered in a dose-dependent manner | --- | [5] |
| Signaling Pathways | Downregulation of PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways | --- | [5] |
Signaling Pathways and Mechanism of Action
This compound's primary target is the USP1/UAF1 deubiquitinase complex. By inhibiting this complex, this compound prevents the removal of ubiquitin from target proteins, marking them for proteasomal degradation. A key substrate of USP1 is ID1, a protein that inhibits the function of basic helix-loop-helix (bHLH) transcription factors, which are crucial for cell differentiation. The degradation of ID1 is a central event in the anti-leukemic activity of this compound.[4]
In NSCLC, the effects of this compound are broader, impacting multiple oncogenic signaling pathways.
In non-small cell lung cancer, this compound has been shown to disrupt several key pro-survival networks.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
Leukemic Cell Lines (e.g., K562): Grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.[1]
-
HeLa and U2OS Cells: Grown in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.[1]
-
A549 Cells: Maintained in a specified logarithmic growth phase for experiments.[5]
In Vitro USP1/UAF1 Inhibition Assay
-
Substrate: Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).[1]
-
Reaction Buffer: 20 mM HEPES-KOH (pH 7.8), 20 mM NaCl, 0.1 mg/mL ovalbumin.[1]
-
Procedure: The in vitro enzymatic assays are performed to measure the fluorescence generated upon cleavage of the AMC group from ubiquitin by the USP1/UAF1 complex in the presence of varying concentrations of this compound.
Cell Viability Assays
-
Treatment: Cells are treated with DMSO (vehicle control) or varying concentrations of this compound for 24-72 hours.[1]
-
Methods:
-
Trypan Blue Staining: Viable cell counts are determined by trypan blue exclusion.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.[1]
-
MTT Assay: A colorimetric assay to assess cell metabolic activity.[1]
-
CCK-8 Assay: Used to determine cell viability in A549 cells.[5]
-
Apoptosis Assays
-
Method: Annexin V and 7-AAD staining followed by flow cytometry.[1]
-
Procedure: Cells are treated with this compound for a specified period, then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and 7-AAD (a fluorescent chemical that intercalates into double-stranded nucleic acids, used to identify non-viable cells). The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]
Western Blotting
-
Objective: To determine the levels of specific proteins (e.g., USP1, ID1, ID2, ID3, Bax, Bcl-2, and components of the PI3K/AKT/mTOR, MAPK, and Wnt pathways) following treatment with this compound.[5]
-
General Procedure:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
Wound-Healing Assay
-
Objective: To assess the effect of this compound on cell migration.[5]
-
Procedure:
-
A confluent monolayer of A549 cells is created.[5]
-
A "wound" is created by scratching the monolayer with a pipette tip.[5]
-
The cells are treated with varying concentrations of this compound.[5]
-
The closure of the wound is monitored and imaged at different time points (e.g., 0, 12, 24, and 48 hours).[5]
-
Cell Cycle Analysis
-
Method: Propidium Iodide (PI) staining followed by flow cytometry.[5]
-
Procedure: A549 cells are treated with this compound for 24 hours, then fixed and stained with PI, which binds to DNA. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[5]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.
Conclusion
This compound has been validated as a potent and specific inhibitor of the USP1/UAF1 complex. Its mechanism of action, centered on the degradation of ID1 and modulation of critical oncogenic signaling pathways, has been demonstrated in various preclinical models of cancer. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of SJB2-043: A Potent USP1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, mechanism of action, and biological activity of SJB2-043, a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). This compound was identified through high-throughput screening and has demonstrated significant potential as a therapeutic agent, particularly in oncology. This document provides a comprehensive overview of the key experimental data, detailed protocols for relevant assays, and visual representations of the signaling pathways modulated by this compound.
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including DNA damage repair, cell cycle progression, and the regulation of protein stability. Its overexpression and aberrant activity have been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. This compound emerged from a high-throughput screening of approximately 150,000 compounds as a potent and specific inhibitor of the USP1/UAF1 complex.[1] This guide summarizes the key findings related to its discovery and preclinical evaluation.
Discovery of this compound
This compound was identified through a fluorescence-based high-throughput screen designed to identify inhibitors of the USP1/UAF1 deubiquitinase complex.[1] A derivative of the initial hits, this compound, was selected for further investigation due to its favorable properties, including feasibility for large-scale chemical synthesis.[1]
Mechanism of Action
This compound functions as a potent inhibitor of the native USP1/UAF1 complex.[2][3][4] Its inhibitory activity leads to a dose-dependent decrease in USP1 protein levels.[1][2][5] This is accompanied by the subsequent proteasomal degradation of downstream targets, most notably the Inhibitor of DNA-binding 1 (ID1) protein.[1][2][5] The degradation of ID1 is a key event that contributes to the cytotoxic effects of this compound in cancer cells.[1] Additionally, this compound has been shown to decrease the levels of other ID proteins, such as ID2 and ID3.[2][3]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays and cell lines. The following table summarizes the key potency and efficacy data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (USP1/UAF1) | 544 nM (0.544 µM) | Cell-free enzymatic assay | [1][2][3][4][5] |
| EC50 (Cell Viability) | ~1.07 µM | K562 (leukemia) | [1][2][3] |
| IC50 (SARS-CoV-2 PLpro) | <10 µM | Cell-free enzymatic assay | [3] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
USP1/ID1 Signaling Pathway
The primary mechanism of action of this compound is the inhibition of USP1, leading to the degradation of ID1. This pathway is crucial for the survival and proliferation of certain cancer cells.
Caption: Inhibition of USP1/UAF1 by this compound leads to ID1 degradation.
PI3K/AKT/mTOR Signaling Pathway
In non-small cell lung cancer (NSCLC) A549 cells, this compound has been shown to suppress the PI3K/AKT/mTOR signaling cascade.[6] This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: this compound suppresses the PI3K/AKT/mTOR signaling pathway.
MAPK Signaling Pathway
This compound also downregulates the Mitogen-Activated Protein Kinase (MAPK) pathway in A549 cells, affecting key proteins like ERK, p38, and JNK.[6] This pathway is crucial for cell proliferation, differentiation, and survival.
Caption: this compound inhibits the MAPK signaling pathway in A549 cells.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway, which is pivotal for tumor invasion and metastasis, is also suppressed by this compound in A549 cells.[6] this compound upregulates GSK3β, which in turn enhances the phosphorylation and subsequent degradation of β-catenin.[6]
Caption: this compound suppresses the Wnt/β-catenin pathway by upregulating GSK3β.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Culture
-
Leukemic Cell Lines (e.g., K562): Grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.[2][7]
-
Adherent Cell Lines (e.g., HeLa, U2OS, A549): Grown in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.[2][7]
-
Primary Human AML Patient Samples: Collected under approved protocols and cultured in appropriate medium.[1][2][7]
In Vitro USP1/UAF1 Enzymatic Assay
This assay is used to determine the IC50 of inhibitors against the USP1/UAF1 complex.
Caption: Workflow for the in vitro USP1/UAF1 enzymatic assay.
Cell Viability Assays
-
Trypan Blue Staining: Cells are treated with DMSO or this compound for 24-72 hours. Viable cell counts are determined using Trypan blue staining.[2]
-
MTT Assay: Similar to the Trypan blue staining protocol, cell viability is assessed using the MTT reagent.[2]
-
Cell Titer-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on quantitation of the ATP present.[1]
-
CCK-8 Assay: Cell viability is measured in a dose-dependent manner after exposure to this compound.[6]
Apoptosis Assays
-
Annexin V and 7-AAD Staining: Apoptotic cells are detected using Annexin V and 7-AAD staining followed by flow cytometry analysis.[1][2]
-
Western Blot for Apoptosis Markers: The levels of apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP are assessed by Western blotting.[8]
Western Blotting
-
Sample Preparation: Cells are treated with this compound for the desired time, then lysed. Protein concentration is determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g., USP1, ID1, p-AKT, etc.), followed by incubation with secondary antibodies.
-
Detection: Protein bands are visualized using an appropriate detection method.
Ub-Vinyl Sulfone (Ub-VS) Assay
This assay is used to assess the activity of DUBs in cell extracts.
-
Treat cells with DMSO or this compound for 24 hours.
-
Prepare cell extracts.
-
Incubate cell extracts with 0.5 µM Ub-VS for 45 minutes at 30°C.[2]
-
Analyze the reaction products by immunoblotting with anti-HA or anti-USP1 antibodies.[1]
Biological Effects of this compound
-
In Leukemic Cells: this compound causes a dose-dependent decrease in the viability of K562 leukemic cells and induces apoptosis.[1][2] It also promotes the degradation of ID1 and exhibits cytotoxic effects on primary AML cells from patients.[1][3]
-
In NSCLC Cells: this compound inhibits the proliferation and clonogenic ability of A549 cells.[6] It also arrests the cell cycle at the G2 phase and promotes apoptosis.[6] Furthermore, it inhibits the migration and epithelial-mesenchymal transition (EMT) of A549 cells.[6]
-
In Pancreatic β-Cells: this compound has been shown to block apoptosis in pancreatic β-cells under diabetic conditions by inhibiting the DNA damage response.[8]
-
DNA Damage Repair: this compound increases the levels of ubiquitinated FANCD2 (Ub-FANCD2), a key step in the Fanconi anemia (FA) DNA repair pathway, and sensitizes cells to chemotherapy agents.[3][5]
Conclusion
This compound is a potent and specific small molecule inhibitor of USP1. Its discovery has provided a valuable tool for studying the role of USP1 in various biological processes and has opened up new avenues for the development of targeted cancer therapies. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on USP1 inhibitors and related fields. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
SJB2-043: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of SJB2-043, a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document details its mechanism of action, summarizes key quantitative data, and provides methodologies for relevant experiments, making it an essential resource for researchers in oncology, cell biology, and drug discovery.
Chemical Structure and Properties
This compound, with the chemical name 2-Phenylnaphtho[2,3-d]oxazole-4,9-dione, is a small molecule inhibitor of the USP1-UAF1 deubiquitinase complex. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | 2-Phenylnaphtho[2,3-d]oxazole-4,9-dione |
| Molecular Formula | C₁₇H₉NO₃ |
| Molecular Weight | 275.26 g/mol |
| CAS Number | 63388-44-3 |
| Appearance | Solid |
| SMILES | O=C1C2=C(N=C(C3=CC=CC=C3)O2)C(C4=CC=CC=C41)=O |
Table 1: Physicochemical Properties of this compound
| Solvent | Solubility |
| DMSO | ≥4.62 mg/mL[1] |
| Water | Insoluble[1][2] |
| Ethanol | Insoluble[1][2] |
Table 2: Solubility of this compound
Biological Activity and Mechanism of Action
This compound is a potent and specific inhibitor of the native USP1/UAF1 complex.[3] Its primary mechanism of action involves the inhibition of USP1's deubiquitinase activity, which plays a crucial role in DNA repair and cell cycle regulation.
Inhibition of USP1 and Downstream Effects
This compound inhibits the USP1/UAF1 complex with an IC₅₀ of 544 nM.[3][4][5][6] This inhibition leads to a dose-dependent decrease in USP1 protein levels.[4][7] A key downstream effect of USP1 inhibition by this compound is the proteasomal degradation of the inhibitor of DNA-binding 1 (ID1) protein.[1][7] The compound also promotes the degradation of other ID proteins, namely ID2 and ID3.[3][8]
Anti-cancer Activity
This compound exhibits significant cytotoxic effects in various cancer cell lines. In the K562 leukemic cell line, it causes a dose-dependent decrease in cell viability with an EC₅₀ of approximately 1.07 µM and induces apoptosis.[4][6][7] The compound has also shown growth inhibition of primary Acute Myeloid Leukemia (AML) cells from patients.[3] In non-small cell lung cancer (NSCLC) A549 cells, this compound suppresses proliferation, migration, and the epithelial-mesenchymal transition (EMT).[9]
Modulation of Signaling Pathways
Recent studies have elucidated that this compound's anti-cancer effects are mediated through the modulation of multiple key signaling pathways.[9] In A549 cells, this compound has been shown to inhibit the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways.[9]
| Parameter | Value | Cell Line/System |
| IC₅₀ | 544 nM | USP1/UAF1 complex[3][4][5][6] |
| EC₅₀ | 1.07 µM | K562 cells[4][6][7] |
Table 3: In Vitro Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Leukemic cell lines (e.g., K562) or other cancer cells
-
RPMI 1640 or DMEM medium with 10% FBS and penicillin/streptomycin
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for 24-72 hours.[4]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC and 7-AAD staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and 7-AAD to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Western Blotting
This technique is used to detect changes in protein levels (e.g., USP1, ID1) following this compound treatment.
Materials:
-
Cell lysates from this compound-treated cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-USP1, anti-ID1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vitro Deubiquitinase (DUB) Assay
This assay measures the direct inhibitory effect of this compound on USP1 enzymatic activity.
Materials:
-
Recombinant USP1/UAF1 complex
-
Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) substrate
-
Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.8, 20 mM NaCl, 0.1 mg/mL ovalbumin, 0.5 mM EDTA, 10 mM DTT)[4]
-
This compound
-
Fluorometer
Procedure:
-
Incubate the USP1/UAF1 complex with varying concentrations of this compound.
-
Initiate the reaction by adding Ubiquitin-AMC.
-
Measure the increase in fluorescence over time using a fluorometer.[4]
-
Calculate the IC₅₀ value of this compound by plotting the inhibition of enzyme activity against the inhibitor concentration.
Conclusion
This compound is a valuable tool for studying the biological roles of USP1 and for the development of novel anti-cancer therapeutics. Its well-characterized chemical properties, potent biological activity, and defined mechanism of action make it a subject of ongoing research. This guide provides a foundational understanding of this compound for researchers aiming to utilize this compound in their studies.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. abmole.com [abmole.com]
- 7. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
SJB2-043: A Novel USP1 Inhibitor for Leukemia Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of leukemia research, the identification of novel therapeutic targets and the development of specific inhibitors are paramount. SJB2-043 has emerged as a promising small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme implicated in the survival and proliferation of leukemic cells. This technical guide provides a comprehensive overview of the core research surrounding this compound, including its mechanism of action, preclinical efficacy in various leukemia models, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to advance the study and potential clinical application of this compound in leukemia therapy.
Introduction to this compound
This compound is a potent and specific small molecule inhibitor of the USP1/UAF1 deubiquitinating enzyme complex.[1] USP1 has been identified as a critical regulator of cellular processes that are often dysregulated in cancer, including DNA damage repair and cell cycle progression.[2] A key substrate of USP1 is the Inhibitor of DNA binding 1 (ID1), a transcription factor that is essential for the proliferation and progression of numerous cancers, including leukemia.[3][4] By preventing the deubiquitination of ID1, USP1 inhibition leads to its proteasomal degradation, thereby suppressing the growth of leukemic cells.[5][6] this compound was identified through high-throughput screening as a novel inhibitor of USP1 with significant therapeutic potential in leukemia.[4]
Mechanism of Action
The primary mechanism of action of this compound in leukemic cells is the targeted inhibition of USP1, which in turn leads to the destabilization and degradation of the ID1 protein.[5]
-
USP1 Inhibition: this compound directly inhibits the enzymatic activity of the native USP1/UAF1 complex.[1]
-
ID1 Degradation: The inhibition of USP1 prevents the removal of ubiquitin chains from ID1, marking it for degradation by the proteasome.[2][5] This effect is not limited to ID1, as this compound also promotes the degradation of other ID proteins, such as ID2 and ID3.[7]
-
Induction of Apoptosis and Cell Cycle Arrest: The depletion of ID1 in leukemic cells leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor cell growth.[5]
-
PI3K/AKT Pathway Modulation: In B-cell acute lymphoblastic leukemia (B-ALL), the inhibition of USP1 has been shown to suppress the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[8]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound in leukemia.
Quantitative Data
This compound has demonstrated potent activity against various leukemia cell lines and primary patient samples. The following tables summarize the key quantitative data available.
Table 1: In Vitro Efficacy of this compound
| Target/Cell Line | Assay Type | Value | Reference(s) |
| USP1/UAF1 Complex | In vitro enzymatic assay (IC50) | 0.544 µM (544 nM) | [1][6] |
| K562 (CML) | Cell Viability (EC50) | ~1.07 µM | [5][7] |
| MOLM14 (AML) | Dose-dependent cytotoxicity | Not specified | [5] |
| OCI-AML3 (AML) | Dose-dependent cytotoxicity | Not specified | [5] |
| U937 (AML) | Dose-dependent cytotoxicity | Not specified | [5] |
| SK-NO1 (AML) | Dose-dependent cytotoxicity | Not specified | [5] |
| Primary AML Cells | Dose-dependent cytotoxicity | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound.
Cell Culture
-
Leukemia Cell Lines (K562, MOLM14, OCI-AML3, U937, SK-NO1):
-
Media: RPMI 1640 medium.
-
Supplements: 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
-
Primary Human AML Patient Samples:
-
Cells are cultured in an appropriate medium as per standard laboratory protocols for primary cell culture.
-
Cell Viability (MTT) Assay
This protocol is a standard representation for determining the EC50 of this compound.
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed leukemia cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using appropriate software.
Western Blotting
This protocol outlines the steps to analyze the protein levels of USP1 and ID1 following this compound treatment.
Caption: General workflow for Western Blot analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Treat leukemia cells with this compound for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP1 and ID1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Detailed Steps:
-
Cell Treatment: Treat leukemia cells with this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-AAD.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/7-AAD negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
In Vivo Studies
Preclinical evaluation of this compound in animal models is a critical step in its development. While detailed published data is emerging, it is known that this compound has been tested in xenograft mouse models of leukemia. These studies have shown that administration of this compound can lead to the stabilization of ID1 expression in tumor tissues and contribute to a moderate inhibition of tumor growth. The K562 cell line has been used to establish xenograft models for testing other USP1 inhibitors, suggesting a similar model is appropriate for this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of leukemia through its targeted inhibition of the USP1-ID1 axis. The preclinical data gathered to date strongly support its continued investigation. Future research should focus on:
-
Determining the precise EC50 values for a broader range of leukemia subtypes.
-
Conducting comprehensive in vivo efficacy and toxicity studies.
-
Exploring potential combination therapies to enhance its anti-leukemic activity.
-
Identifying biomarkers to predict patient response to this compound.
The continued development of this compound and other USP1 inhibitors holds the potential to offer a novel and effective therapeutic strategy for patients with leukemia.
References
- 1. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells [medsci.org]
The USP1 Inhibitor SJB2-043: A Multifaceted Approach to Combating Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. Recent research has identified Ubiquitin-Specific Protease 1 (USP1) as a promising target in NSCLC. The small molecule inhibitor SJB2-043 has demonstrated significant anti-tumor activity in preclinical models of NSCLC, specifically in the A549 adenocarcinoma cell line. This technical guide provides a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols related to the investigation of this compound in NSCLC.
Core Mechanism of Action
This compound is a potent and specific inhibitor of USP1. In the context of NSCLC, its primary mechanism involves the modulation of key signaling pathways that are frequently dysregulated in cancer. Treatment of A549 cells with this compound leads to the suppression of proliferation, migration, and the epithelial-mesenchymal transition (EMT), while concurrently inducing apoptosis and cell cycle arrest. These effects are mediated through the inhibition of the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling cascades.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on the A549 NSCLC cell line.
Table 1: Effect of this compound on A549 Cell Viability and Colony Formation [2]
| Assay | Concentration (µM) | Duration | Result |
| Cell Viability (CCK-8) | 0, 0.625, 2.5, 10, 40, 160 | 24 hours | Dose-dependent decrease in cell viability. |
| Colony Formation | 0, 0.625, 2.5, 10 | 10 days | Dose-dependent inhibition of colony formation. |
Table 2: Effect of this compound on A549 Cell Migration [2]
| Assay | Concentration (µM) | Time Points | Result |
| Wound-Healing Assay | 0, 0.625, 2.5, 10 | 0, 12, 24, 48 hours | Dose-dependent inhibition of cell migration. |
Table 3: Effect of this compound on A549 Cell Apoptosis [2]
| Concentration (µM) | Duration | Percentage of Apoptotic Cells (Early + Late) |
| 0 (Control) | 24 hours | ~5% |
| 0.625 | 24 hours | ~10% |
| 2.5 | 24 hours | ~20% |
| 10 | 24 hours | ~35% |
Table 4: Effect of this compound on A549 Cell Cycle Distribution [2][3]
| Concentration (µM) | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 24 hours | ~55% | ~30% | ~15% |
| 0.625 | 24 hours | Decreased | No significant change | Increased |
| 2.5 | 24 hours | Significantly Decreased | No significant change | Significantly Increased |
| 10 | 24 hours | Markedly Decreased | No significant change | Markedly Increased |
Signaling Pathway Modulation
This compound exerts its anti-cancer effects by concurrently inhibiting three critical signaling pathways.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a marked reduction in the phosphorylation of key downstream effectors, AKT and mTOR, in A549 cells, indicating a suppression of this pro-survival pathway.[1][2]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and stress responses. This compound treatment of A549 cells results in decreased phosphorylation of the key MAPK members ERK, p38, and JNK, indicating a broad inhibition of this pathway.[2]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is implicated in EMT, a process critical for cancer metastasis. This compound treatment upregulates GSK3β and enhances the phosphorylation of β-catenin, leading to its degradation.[2] This results in an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin, signifying a reversal of the EMT phenotype.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
A549 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (CCK-8)[2]
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.625, 2.5, 10, 40, 160 µM) for 24 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Colony Formation Assay[2]
-
Seed A549 cells in 6-well plates at a density of 500 cells/well.
-
Treat the cells with different concentrations of this compound (e.g., 0, 0.625, 2.5, 10 µM).
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective concentrations of this compound every 3 days.
-
After the incubation period, wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells) and calculate the colony formation rate.
Wound-Healing Assay[2]
-
Grow A549 cells to confluence in 6-well plates.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound (e.g., 0, 0.625, 2.5, 10 µM).
-
Capture images of the scratch at 0, 12, 24, and 48 hours using a microscope.
-
Measure the width of the scratch and calculate the migration rate.
Apoptosis Assay (Flow Cytometry)[2]
-
Treat A549 cells with different concentrations of this compound (e.g., 0, 0.625, 2.5, 10 µM) for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Flow Cytometry)[2][3]
-
Treat A549 cells with various concentrations of this compound (e.g., 0, 0.625, 2.5, 10 µM) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution (G1, S, and G2/M phases) using a flow cytometer.
Western Blotting[1][2]
-
Treat A549 cells with the desired concentration of this compound for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK, p-p38, p38, p-JNK, JNK, GSK3β, p-β-catenin, β-catenin, E-cadherin, N-cadherin, Bax, Bcl-2, CyclinB1, CDK1, p53, C-myc, and a loading control like GAPDH or β-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on NSCLC cells.
Conclusion
This compound presents a promising therapeutic strategy for non-small cell lung cancer by targeting the USP1 enzyme and subsequently inhibiting multiple oncogenic signaling pathways. The data presented in this guide highlight its potent anti-proliferative, anti-migratory, and pro-apoptotic effects on A549 cells. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound and other USP1 inhibitors in NSCLC and other malignancies. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of predictive biomarkers for patient stratification.
References
SJB2-043: A Novel USP1 Inhibitor with Therapeutic Potential in Diabetes Mellitus
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The global prevalence of diabetes mellitus continues to rise, necessitating the exploration of novel therapeutic strategies. Recent research has identified Ubiquitin-Specific Protease 1 (USP1) as a potential target in the pathogenesis of diabetes, particularly in the preservation of pancreatic β-cell function. SJB2-043, a potent and selective small molecule inhibitor of USP1, has demonstrated significant effects on signaling pathways crucial to cell survival and proliferation. While primarily investigated in the context of oncology, the mechanism of action of this compound presents a compelling rationale for its investigation as a therapeutic agent in diabetes. This technical guide provides a comprehensive overview of the current understanding of this compound, its potential role in diabetes research, and detailed experimental protocols to facilitate further investigation.
This compound: A Potent USP1 Inhibitor
This compound is a small molecule that acts as a potent inhibitor of the USP1/UAF1 complex, with an IC50 of 544 nM.[1][2] Its primary mechanism of action involves the inhibition of the deubiquitinating activity of USP1, leading to the degradation of downstream targets such as the Inhibitor of DNA-binding-1 (ID1) protein.[1][3] In preclinical studies, this compound has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[1][2]
The Emerging Role of USP1 in Diabetes
Recent studies have implicated USP1 in the pathophysiology of diabetes. USP1 has been found to be involved in the dedifferentiation and apoptosis of pancreatic β-cells, the primary insulin-producing cells that are lost in diabetes.[4][5][6] Inhibition of USP1 has been shown to protect β-cells from glucose toxicity-induced apoptosis and to restore their epithelial phenotype.[4][6] Notably, the USP1 inhibitor ML323 has been demonstrated to alleviate hyperglycemia in a streptozotocin (B1681764) (STZ)-induced mouse model of diabetes.[4][5] Furthermore, this compound itself has been shown to block pancreatic β-cell apoptosis under diabetic conditions, suggesting its direct therapeutic potential.[7]
Hypothesized Mechanism of Action of this compound in Diabetes
This compound is known to modulate the PI3K/AKT/mTOR and MAPK signaling pathways.[8] These pathways are critically involved in β-cell survival, proliferation, and function, as well as in the development of diabetic complications.[9][10][11][12][13][14][15]
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and plays a crucial role in insulin (B600854) signaling.[9][12][14][16] In the context of diabetes, activation of this pathway is essential for β-cell mass and function.[14] this compound has been shown to inhibit the PI3K/AKT/mTOR pathway in cancer cells.[8] While this may seem counterintuitive for a diabetes therapeutic, the precise role of this pathway in the context of USP1 inhibition in β-cells requires further investigation. It is possible that this compound's effect on this pathway is cell-type specific or that it restores normal signaling in a dysregulated diabetic state.
Modulation of the MAPK Pathway
The MAPK signaling pathway is involved in cellular stress responses, and its chronic activation in diabetes can contribute to β-cell dysfunction and apoptosis.[11][13][17][18] The MAPK family includes ERK1/2, JNK, and p38, all of which have been implicated in the pathogenesis of diabetes.[10][11][17][18] this compound has been demonstrated to downregulate the MAPK pathway in cancer cells.[8] By inhibiting this pathway, this compound could potentially protect β-cells from the detrimental effects of glucotoxicity and inflammatory stress prevalent in the diabetic milieu.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant USP1 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (USP1/UAF1 complex) | 544 nM | - | [1] |
| EC50 (Cell Viability) | 1.07 µM | K562 | [2] |
Table 2: In Vivo Efficacy of the USP1 Inhibitor ML323 in a Diabetes Model
| Compound | Dose | Animal Model | Outcome | Reference |
| ML323 | 20 mg/kg | STZ-induced diabetic mice | Alleviated hyperglycemia | [5] |
Experimental Protocols
In Vitro β-Cell Viability Assay
Objective: To determine the effect of this compound on the viability of pancreatic β-cells under glucotoxic conditions.
Methodology:
-
Culture INS-1E or a similar pancreatic β-cell line in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induce glucotoxicity by replacing the medium with a high glucose medium (e.g., 33.3 mM glucose) for 24-48 hours. A normal glucose control (11.1 mM glucose) should be included.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.
-
After the treatment period, assess cell viability using a standard MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Calculate the EC50 value of this compound.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the PI3K/AKT/mTOR and MAPK signaling pathways in pancreatic β-cells.
Methodology:
-
Culture and treat pancreatic β-cells with this compound as described in the viability assay protocol.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, AKT, p-mTOR, mTOR) and the MAPK pathway (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
In Vivo Studies in a Diabetic Animal Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of type 1 or type 2 diabetes.
Methodology:
-
Induce diabetes in mice (e.g., C57BL/6J) using multiple low-dose streptozotocin (STZ) injections for a model of type 1 diabetes, or use a genetic model such as db/db mice for type 2 diabetes.
-
Monitor blood glucose levels and confirm the onset of hyperglycemia.
-
Randomly assign the diabetic mice to treatment groups: vehicle control and this compound (at a dose determined by preliminary studies, e.g., 10-50 mg/kg, administered intraperitoneally or orally).
-
Treat the mice for a specified period (e.g., 4-8 weeks).
-
Monitor blood glucose levels and body weight regularly throughout the study.
-
Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood and pancreas tissue for further analysis (e.g., plasma insulin levels, histological analysis of islet morphology, and immunohistochemical staining for β-cell mass and apoptosis).
Visualizations
Caption: Hypothesized mechanism of this compound in pancreatic β-cells.
Caption: Proposed experimental workflow for investigating this compound in diabetes.
Conclusion
This compound, a potent USP1 inhibitor, holds significant promise as a novel therapeutic agent for diabetes. Its ability to modulate key signaling pathways involved in β-cell survival and function, combined with the emerging role of USP1 in diabetes, provides a strong rationale for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to explore the full therapeutic potential of this compound in the fight against diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. Deubiquitinase USP1 influences the dedifferentiation of mouse pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of overexpression mTORC1 in diabetes mellitus type 2: activation PI3K/Akt pathway – Advanced Journal of Biomedicine & Medicine [ajbm.net]
- 10. Frontiers | The role of ERK1/2 signaling in diabetes: pathogenic and therapeutic implications [frontiersin.org]
- 11. emjreviews.com [emjreviews.com]
- 12. Role of the PI3K/AKT (mTOR and GSK3β) signalling pathway and photobiomodulation in diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Mitogen-Activated Protein (MAP) Kinase Pathways in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PI3K/AKT/mTOR signaling pathway promotes autophagy and relieves hyperalgesia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes: Lessons Learned from the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
SJB2-043: A Novel USP1 Inhibitor with Potent Anti-Cancer Activity via PI3K/AKT/mTOR Pathway Modulation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of SJB2-043, a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). Primarily, this document will detail its mechanism of action, particularly its role in the modulation of the critical PI3K/AKT/mTOR signaling pathway, and present key quantitative data and experimental protocols for researchers in oncology and drug development.
Core Mechanism of Action
This compound functions as a direct inhibitor of the USP1/UAF1 deubiquitinase complex.[1][2] Its primary mechanism involves the suppression of USP1's enzymatic activity, which leads to a cascade of downstream cellular events. A key consequence of USP1 inhibition by this compound is the degradation of the Inhibitor of DNA-binding-1 (ID1) protein.[1][2] This action has been observed to be dose-dependent in leukemic cell lines.[1] The reduction in ID1 levels is a critical event that triggers anti-proliferative and pro-apoptotic effects in cancer cells.
Recent studies have elucidated that the anti-cancer effects of this compound extend beyond its immediate impact on ID1 and are mediated through the modulation of several key signaling pathways, including the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[3] In non-small cell lung cancer (NSCLC) A549 cells, treatment with this compound has been shown to significantly inhibit the phosphorylation of key proteins within the PI3K/AKT/mTOR cascade, including AKT and mTOR.[3][4] This inhibition disrupts the pathway's function in promoting cell growth, proliferation, and survival, thereby contributing to the anti-tumor activity of this compound.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (USP1/UAF1 complex) | 544 nM | In vitro enzymatic assay | [1][2] |
| EC50 (Cytotoxicity) | ~1.07 µM | K562 (Chronic Myelogenous Leukemia) | [1][2][5] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Concentration (µM) | Duration | Effect | Reference |
| A549 (NSCLC) | 0, 0.625, 2.5, 10 | 24 hours | Dose-dependent increase in G2 phase cell population | [3] |
| A549 (NSCLC) | 2.5 | 24 hours | Significant inhibition of p-AKT/AKT and p-mTOR/mTOR | [4] |
| K562 (CML) | Dose-dependent | Not Specified | Decrease in viable cell number, induction of apoptosis | [1][5] |
| Primary AML cells | Dose-dependent | 48-72 hours | Cytotoxicity and ID1 degradation | [5] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits USP1, leading to downstream suppression of the PI3K/AKT/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of SJB2-043 on the Wnt/β-catenin Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The small molecule SJB2-043, a known inhibitor of Ubiquitin-Specific Protease 1 (USP1), has been identified as a potent modulator of the Wnt/β-catenin signaling pathway. In preclinical studies involving non-small cell lung cancer (NSCLC) A549 cells, this compound has demonstrated the ability to suppress this critical oncogenic pathway, leading to downstream effects on cell proliferation, migration, and epithelial-mesenchymal transition (EMT). This technical guide provides an in-depth analysis of the mechanism of action of this compound on the Wnt/β-catenin pathway, supported by experimental data and detailed protocols to facilitate further research and development.
Introduction to the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, including NSCLC. In the canonical pathway, the absence of a Wnt ligand leads to the formation of a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor, Frizzled (FZD), and co-receptor LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation and survival.
This compound: Mechanism of Action on the Wnt/β-catenin Pathway
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway by modulating key components of the destruction complex. Research has shown that treatment of A549 cells with this compound leads to an upregulation of GSK3β.[1] This increase in GSK3β enhances the phosphorylation of β-catenin, thereby promoting its degradation and preventing its nuclear translocation and subsequent transcriptional activity.[1]
Quantitative Analysis of this compound Activity
The effect of this compound on the Wnt/β-catenin pathway has been quantified through Western blot analysis of key protein levels in A549 cells. While the precise fold-change values from densitometry are not publicly available, the qualitative results from these experiments are summarized below.
| Protein | Treatment | Observed Effect | Reference |
| GSK3β | This compound (2.5 µM, 24h) | Upregulation | [1] |
| p-β-catenin/β-catenin ratio | This compound (2.5 µM, 24h) | Increased ratio | [1] |
Experimental Protocols
Cell Culture
Human non-small cell lung cancer A549 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis of Wnt/β-catenin Pathway Proteins
This protocol outlines the key steps for assessing the impact of this compound on GSK3β and β-catenin protein levels.
4.2.1. Materials
-
A549 cells
-
This compound (dissolved in DMSO)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-GSK3β
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)
-
Mouse anti-β-catenin
-
Rabbit anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
4.2.2. Procedure
-
Cell Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 2.5 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration for all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (GAPDH).
Conclusion and Future Directions
The USP1 inhibitor this compound effectively suppresses the Wnt/β-catenin signaling pathway in A549 non-small cell lung cancer cells by upregulating GSK3β and promoting the degradation of β-catenin. This mechanism underscores the therapeutic potential of this compound in cancers characterized by aberrant Wnt/β-catenin signaling. Future research should focus on obtaining more detailed quantitative data, including dose-response curves and IC50 values for Wnt/β-catenin pathway inhibition. In vivo studies are also warranted to validate these findings in animal models and to assess the broader therapeutic efficacy and safety profile of this compound. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate the intricate role of this compound and to explore its potential as a novel anti-cancer agent.
References
Methodological & Application
Application Notes and Protocols for SJB2-043 in Cell Culture
These application notes provide detailed protocols for utilizing SJB2-043, a potent USP1 inhibitor, in various cell culture-based assays. The information is intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound.
Overview
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1) with a reported IC50 of 544 nM.[1][2] It has been shown to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines, including non-small cell lung cancer (A549) and leukemia (K562).[1][3] The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin, leading to cell cycle arrest and apoptosis.[3]
Cell Line Specific Effects and Data
A549 - Non-Small Cell Lung Cancer
This compound has demonstrated significant activity in A549 cells, inhibiting proliferation, migration, and inducing apoptosis.[3]
Table 1: Effects of this compound on A549 Cells
| Parameter | Method | Concentration(s) | Observed Effect | Reference |
| Cell Viability | CCK-8 Assay | Dose-dependent | Diminished cell viability | [3] |
| Clonogenic Ability | Colony Formation Assay | Dose-dependent | Markedly suppressed | [3] |
| Apoptosis | Flow Cytometry (Annexin V-FITC/PI) | Dose-dependent (0, 0.625, 2.5, 10 µM) | Marked elevation in early and advanced apoptotic cells | [3] |
| Cell Cycle | Flow Cytometry (PI Staining) | Dose-dependent (0, 0.625, 2.5, 10 µM) | G2 phase arrest | [3] |
| Migration | Wound Healing Assay | Dose-dependent | Markedly inhibited | [3] |
K562 - Chronic Myelogenous Leukemia
In K562 cells, this compound induces apoptosis and reduces cell viability through the degradation of ID1 protein.[1]
Table 2: Effects of this compound on K562 Cells
| Parameter | Method | EC50 | Observed Effect | Reference |
| Cell Viability | Not Specified | ~1.07 µM | Dose-dependent decrease in viable cells | [1] |
| Apoptosis | Not Specified | Dose-dependent | Induction of apoptosis | [1] |
| ID1 Protein Levels | Western Blotting | Dose-dependent | Degradation of ID1 protein | [1] |
Experimental Protocols
Cell Culture
A549 Cell Culture Protocol
-
Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Culture Conditions: Maintain A549 cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in fresh culture medium and re-plate at a suitable density.
K562 Cell Culture Protocol
-
Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain K562 cells, a suspension cell line, in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Monitor cell density and maintain the culture between 1x10^5 and 1x10^6 cells/mL. Dilute the cell suspension with fresh medium to the desired seeding density.
Cell Viability Assessment (CCK-8 Assay)
This protocol is based on the methodology used for A549 cells.[3]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5x10^3 cells/well in 100 µL of culture medium.
-
Incubation: Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, 20, 40 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used for A549 cells.[3]
-
Cell Seeding and Treatment: Seed A549 cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on the methodology used for A549 cells.[3]
-
Cell Seeding and Treatment: Seed A549 cells and treat with this compound for 24 hours as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in 70% ethanol (B145695) overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This protocol is generalized for the analysis of signaling pathways affected by this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in A549 Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJB2-043 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJB2-043 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in cellular processes such as DNA damage repair, cell cycle progression, and oncogenesis.[4][5] By inhibiting the USP1/UAF1 complex, this compound modulates key signaling pathways, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[6][7] These application notes provide detailed protocols for the in vitro use of this compound, enabling researchers to investigate its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the USP1/UAF1 deubiquitinase complex.[1] This inhibition leads to the downregulation of downstream targets, including Inhibitor of DNA Binding 1 (ID1), a key protein involved in cell proliferation and differentiation.[1][7] The degradation of ID1, along with ID2 and ID3, is a hallmark of this compound activity.[1] Furthermore, this compound has been shown to modulate several critical signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[6] Inhibition of these pathways contributes to the observed effects of this compound on cell proliferation, migration, and apoptosis.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 544 nM | Native USP1/UAF1 complex | [1] |
| EC50 | 1.07 µM | K562 cells | [1][7] |
Table 1: Potency of this compound
| Cell Line | Assay | Effect | Concentration | Treatment Duration | Reference |
| A549 | CCK-8 | Dose-dependent decrease in cell viability | Not specified | Not specified | [6] |
| A549 | Colony Formation | Marked suppression of colony formation | Not specified | Not specified | [6] |
| A549 | Wound Healing | Marked inhibition of cell migration | Not specified | 12, 24, 48 hours | [6] |
| A549 | Flow Cytometry | G2 phase cell cycle arrest | Not specified | 24 hours | [8] |
| A549 | Flow Cytometry | Increased apoptosis | Not specified | Not specified | [6] |
| K562 | Viability Assay | Dose-dependent decrease in viable cells | Micromolar concentrations | 24-72 hours | [1][7] |
| K562 | Apoptosis Assay | Dose-dependent induction of apoptosis | Micromolar concentrations | 24 hours | [7] |
| HeLa | Western Blot | Increased levels of Ub-FANCD2 and Ub-PCNA | Not specified | Not specified | [5] |
Table 2: In Vitro Cellular Effects of this compound
Experimental Protocols
1. Cell Culture
-
Cell Lines: A549 (Non-small cell lung cancer), K562 (Chronic myelogenous leukemia), HeLa (Cervical cancer), and U2OS (Osteosarcoma) cells are commonly used.[1][9]
-
Media:
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound Stock Solution
-
Procedure: To prepare a 10 mM stock solution, dissolve 2.75 mg of this compound (MW: 275.26 g/mol ) in 1 mL of fresh DMSO. Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[5]
-
Storage: Store the stock solution at -20°C for several months.[5] Avoid long-term storage of diluted solutions.[5]
3. Cell Viability Assay (CCK-8 or MTT)
-
Purpose: To determine the cytotoxic effects of this compound on cancer cells.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
4. Colony Formation Assay
-
Purpose: To assess the long-term effect of this compound on the proliferative capacity of single cells.
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat with this compound at various concentrations.
-
Incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
5. Wound Healing Assay
-
Purpose: To evaluate the effect of this compound on cell migration.
-
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound.
-
Capture images of the wound at different time points (e.g., 0, 12, 24, 48 hours).[6]
-
Measure the wound area to quantify cell migration.
-
6. Apoptosis Assay (Annexin V/PI Staining)
-
Purpose: To detect and quantify this compound-induced apoptosis.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark.
-
7. Cell Cycle Analysis
-
Purpose: To determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Treat cells with this compound for a specific duration (e.g., 24 hours).[8]
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[8]
-
8. Western Blot Analysis
-
Purpose: To investigate the effect of this compound on the expression and phosphorylation of target proteins in specific signaling pathways.
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK, β-catenin, etc.).[6]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SJB2-043 for A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJB2-043 is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme implicated in the progression of non-small cell lung cancer (NSCLC).[1][2] In the context of A549 human lung adenocarcinoma cells, this compound has been demonstrated to suppress cell proliferation, migration, and epithelial-mesenchymal transition (EMT) while promoting apoptosis.[1][2] These effects are mediated through the modulation of several critical signaling pathways, including PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin.[1] This document provides detailed application notes and protocols for the use of this compound in A549 cell culture, based on established research findings.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on A549 cells.
Table 1: Effect of this compound on A549 Cell Viability (24-hour treatment)
| This compound Concentration (µM) | Cell Viability (%) | Statistical Significance (p-value) |
| 0 (Control) | 100 | - |
| 0.625 | Data not specified | < 0.05 |
| 1.25 | Data not specified | < 0.01 |
| 2.5 | Data not specified | < 0.01 |
| 5 | Data not specified | < 0.01 |
| 10 | Data not specified | < 0.01 |
| 20 | Data not specified | < 0.01 |
Note: While the exact percentages are not provided in the source, a dose-dependent decrease in viability was observed. The IC50 of this compound on the native USP1/UAF1 complex is 544 nM.[3][4]
Table 2: Effect of this compound on A549 Cell Apoptosis (24-hour treatment)
| This compound Concentration (µM) | Apoptotic Cell Population (%) | Statistical Significance (p-value) |
| 0 (Control) | Baseline | - |
| 0.625 | Increased | < 0.05 |
| 2.5 | Further Increased | < 0.01 |
| 10 | Markedly Increased | < 0.01 |
Note: The study demonstrated a significant, dose-dependent increase in both early and late apoptotic cell populations with escalating concentrations of this compound.[1]
Table 3: Effect of this compound on A549 Cell Cycle Distribution (24-hour treatment)
| This compound Concentration (µM) | % of Cells in G1 Phase | % of Cells in G2 Phase | Statistical Significance (p-value) |
| 0 (Control) | Baseline | Baseline | - |
| 0.625 | Decreased | Increased | < 0.01 |
| 2.5 | Further Decreased | Further Increased | < 0.01 |
| 10 | Markedly Decreased | Markedly Increased | < 0.01 |
Note: this compound treatment leads to a significant G2 phase arrest in A549 cells.[1][5]
Signaling Pathway Modulation
This compound exerts its anti-cancer effects on A549 cells by inhibiting key signaling pathways.
Caption: this compound inhibits PI3K/AKT/mTOR and MAPK pathways and activates the Wnt/β-catenin pathway.
Experimental Protocols
Cell Culture
A549 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
Cell Viability Assay (CCK-8/MTT)
This protocol is adapted from standard cell viability assay procedures.[7][8]
References
- 1. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways. | Read by QxMD [read.qxmd.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability | MDPI [mdpi.com]
- 7. SLC16A13 Downregulation Contributes to Apoptosis Induction in A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SJB2-043 Treatment of K562 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJB2-043 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme that plays a crucial role in the DNA damage response and cellular differentiation by regulating the stability of key proteins. In the context of leukemia, USP1 has emerged as a therapeutic target due to its role in stabilizing the Inhibitor of DNA Binding 1 (ID1) protein, a critical factor in leukemic cell survival and proliferation.
The K562 cell line, derived from a patient with chronic myelogenous leukemia (CML), is a widely used model for studying the pathogenesis of leukemia and for evaluating the efficacy of novel therapeutic agents.[3] These cells are characterized by the presence of the Bcr-Abl fusion protein. This document provides detailed application notes and protocols for the treatment of the K562 cell line with this compound, summarizing its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects on K562 cells primarily through the inhibition of the USP1/UAF1 complex.[1][4] This inhibition leads to the proteasomal degradation of USP1's downstream targets, including ID1, ID2, and ID3.[1][4][5] The degradation of these ID proteins in K562 cells disrupts key cellular processes, ultimately leading to decreased cell viability, induction of apoptosis, and cell cycle arrest.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Reference |
| IC50 (USP1/UAF1 complex) | 544 nM | [1][4][6] |
| EC50 (K562 cell viability) | ~1.07 µM | [1][4][6][7] |
Table 1: In vitro activity of this compound.
Experimental Protocols
K562 Cell Culture
-
Thawing Cells:
-
Rapidly thaw a cryovial of K562 cells from liquid nitrogen in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin).[4]
-
Centrifuge at 100-200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
-
Maintaining Cultures:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Split the culture every 2-3 days by diluting the cell suspension with fresh complete growth medium.
-
Cell Viability Assay (MTT Assay)
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[4]
Western Blotting
-
Treat K562 cells with this compound as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., USP1, ID1, ID2, ID3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Results
Treatment of K562 cells with this compound is expected to yield the following outcomes:
-
Decreased Cell Viability: A dose-dependent reduction in the number of viable K562 cells.[4][7]
-
Induction of Apoptosis: A dose-dependent increase in the percentage of apoptotic cells, as determined by Annexin V/PI staining.[4][5][7]
-
Protein Level Changes: Western blot analysis should show a dose-dependent decrease in the protein levels of USP1, ID1, ID2, and ID3.[2][4][5] The decrease in USP1 and ID1 levels can be reversed by treatment with a proteasome inhibitor like MG-132.[5]
-
Cell Cycle Arrest: this compound treatment may lead to cell cycle arrest in K562 cells.[5]
-
Induction of Differentiation: At low doses, this compound may induce erythroid differentiation of K562 cells, which can be detected by benzidine (B372746) staining for hemoglobin.[5]
Troubleshooting
-
Low Cytotoxicity:
-
Verify Compound Activity: Ensure the this compound is properly dissolved and stored.
-
Check Cell Health: Ensure K562 cells are healthy and in the logarithmic growth phase.
-
Optimize Treatment Time: The cytotoxic effects may be time-dependent; consider longer incubation periods.
-
-
Inconsistent Western Blot Results:
-
Optimize Lysis Buffer: Ensure complete protein extraction with appropriate inhibitors.
-
Antibody Validation: Use validated antibodies for the target proteins.
-
Loading Control: Ensure equal protein loading by using a reliable loading control.
-
-
High Background in Flow Cytometry:
-
Optimize Staining Protocol: Adjust antibody/dye concentrations and incubation times.
-
Proper Washing: Ensure cells are washed thoroughly to remove unbound reagents.
-
Compensation: Properly set up compensation for multicolor flow cytometry.
-
Conclusion
This compound is a valuable research tool for investigating the role of the USP1-ID1 axis in leukemia. The protocols and data presented in these application notes provide a framework for studying the effects of this compound on the K562 cell line. These studies can contribute to a better understanding of the molecular mechanisms underlying CML and aid in the development of novel therapeutic strategies targeting the deubiquitination pathway.
References
- 1. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. apexbt.com [apexbt.com]
- 3. K562 cells - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Two COX-2 inhibitors induce apoptosis in human erythroleukemia K562cells by modulating NF-κB and FHC pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJB2-043 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and experimental use of SJB2-043, a potent inhibitor of the deubiquitinase USP1/UAF1 complex. The provided information is intended for researchers in drug development and related scientific fields.
Introduction
This compound is a small molecule inhibitor targeting the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex, with an IC50 of 544 nM.[1][2][3] By inhibiting USP1, this compound can induce the degradation of proteins such as Inhibitor of DNA-binding 1 (ID1), ID2, and ID3, and affect cellular processes like DNA repair, cell cycle progression, and apoptosis.[1][2][4] Its effects have been observed in various cancer cell lines, including leukemic cells and non-small cell lung cancer (NSCLC), where it has been shown to suppress proliferation, migration, and epithelial-mesenchymal transition (EMT).[2][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₉NO₃ |
| Molecular Weight | 275.26 g/mol [2][3] |
| CAS Number | 63388-44-3[1][3][6] |
| Appearance | Solid[2][6] |
Solubility in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments. Solubility data from various suppliers is summarized below. It is crucial to use fresh, anhydrous DMSO to ensure optimal solubility, as moisture can reduce the solubility of the compound.[3]
| Supplier/Source | Reported Solubility in DMSO |
| Cayman Chemical | 1 mg/mL[6] |
| Selleck Chemicals | 1.5 mg/mL (5.44 mM)[3] |
| MyBioSource | 3.33 mg/mL (12.10 mM)[7] |
| APExBIO | ≥4.62 mg/mL[4] |
| MedchemExpress | 10 mM[1][2] |
| ProbeChem | 10 mM[2] |
For preparing a stock solution, it is advisable to start with a concentration of 10 mM. If solubility issues arise, gentle warming at 37°C and/or sonication in an ultrasonic bath may aid in dissolution.[4]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Bring the this compound vial to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW: 275.26 g/mol ), the required volume of DMSO would be approximately 363.3 µL.
-
Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming at 37°C or brief sonication can be used to facilitate dissolution if necessary.[4]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Cell-Based Assay Protocol: Inhibition of Cancer Cell Growth
This protocol outlines a general procedure for treating cancer cell lines with this compound to assess its effect on cell viability.
Materials:
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS and penicillin/streptomycin)[1]
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and resume logarithmic growth overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and typically does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24-72 hours).[1]
-
After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Measure the appropriate signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value if desired. This compound has been shown to have an EC50 of approximately 1.07 μM in K562 cells.[2][8]
Signaling Pathways and Mechanism of Action
This compound primarily functions by inhibiting the USP1/UAF1 complex, which plays a critical role in the Fanconi anemia (FA) DNA repair pathway by deubiquitinating FANCD2 and PCNA.[4][8] Inhibition of USP1 leads to increased levels of ubiquitinated FANCD2 and PCNA, impairing DNA repair.[4] Furthermore, this compound has been shown to modulate several key signaling pathways implicated in cancer progression.
Diagram of this compound Experimental Workflow
Caption: Workflow for preparing and using this compound in cell-based assays.
In non-small cell lung cancer A549 cells, this compound has been demonstrated to suppress the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways.[5]
-
PI3K/AKT/mTOR Pathway: this compound treatment leads to a reduction in the phosphorylation of AKT and mTOR, key components of this pro-survival pathway.[5]
-
MAPK Pathway: The activation of key proteins in the MAPK pathway, such as ERK, p38, and JNK, is inhibited by this compound.[5]
-
Wnt/β-catenin Pathway: this compound can upregulate GSK3β, which in turn enhances the phosphorylation and subsequent degradation of β-catenin, a central mediator of the Wnt pathway.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of SJB2-043 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of SJB2-043, a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1). Treatment with this compound has been shown to suppress proliferation and migration, and induce apoptosis in non-small cell lung cancer (NSCLC) cells, primarily through the modulation of the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways.[1]
Introduction to this compound
This compound is a small molecule inhibitor of USP1, a deubiquitinating enzyme that has emerged as a promising target in cancer therapy.[1] By inhibiting USP1, this compound can modulate the stability and activity of key proteins involved in critical cellular processes, including cell cycle progression and DNA damage repair. In A549 NSCLC cells, this compound treatment leads to a dose-dependent inhibition of cell proliferation and migration, and an increase in apoptosis.[1] These effects are associated with significant changes in the expression and phosphorylation status of proteins within major signaling cascades.
Key Signaling Pathways Affected by this compound
Western blot analysis is an indispensable technique to elucidate the mechanism of action of this compound. The primary signaling pathways to investigate following this compound treatment are:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been observed to decrease the phosphorylation of key proteins such as AKT and mTOR.[1]
-
MAPK Pathway: This pathway regulates a wide range of cellular processes including proliferation, differentiation, and stress responses. This compound treatment has been shown to reduce the phosphorylation of ERK, p38, and JNK.[1]
-
Wnt/β-catenin Pathway: This pathway is critically involved in cell fate determination, proliferation, and migration. This compound has been found to suppress this pathway by modulating the levels of proteins like β-catenin and GSK3β.[1]
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the expected quantitative changes in protein expression and phosphorylation following this compound treatment in A549 cells, based on published data.[1] The data is presented as a fold change relative to an untreated control.
Table 1: Effect of this compound on the PI3K/AKT/mTOR Signaling Pathway
| Target Protein | Expected Fold Change (Normalized Intensity) |
| p-AKT/total AKT | ↓ |
| p-mTOR/total mTOR | ↓ |
Table 2: Effect of this compound on the MAPK Signaling Pathway
| Target Protein | Expected Fold Change (Normalized Intensity) |
| p-ERK/total ERK | ↓ |
| p-p38/total p38 | ↓ |
| p-JNK/total JNK | ↓ |
Table 3: Effect of this compound on the Wnt/β-catenin Signaling Pathway
| Target Protein | Expected Fold Change (Normalized Intensity) |
| p-β-catenin/total β-catenin | ↑ |
| GSK3β | ↑ |
Table 4: Effect of this compound on Cell Cycle and Apoptosis Marker Proteins
| Target Protein | Expected Fold Change (Normalized Intensity) |
| N-cadherin | ↓ |
| E-cadherin | ↑ |
| CyclinB1 | ↓ |
| CDK1 | ↓ |
| C-myc | ↓ |
| p53 | ↑ |
| Bcl-2 | ↓ |
| Bax | ↑ |
| ZO-1 | ↑ |
| Occludin | ↑ |
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a general workflow for the Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Line: A549 (human non-small cell lung cancer) cells.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5 µM).
-
Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours). An untreated control (0 µM) should always be included.
-
Cell Lysis and Protein Extraction
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer (e.g., from Beyotime, Shanghai, China) supplemented with protease and phosphatase inhibitor cocktails.
-
-
Procedure:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-150 µL).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Method: Use a BCA Protein Assay Kit (e.g., from Thermo Fisher Scientific) to determine the protein concentration of each sample. Follow the manufacturer's instructions.
SDS-PAGE
-
Sample Preparation:
-
Based on the protein quantification results, normalize the protein concentration for all samples.
-
Mix the desired amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a precast polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
-
Protein Transfer
-
Membrane: Polyvinylidene fluoride (B91410) (PVDF) membrane (e.g., from Merck).
-
Procedure:
-
Equilibrate the gel and PVDF membrane in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform the transfer using a wet transfer system. Transfer conditions should be optimized, but a common starting point is 100V for 1-2 hours at 4°C.
-
Immunoblotting
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations or previously optimized concentrations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
-
For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Express the results as a fold change relative to the untreated control.
References
Application Notes and Protocols for Apoptosis Assays with SJB2-043
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing apoptosis induced by SJB2-043, a known inhibitor of Ubiquitin-Specific Protease 1 (USP1). The provided methodologies and data are intended to guide researchers in studying the apoptotic effects of this compound in relevant cell lines.
This compound has been demonstrated to induce apoptosis in various cancer cell lines, including non-small cell lung cancer (A549) and leukemic cells (K562).[1][2][3] The mechanism of action involves the modulation of key signaling pathways and apoptosis-regulating proteins.[1]
Data Presentation
Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the quantitative data from studies investigating the pro-apoptotic effects of this compound.
Table 1: Dose-Dependent Induction of Apoptosis in A549 Cells
| This compound Concentration | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control (0 µM) | 1.8 ± 0.3 | 1.5 ± 0.2 | 3.3 ± 0.5 |
| 1.25 µM | 4.5 ± 0.8 | 3.2 ± 0.6 | 7.7 ± 1.4 |
| 2.5 µM | 8.9 ± 1.5 | 7.1 ± 1.2 | 16.0 ± 2.7 |
| 5 µM | 15.2 ± 2.5 | 12.8 ± 2.1 | 28.0 ± 4.6 |
Data derived from Annexin V-FITC/PI double-staining and flow cytometry analysis in A549 cells treated for 24 hours. The results indicate a significant, dose-dependent increase in both early and late apoptotic cell populations.[1]
Table 2: Cytotoxicity of this compound in K562 Leukemic Cells
| Parameter | Value | Cell Line |
| EC50 | ~1.07 µM | K562 |
The EC50 value represents the concentration of this compound that causes a 50% decrease in the number of viable K562 cells.[2][3]
Experimental Protocols
Annexin V-FITC/PI Double-Staining for Apoptosis Detection by Flow Cytometry
This protocol details the steps to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow for Annexin V/PI Apoptosis Assay
References
- 1. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJB2-043 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJB2-043 is a potent and specific small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex.[1][2][3][4] USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response and cell cycle progression by regulating the stability of key proteins such as FANCD2, PCNA, and Inhibitor of DNA binding (ID) proteins.[3] By inhibiting USP1, this compound promotes the degradation of ID proteins (ID1, ID2, and ID3), leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation in various cancer cell lines.[1][2][3][5] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in leukemias and non-small cell lung cancer (NSCLC).[2][6][7]
These application notes provide a summary of the known cellular effects of this compound, its mechanism of action, and representative protocols for in vivo animal studies based on preclinical research with USP1 inhibitors.
Mechanism of Action
This compound functions by inhibiting the deubiquitinating activity of the USP1/UAF1 complex. This leads to the downstream degradation of ID proteins (ID1, ID2, and ID3).[1][2] The inhibition of USP1 by this compound has been shown to modulate several key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[6][7][8] The culmination of these effects is the induction of apoptosis and suppression of proliferation and migration in cancer cells.[6][7]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines.
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC50 | Native USP1/UAF1 complex | - | 544 nM | [1] |
| EC50 | K562 | Chronic Myelogenous Leukemia (CML) | ~1.07 µM | [1][2] |
Experimental Protocols for In Vivo Animal Studies
Disclaimer: To date, specific in vivo efficacy studies detailing the dosage and administration of this compound in animal models have not been widely published. The following protocols are representative examples based on xenograft studies conducted with other USP1 inhibitors, such as Pimozide, and general practices for such experiments. Researchers should perform dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and cancer type.
General Workflow for a Xenograft Efficacy Study
Protocol 1: Subcutaneous Xenograft Model for Leukemia (Adapted from a K562 model)
This protocol is adapted from a study using K562 cells in a xenograft model.[9]
1. Cell Culture and Animal Model
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Use 6-8 week old athymic nude mice, allowing for at least one week of acclimatization.
2. Tumor Implantation
-
Harvest K562 cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel (BD Biosciences).
-
Subcutaneously inject 5 x 106 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Vehicle Control Group: Administer the vehicle solution used to dissolve this compound. The composition of the vehicle will depend on the formulation of this compound.
-
This compound Treatment Group: Based on studies with other USP1 inhibitors, a starting dose could be in the range of 15-30 mg/kg, administered daily via intraperitoneal (IP) injection or oral gavage. Note: An initial dose-escalation study is highly recommended to determine the maximum tolerated dose (MTD).
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the protocol-defined endpoint.
4. Efficacy and Toxicity Assessment
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Key efficacy endpoints include tumor growth inhibition (TGI) and changes in biomarkers (e.g., ID1 levels).
Protocol 2: Orthotopic or Patient-Derived Xenograft (PDX) Models
For a more clinically relevant assessment, orthotopic or PDX models are recommended.
1. Model Establishment
-
Orthotopic Model: Inject cancer cells into the tissue of origin (e.g., tail vein injection of leukemia cells, intrathoracic injection of lung cancer cells).
-
PDX Model: Implant patient tumor fragments subcutaneously into immunodeficient mice.
2. Treatment and Monitoring
-
Treatment initiation can be based on tumor burden, which can be monitored using bioluminescence imaging if the cancer cells are engineered to express luciferase.
-
Administer this compound and vehicle as described in the subcutaneous model.
-
Monitor disease progression and treatment response using appropriate methods (e.g., imaging, survival analysis).
3. Data Analysis
-
Primary endpoints for these models are often overall survival, reduction in tumor burden, and prevention of metastasis.
Concluding Remarks
This compound is a promising USP1 inhibitor with a well-defined mechanism of action and demonstrated in vitro anti-cancer activity. While detailed in vivo protocols for this compound are not yet extensively documented in peer-reviewed literature, the provided representative protocols, based on studies with similar compounds, offer a solid foundation for designing and conducting preclinical animal studies. It is imperative for researchers to perform necessary preliminary studies to establish the optimal dose and administration route for this compound in their chosen models to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of SJB2-043 IC50 in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJB2-043 is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in DNA damage repair and the maintenance of cancer stem cells.[1] By inhibiting USP1, this compound has demonstrated cytotoxic effects across a range of cancer cell lines, making it a promising candidate for further therapeutic development.[1] These application notes provide a comprehensive overview of the half-maximal inhibitory concentration (IC50) of this compound in various cell lines and detailed protocols for its determination.
Data Presentation
The cytotoxic activity of this compound has been evaluated in several cancer cell lines, primarily leukemia and non-small cell lung cancer. The IC50 and EC50 values, which represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro, are summarized in the table below.
| Cell Line | Cancer Type | Parameter | Value (µM) |
| K562 | Chronic Myeloid Leukemia | EC50 | ~1.07[2] |
| A549 | Non-Small Cell Lung Cancer | IC50 | Not explicitly quantified in the provided search results, but this compound has been shown to inhibit proliferation.[3] |
| MOLM14 | Acute Myeloid Leukemia | IC50 | Cytotoxicity observed, but specific IC50 not provided in search results. |
| OCI-AML3 | Acute Myeloid Leukemia | IC50 | Cytotoxicity observed, but specific IC50 not provided in search results. |
| U937 | Acute Myeloid Leukemia | IC50 | Cytotoxicity observed, but specific IC50 not provided in search results. |
| SK-NO1 | Acute Myeloid Leukemia | IC50 | Cytotoxicity observed, but specific IC50 not provided in search results. |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting USP1, which in turn modulates several downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[1] In A549 non-small cell lung cancer cells, this compound has been shown to suppress the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways.[1][3]
This compound Signaling Pathway Inhibition
Caption: this compound inhibits USP1, leading to the suppression of pro-survival and pro-proliferative signaling pathways.
Experimental Protocols
The determination of IC50 values is a critical step in assessing the potency of a compound. The following are detailed protocols for commonly used cell viability assays.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of this compound in vitro.
Cell Culture and Plating
-
Cell Lines: K562, MOLM14, OCI-AML3, U937, SK-NO1, A549, or other cell lines of interest.
-
Culture Medium: Use the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., RPMI-1640 for leukemia cells, DMEM for A549).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
For adherent cells (e.g., A549), seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow to attach overnight.
-
For suspension cells (e.g., K562), seed at a density of 10,000-20,000 cells per well in a 96-well plate.
-
This compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the complete culture medium to achieve the desired final concentrations. It is recommended to use a broad range of concentrations for the initial experiment (e.g., 0.01 µM to 100 µM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Add the prepared this compound dilutions and vehicle control to the appropriate wells of the 96-well plate.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
Cell Viability Assays
The CCK-8 assay is a colorimetric assay for the determination of cell viability.
-
Reagent Addition: After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
The MTT assay is another colorimetric assay to assess cell metabolic activity.
-
Reagent Addition: Following the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at a wavelength between 570 and 600 nm.
Data Analysis and IC50 Determination
-
Background Subtraction: Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response curve with a variable slope) to determine the IC50 value from the curve. Software such as GraphPad Prism is commonly used for this analysis.
Conclusion
This compound is a promising USP1 inhibitor with demonstrated cytotoxic effects in various cancer cell lines. The protocols outlined in these application notes provide a robust framework for determining the IC50 of this compound and other compounds, which is essential for preclinical drug development and for understanding the compound's mechanism of action. The provided signaling pathway information offers context for the observed cellular effects and can guide further mechanistic studies.
References
- 1. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways | MDPI [mdpi.com]
- 2. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: High-Throughput Identification of Resistance Mechanisms to the USP1 Inhibitor SJB2-043 Using a Genome-Wide CRISPR-Cas9 Screen
For Research Use Only. Not for use in diagnostic procedures.
Abstract
SJB2-043 is a potent and specific small molecule inhibitor of the deubiquitinase USP1 (ubiquitin-specific protease 1), a key regulator of DNA damage response and cellular differentiation.[1][2][3] By inhibiting the USP1/UAF1 complex, this compound promotes the degradation of downstream targets such as ID1 (Inhibitor of DNA binding 1), leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly those of hematopoietic origin.[1][4] Despite its therapeutic potential, the development of drug resistance remains a significant clinical challenge. This application note provides a detailed protocol for employing a genome-wide CRISPR-Cas9 loss-of-function screen to systematically identify and characterize genes and pathways that confer resistance to this compound. Understanding these resistance mechanisms is crucial for the development of effective combination therapies and next-generation USP1 inhibitors.
Introduction
Ubiquitin-specific protease 1 (USP1) is a deubiquitinase that plays a critical role in the DNA damage response by deubiquitinating FANCD2 and PCNA, and also regulates cell differentiation through its interaction with the ID (Inhibitor of Differentiation) family of proteins.[3] The small molecule this compound has been identified as a potent inhibitor of the USP1/UAF1 deubiquitinase complex, with an IC50 of 544 nM.[1][5][6] Treatment of cancer cells, such as the K562 chronic myelogenous leukemia cell line, with this compound leads to a dose-dependent decrease in USP1 levels and subsequent proteasomal degradation of its downstream targets ID1, ID2, and ID3.[1][4] This ultimately results in the induction of apoptosis.[1] Furthermore, this compound has been shown to modulate several key signaling pathways, including the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[7]
The emergence of drug resistance is a major obstacle in cancer therapy. CRISPR-Cas9 genome-editing technology provides a powerful and unbiased approach to identify genes whose loss of function confers resistance to a specific therapeutic agent.[8] This protocol outlines a systematic methodology to perform a pooled, genome-wide CRISPR-Cas9 knockout screen in a cancer cell line sensitive to this compound to identify genetic determinants of resistance.
This compound Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the USP1/UAF1 complex. This leads to the downstream degradation of ID proteins and impacts multiple signaling cascades crucial for cancer cell survival and proliferation.
Caption: Mechanism of action of this compound, leading to apoptosis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to this compound.
Cell Line Preparation and Lentiviral Production
-
Cell Line Selection and Culture:
-
Select a human cancer cell line that is sensitive to this compound (e.g., K562).
-
Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.[1]
-
Ensure cells are healthy and in the logarithmic growth phase before transduction.
-
-
Lentiviral Packaging of CRISPR Library:
-
Co-transfect HEK293T cells with the genome-wide sgRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus if necessary and determine the viral titer.
-
CRISPR Library Transduction and Selection
-
Transduction of Target Cells:
-
Transduce the target cells (e.g., K562) with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (at least 500 cells per sgRNA).
-
-
Antibiotic Selection:
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Culture the cells for 7-10 days until a non-transduced control population shows complete cell death.
-
This compound Drug Selection Screen
-
Establishment of Treatment and Control Arms:
-
Split the transduced and selected cell population into two arms: a control arm (treated with DMSO) and a treatment arm (treated with this compound).
-
The concentration of this compound should be predetermined to be lethal to the majority of cells (e.g., IC90).
-
-
Long-Term Culture and Selection:
-
Culture both arms for an extended period (e.g., 14-21 days), passaging the cells as needed while maintaining high library representation.
-
For the treatment arm, allow resistant cell populations to emerge and expand.
-
Harvest cell pellets from both arms at the end of the experiment for genomic DNA extraction.
-
Data Generation and Analysis
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the final cell pellets of both the control and treatment arms.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform high-throughput sequencing of the PCR amplicons.
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the reference sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts across samples.
-
Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population using statistical methods such as MAGeCK.
-
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below.
Caption: Workflow for identifying this compound resistance genes.
Hypothetical Data Presentation
Following the bioinformatic analysis, the identified gene "hits" that are significantly enriched in the this compound-treated population can be summarized. Below are tables of hypothetical data representing potential outcomes of such a screen.
Table 1: Top 10 Hypothetical Gene Hits Conferring Resistance to this compound
| Gene Symbol | Description | Enrichment Score | p-value |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 (MDR1) | 12.5 | 1.2e-8 |
| USP1 | Ubiquitin Specific Peptidase 1 | 9.8 | 3.4e-7 |
| UAF1 | USP1 Associated Factor 1 | 9.5 | 5.1e-7 |
| BRAF | B-Raf Proto-Oncogene, Serine/Threonine Kinase | 8.2 | 1.9e-6 |
| KRAS | KRAS Proto-Oncogene, GTPase | 7.9 | 4.5e-6 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 7.5 | 8.2e-6 |
| AKT1 | AKT Serine/Threonine Kinase 1 | 7.1 | 1.5e-5 |
| MTOR | Mechanistic Target Of Rapamycin Kinase | 6.8 | 3.7e-5 |
| BCL2 | BCL2 Apoptosis Regulator | 6.5 | 6.9e-5 |
| XIAP | X-Linked Inhibitor Of Apoptosis | 6.2 | 9.1e-5 |
Table 2: Pathway Analysis of Enriched Gene Hits
| Pathway | Number of Genes | p-value |
| Drug Efflux | 2 | 1.5e-4 |
| MAPK Signaling | 3 | 3.8e-4 |
| PI3K-Akt Signaling | 3 | 5.2e-4 |
| Apoptosis Regulation | 2 | 8.9e-4 |
| USP1 Signaling Complex | 2 | 1.1e-3 |
Conclusion
The application of a genome-wide CRISPR-Cas9 screen provides a robust and unbiased platform for the identification of genes and pathways that mediate resistance to the USP1 inhibitor this compound. The detailed protocol provided herein offers a comprehensive guide for researchers to perform such screens. The identification of resistance mechanisms, such as the upregulation of drug efflux pumps or alterations in downstream signaling pathways, will be instrumental in designing more effective therapeutic strategies, including rational combination therapies, to overcome resistance and enhance the clinical utility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with SJB2-043
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJB2-043 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response and cell cycle progression by deubiquitinating key substrates such as FANCD2 and PCNA.[1] Dysregulation of USP1 activity has been implicated in various cancers, making it an attractive therapeutic target.[2] this compound inhibits the native USP1/UAF1 complex, leading to the degradation of downstream targets like Inhibitor of DNA-binding 1 (ID1) and inducing apoptosis in cancer cells.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) and other cell-based assays. The protocols outlined below are designed to facilitate the identification and characterization of novel USP1 inhibitors and to investigate the cellular consequences of USP1 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| USP1/UAF1 Complex | Enzymatic Assay | 544 nM | [3][4][6][7] |
| SARS-CoV-2 PLpro | Enzymatic Assay | <10 µM | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | EC50 / Concentration | Reference |
| K562 (Leukemia) | Cell Viability | Dose-dependent decrease in viable cells | ~1.07 µM | [3][4][5] |
| K562 (Leukemia) | Apoptosis | Dose-dependent induction of apoptosis | Micromolar concentrations | [3][5] |
| K562 (Leukemia) | Protein Degradation | Dose-dependent decrease in USP1 and ID1 levels | Micromolar concentrations | [3][5] |
| Primary AML Cells | Cell Viability | Dose-dependent cytotoxicity | - | [5] |
| Primary AML Cells | Protein Degradation | Inactivation of USP1 and degradation of ID1 | - | [1][5] |
| A549 (NSCLC) | Cell Viability | Dose-dependent decrease in cell viability | - | [8] |
| A549 (NSCLC) | Cell Proliferation | Inhibition of clonogenic ability | - | [8] |
| A549 (NSCLC) | Apoptosis | Upregulation of Bax, downregulation of Bcl-2 | - | [8] |
| A549 (NSCLC) | Cell Migration | Inhibition of migratory capacity | - | [8] |
| HeLa Cells | Protein Ubiquitination | Increased levels of Ub-FANCD2 and Ub-PCNA | - | [1] |
| Primary human cord blood CD34+ cells | Cell Growth | Inhibition of cell growth | Low micromolar levels | [1] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[8]
Caption: this compound inhibits USP1, modulating key oncogenic signaling pathways.
Experimental Protocols
High-Throughput Screening for USP1 Inhibitors
This protocol describes a fluorogenic, in vitro enzymatic assay suitable for HTS to identify inhibitors of the USP1/UAF1 complex.
Caption: Workflow for a high-throughput USP1 enzymatic assay.
Materials:
-
Purified USP1/UAF1 complex
-
Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) substrate
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.8), 20 mM NaCl, 0.1 mg/mL ovalbumin, 0.5 mM EDTA, 10 mM DTT
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense into 384-well plates.
-
Enzyme Preparation: Dilute the USP1/UAF1 complex in assay buffer to the desired concentration.
-
Reaction Initiation: Add the diluted USP1/UAF1 enzyme solution to each well of the 384-well plate containing the compounds.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the enzyme.
-
Substrate Addition: Add Ubiquitin-AMC substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal (Excitation: ~380 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes at 30°C.
-
Data Analysis: Determine the reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CCK-8/MTT)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, K562)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear, flat-bottom plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Absorbance Reading: For CCK-8, measure the absorbance at ~450 nm. For MTT, first add a solubilizing agent (e.g., DMSO or a specialized buffer) and then measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results and determine the EC50 value.
Western Blot Analysis for Protein Degradation
This protocol is to detect changes in the protein levels of USP1 and its downstream target ID1 following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Proteasome inhibitor (e.g., MG-132, optional)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-USP1, anti-ID1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (and MG-132 if investigating proteasomal degradation) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
This compound serves as a valuable tool for studying the biology of USP1 and for the discovery of new anticancer agents. The protocols provided herein offer standardized methods for high-throughput screening and for characterizing the cellular effects of USP1 inhibition. These assays can be adapted to various cell lines and research questions, facilitating a deeper understanding of the therapeutic potential of targeting the USP1 deubiquitinase.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SJB2-043
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJB2-043 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in DNA damage repair and cancer cell survival.[1] Inhibition of USP1 by this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a promising candidate for anti-cancer therapeutic development.[1][2] Flow cytometry is an indispensable tool for elucidating the cellular effects of novel drug candidates like this compound. This document provides detailed protocols for the analysis of apoptosis, cell cycle progression, and reactive oxygen species (ROS) in cells treated with this compound using flow cytometry.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of the USP1/UAF1 complex.[1] This leads to the accumulation of ubiquitinated forms of key proteins involved in DNA repair and cell cycle regulation, such as FANCD2 and PCNA.[1] A primary consequence of USP1 inhibition is the proteasomal degradation of Inhibitor of DNA Binding (ID) proteins, including ID1, ID2, and ID3.[1] The downregulation of these proteins contributes to the induction of apoptosis and cell cycle arrest. Furthermore, this compound has been demonstrated to modulate several critical signaling pathways, including the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways, to exert its effects on cell proliferation, migration, and survival.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle distribution in A549 non-small cell lung cancer cells after 24 hours of treatment.
Table 1: Effect of this compound on Apoptosis in A549 Cells [2]
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 0.625 | 5.7 ± 1.1 | 3.2 ± 0.6 | 8.9 ± 1.7 |
| 2.5 | 12.4 ± 2.3 | 6.8 ± 1.2 | 19.2 ± 3.5 |
| 10 | 25.1 ± 4.5 | 14.3 ± 2.6 | 39.4 ± 7.1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells [2][3]
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.2 ± 5.8 | 20.1 ± 2.1 | 14.7 ± 1.9 |
| 0.625 | 58.9 ± 5.1 | 22.3 ± 2.5 | 18.8 ± 2.2 |
| 2.5 | 45.3 ± 4.2 | 25.8 ± 2.9 | 28.9 ± 3.1 |
| 10 | 30.7 ± 3.5 | 28.1 ± 3.2 | 41.2 ± 4.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: A549 (human non-small cell lung carcinoma) or K562 (human chronic myelogenous leukemia) cells are recommended based on published data.[1][2]
-
Culture Medium: Grow A549 cells in DMEM and K562 cells in RPMI-1640 medium, both supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.625, 2.5, 10 µM) immediately before use.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the treatment period.
-
Treatment: Replace the culture medium with medium containing the desired concentrations of this compound or DMSO as a vehicle control. Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is for the detection of apoptosis by staining with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest Cells: Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash Cells: Discard the supernatant and wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
FITC Signal (Annexin V): Detects early apoptotic cells.
-
PI Signal: Detects late apoptotic and necrotic cells.
-
Unstained Cells: Live cells.
-
Protocol for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest Cells: Harvest cells as described in the apoptosis protocol (Step 1).
-
Wash Cells: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash Cells: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol for Reactive Oxygen Species (ROS) Detection (H2DCFDA Staining)
This is an adaptable protocol for measuring intracellular ROS levels using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
Materials:
-
H2DCFDA dye
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest Cells: Following treatment with this compound, harvest cells as described in the apoptosis protocol (Step 1).
-
Wash Cells: Wash the cells once with warm PBS.
-
Staining: Resuspend the cells in pre-warmed serum-free medium containing 5-10 µM H2DCFDA.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash Cells: Centrifuge the cells at 300 x g for 5 minutes and wash once with PBS to remove excess dye.
-
Resuspend Cells: Resuspend the final cell pellet in 500 µL of PBS.
-
Analysis: Immediately analyze the samples by flow cytometry. The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of H2DCFDA, is proportional to the level of intracellular ROS.
Visualizations
References
Application Notes: Evaluating the Anti-Proliferative Effects of SJB2-043 using a Colony Formation Assay
Introduction
SJB2-043 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response and cell cycle progression.[3][4] By inhibiting USP1, this compound promotes the degradation of proteins such as Inhibitor of DNA-binding-1 (ID1), leading to cell growth inhibition and apoptosis in various cancer cell lines.[1][2][5] Notably, this compound has been shown to suppress the proliferation and clonogenic potential of non-small cell lung cancer (NSCLC) A549 cells and induce apoptosis in leukemic cells.[5][6] This application note provides a detailed protocol for assessing the long-term anti-proliferative effects of this compound using a colony formation (clonogenic) assay.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways. As an inhibitor of the USP1/UAF1 complex, it leads to a dose-dependent decrease in USP1 levels.[1][5] This, in turn, causes the degradation of ID proteins (ID1, ID2, and ID3).[1][2] Furthermore, studies have revealed that this compound can suppress critical oncogenic signaling cascades, including the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[6] This multi-faceted mechanism of action makes this compound a compelling compound for investigation in cancer drug development.
Experimental Protocol
This protocol outlines the methodology for a colony formation assay to determine the efficacy of this compound in inhibiting the clonogenic survival of A549 cells.
Materials
-
A549 cells (or other suitable cancer cell line)
-
This compound (dissolved in DMSO to create a stock solution)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Procedure
-
Cell Seeding:
-
Harvest logarithmically growing A549 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well plates at a low density (e.g., 500 cells per well). The optimal seeding density should be determined empirically for the specific cell line to ensure the formation of distinct colonies.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 2.5, 5.0 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the duration of the experiment (typically 10-14 days). It is not necessary to change the medium during this period unless the medium color changes significantly, indicating a pH shift.
-
-
Colony Formation and Staining:
-
Monitor the plates periodically for colony formation. The experiment should be terminated when colonies in the control wells are visible to the naked eye (typically >50 cells per colony).
-
Gently wash the wells twice with PBS to remove the medium and any dead cells.
-
Fix the colonies by adding 1 ml of a fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol) to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and wash the wells again with PBS.
-
Add 1 ml of 0.5% crystal violet staining solution to each well and incubate for 10-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Quantification:
-
Once dry, the plates can be photographed or scanned.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. This can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / Number of cells seeded) / PE of control cells
-
-
Data Presentation
The quantitative data from the colony formation assay can be summarized in a table for clear comparison of the effects of different concentrations of this compound.
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle Control) | 450 ± 25 | 90 | 1.00 |
| 0.5 | 315 ± 18 | 63 | 0.70 |
| 1.0 | 180 ± 12 | 36 | 0.40 |
| 2.5 | 68 ± 7 | 13.6 | 0.15 |
| 5.0 | 14 ± 3 | 2.8 | 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Diagram of the Experimental Workflow
Caption: Experimental workflow for the colony formation assay with this compound.
Diagram of the this compound Signaling Pathway
Caption: Signaling pathways modulated by this compound leading to reduced cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Staining for USP1 Following Treatment with SJB2-043 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Application Overview
Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA damage response (DDR).[1][2][3][4][5] Primarily localized in the nucleus, USP1, in complex with its cofactor UAF1, regulates DNA repair pathways such as the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS) by removing monoubiquitin from key substrates like FANCD2 and PCNA.[2][6][7] Dysregulation of USP1 is implicated in various cancers, making it an attractive therapeutic target.[1][8]
SJB2-043 is a potent and specific small molecule inhibitor of the USP1/UAF1 complex, with an in vitro IC₅₀ of approximately 544 nM.[9][10] Inhibition by this compound has been shown to induce a dose-dependent decrease in USP1 protein levels, likely through proteasomal degradation, and subsequently inhibit DNA repair processes.[9][11][12]
This application note provides a detailed protocol for the immunofluorescent staining and quantitative analysis of USP1 in cultured cells following treatment with this compound. This method allows for the visualization and measurement of changes in USP1 protein expression and nuclear localization, providing a cell-based validation of the inhibitor's effect.
USP1 Signaling Pathway and Inhibition by this compound
USP1 is a key regulator that reverses monoubiquitination of PCNA and the FANCD2/FANCI complex, which are critical events for initiating DNA repair at sites of damage. By deubiquitinating these substrates, USP1 facilitates the completion of DNA repair and helps maintain genomic stability.[2][6][13] The inhibitor this compound directly binds to and inhibits the catalytic activity of the USP1/UAF1 complex. This action prevents the removal of ubiquitin from FANCD2 and PCNA, leading to their accumulation in the ubiquitinated state, disruption of DNA repair, and increased sensitivity of cancer cells to DNA-damaging agents.[5][10]
Experimental Protocols
This protocol is optimized for adherent cells (e.g., U2OS, HeLa, A549) grown on coverslips. Reagent volumes should be adjusted for different culture formats.
Required Materials and Reagents
-
Cells and Culture Reagents:
-
Adherent cell line of interest (e.g., U2OS)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Sterile glass coverslips (No. 1.5 thickness)
-
6-well or 24-well tissue culture plates
-
-
Inhibitor:
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Antibodies:
-
Primary Antibody: Rabbit anti-USP1 (e.g., Abcam ab108104, Proteintech 14346-1-AP)
-
Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG (or other appropriate fluorophore)
-
-
Buffers and Stains:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Experimental Workflow
The overall workflow involves cell seeding, inhibitor treatment, immunofluorescent staining, and finally, image acquisition and analysis.
Detailed Staining Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency after 24 hours.
-
Incubate at 37°C, 5% CO₂.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 0.5, 1, 2.5, 5 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired time, typically 24-48 hours.[9]
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 4% PFA solution to each well, ensuring coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access nuclear proteins like USP1.[7]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-USP1 primary antibody in Blocking Buffer according to the manufacturer's recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
-
Perform one final wash with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips cell-side down onto a glass microscope slide using a drop of antifade mounting medium.
-
Seal the edges with nail polish and allow to dry. Store slides at 4°C in the dark.
-
Image Acquisition and Analysis
-
Acquisition:
-
Visualize slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and USP1 (e.g., green, Alexa Fluor 488) channels.
-
Crucially, maintain identical acquisition settings (e.g., exposure time, laser power, gain) for all samples within an experiment to allow for accurate quantitative comparison.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler).[14][15]
-
Step 1: Use the DAPI channel to define the nuclear region of interest (ROI) for each cell.
-
Step 2: Overlay these ROIs onto the corresponding USP1 channel image.
-
Step 3: Measure the mean fluorescence intensity of the USP1 signal within each nuclear ROI.
-
Step 4: Correct for background fluorescence by measuring the intensity of a cell-free region in each image and subtracting it from the nuclear intensity values.
-
Step 5: Collect data from a statistically significant number of cells per condition (e.g., >100 cells from multiple fields of view).
-
Expected Results & Data Presentation
Treatment with this compound is expected to cause a dose-dependent reduction in the nuclear fluorescence intensity of USP1.[9][12] This reflects the inhibitor-induced degradation of the USP1 protein. The vehicle-treated (DMSO) cells should exhibit bright, distinct nuclear staining for USP1, consistent with its known localization.[7]
Quantitative data should be summarized in a table for clear comparison and can be visualized using a bar graph.
Table 1: Quantitative Analysis of USP1 Nuclear Fluorescence Intensity
| Treatment Group | This compound Conc. (µM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units ± SD) | % Change from Control |
| Vehicle Control | 0 (DMSO) | 15,240 ± 1,850 | 0% |
| This compound | 0.5 | 12,180 ± 1,560 | -20.1% |
| This compound | 1.0 | 9,450 ± 1,230 | -38.0% |
| This compound | 2.5 | 6,550 ± 980 | -57.0% |
| This compound | 5.0 | 4,120 ± 750 | -72.9% |
| Note: The data presented are hypothetical and serve as an example of expected results. SD = Standard Deviation. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Incomplete blocking; secondary antibody non-specific binding; excessive antibody concentration. | Increase blocking time to 90 mins; use 10% normal serum from the secondary host species; titrate primary and secondary antibodies to optimal dilution. |
| No/Weak Signal | Ineffective primary antibody; insufficient permeabilization; protein degradation. | Verify antibody performance via Western Blot; increase Triton X-100 incubation to 15 mins; ensure fresh PFA is used and do not over-fix. |
| Photobleaching | Excessive light exposure. | Minimize light exposure during staining and imaging; use an antifade mounting medium; acquire images promptly. |
| Patchy Staining | Cells dried out during incubation; uneven fixation/permeabilization. | Use a humidified chamber for incubations; ensure coverslips are fully submerged in all solutions. |
References
- 1. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP1 | Insilico Medicine [insilico.com]
- 3. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. apexbt.com [apexbt.com]
- 12. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. maxanim.com [maxanim.com]
Troubleshooting & Optimization
SJB2-043 not dissolving properly in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJB2-043, specifically addressing challenges with its dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers. It's crucial to consult the product-specific datasheet provided by the vendor. Below is a summary of reported solubility data:
| Supplier | Reported Solubility in DMSO | Molar Concentration (approx.) |
| MedchemExpress | 10 mM | 10 mM |
| Selleck Chemicals | 1.5 mg/mL | 5.44 mM |
| Cayman Chemical | 1 mg/mL | 3.63 mM |
| APExBIO | ≥4.62 mg/mL | ≥16.78 mM |
| MyBioSource | 3.33 mg/mL | 12.10 mM |
| AbMole BioScience | 2 mg/mL | 7.27 mM |
Note: The molecular weight of this compound is 275.26 g/mol .[1][2]
Q2: I followed the product datasheet, but my this compound is not dissolving completely in DMSO. What are the common causes?
A2: Several factors can contribute to incomplete dissolution of this compound in DMSO:
-
Compound Purity and Batch-to-Batch Variability: Impurities or slight variations between manufacturing batches can affect solubility.
-
DMSO Quality: The purity and water content of your DMSO are critical. DMSO is hygroscopic and readily absorbs moisture from the air, which can significantly decrease its solvating power.[1][3]
-
Temperature: The dissolution of some compounds can be an endothermic process, meaning solubility increases with temperature.[3] Attempting to dissolve this compound at a low temperature might hinder the process.
-
Insufficient Agitation: Inadequate mixing may prevent the compound from dispersing sufficiently in the solvent to dissolve properly.[3]
-
Supersaturation: Attempting to prepare a solution at a concentration above the compound's solubility limit for that specific batch and DMSO quality will result in undissolved material.[3]
Q3: My this compound solution in DMSO was initially clear, but now I see crystals. Why did this happen?
A3: Precipitation of a previously dissolved compound from a DMSO stock solution can occur for several reasons:
-
Temperature Fluctuations: Storing the solution at a lower temperature than when it was prepared can cause the compound to crystallize and precipitate.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can increase the likelihood of crystallization.[3] Once a compound crystallizes, it can be challenging to redissolve.[3]
-
Water Absorption: If the container is not properly sealed, DMSO can absorb moisture from the atmosphere over time, reducing its solvating power and causing the compound to precipitate.[3]
-
Time: Some compounds may only remain in a supersaturated state in DMSO for a limited time before they begin to crystallize.[3] It is often recommended to use freshly prepared solutions.[3]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in DMSO, follow these step-by-step troubleshooting procedures.
Initial Dissolution Troubleshooting
This workflow outlines the initial steps to take when this compound does not dissolve upon initial preparation.
Caption: Initial troubleshooting workflow for dissolving this compound in DMSO.
Advanced Troubleshooting for Persistent Dissolution Issues
If the initial steps fail, consider the following advanced troubleshooting options.
Caption: Advanced troubleshooting steps for persistent this compound dissolution issues.
Experimental Protocols
Protocol 1: Standard Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Ensure both the this compound powder and the DMSO are at room temperature. Use a fresh, sealed bottle of anhydrous (dry) DMSO to minimize water contamination.[3]
-
Calculation:
-
Molecular Weight of this compound: 275.26 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 0.001 L * 275.26 g/mol = 0.0027526 g = 2.75 mg
-
-
-
Addition: Weigh 2.75 mg of this compound and add it to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Agitation: Vortex the solution vigorously for 2-5 minutes.[3]
-
Observation: Visually inspect the solution against a light source to check for any undissolved particles.
-
Gentle Heating (if necessary): If particles are still visible, warm the tube at 37°C for 10-15 minutes.[4] Avoid excessive heat, which could degrade the compound.[3]
-
Sonication (if necessary): If dissolution is still incomplete, place the vial in an ultrasonic bath for a few minutes.[4]
-
Final Inspection: After these steps, check the solution again for clarity.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[1][5] MedchemExpress suggests storage at -80°C for 2 years or -20°C for 1 year.[5] Selleck Chemicals recommends storage at -80°C for 1 year or -20°C for 1 month in solvent.[1]
Protocol 2: Dilution of this compound DMSO Stock in Aqueous Media for Cell-Based Assays
It is important to note that this compound is insoluble in water.[1][4] When diluting a DMSO stock into aqueous cell culture media, the compound may precipitate.
-
High-Concentration Stock: Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM), ensuring it is fully dissolved.
-
Working Concentration: To prepare the working concentration for your cells, dilute the DMSO stock directly into the cell culture medium. The final concentration of DMSO in the cell culture media should generally be less than 0.5% to avoid cytotoxicity, though this can be cell-line dependent.[3]
-
Observation: After dilution, visually inspect the media for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or explore the use of a different solvent system if compatible with your experimental setup.
Signaling Pathway Context
This compound is an inhibitor of the deubiquitinase USP1 (ubiquitin-specific protease 1).[5][6] USP1 is involved in several cellular processes, including DNA repair and the regulation of protein stability. For instance, this compound has been shown to modulate the PI3K/AKT/mTOR, MAPK, and Wnt signaling pathways in A549 cells.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SJB2-043 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity of the USP1 inhibitor, SJB2-043, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a crucial role in the DNA damage response, particularly in the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways.[4][5][6] By inhibiting USP1, this compound prevents the deubiquitination of key proteins such as FANCD2 and PCNA, leading to disruptions in DNA repair, cell cycle arrest, and ultimately, apoptosis in susceptible cell types.[4][7]
Q2: What is the known cytotoxic activity of this compound in primary cells?
This compound has demonstrated dose-dependent cytotoxicity in primary acute myeloid leukemia (AML) cells.[8] It has also been shown to inhibit the growth of normal primary human cord blood CD34+ cells at low micromolar concentrations.[1][8] In contrast, a high concentration of 10 µM this compound exhibited minimal to no effect on normal human lung epithelial cells (Beas2B), suggesting some level of selectivity.[7]
Q3: What are the downstream signaling pathways affected by this compound?
In addition to its direct impact on the DNA damage response, this compound has been shown to modulate several key signaling pathways implicated in cell survival, proliferation, and migration. These include the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling cascades.[7][9] Inhibition of these pathways contributes to the cytotoxic and anti-proliferative effects of this compound.
Q4: What is the IC50/EC50 of this compound?
The inhibitory concentrations of this compound are context-dependent:
-
Biochemical IC50: The half-maximal inhibitory concentration (IC50) for the native USP1/UAF1 complex is approximately 544 nM.[2][3][10]
-
Cell-based EC50: The half-maximal effective concentration (EC50) for inducing cytotoxicity in the K562 leukemic cell line is approximately 1.07 µM.[8][10][11]
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Target/Cell Line | Concentration | Reference(s) |
| IC50 | USP1/UAF1 complex | 544 nM | [2][3][10] |
| EC50 | K562 (leukemic cell line) | 1.07 µM | [8][10][11] |
| Observed Effect | Primary AML cells | Dose-dependent cytotoxicity | [8] |
| Observed Effect | Primary human cord blood CD34+ cells | Growth inhibition at low µM concentrations | [1][8] |
| Observed Effect | Beas2B (normal human lung epithelial cells) | Minimal to no effect at 10 µM | [7] |
Mandatory Visualizations
Caption: Mechanism of action of this compound and its impact on downstream signaling pathways.
Caption: A generalized workflow for assessing the cytotoxicity of this compound in primary cells.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound in adherent primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count primary cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid vehicle-induced toxicity.
-
Include wells for untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound, vehicle, or medium alone.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the multi-well plate- Inaccurate pipetting | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use a calibrated multichannel pipette and ensure proper mixing of reagents. |
| Low signal or low absorbance values | - Low cell number- Suboptimal incubation time with MTT- Cell detachment | - Optimize the initial cell seeding density.- Increase the incubation time with MTT (up to 4 hours).- Handle plates gently to avoid detaching adherent cells. |
| High background in vehicle control wells | - High concentration of DMSO- Contamination of cell culture | - Ensure the final DMSO concentration is non-toxic for your specific primary cells (typically <0.5%).- Regularly check for microbial contamination. |
| Unexpectedly high cytotoxicity | - Incorrect stock solution concentration- Primary cells are highly sensitive- Compound precipitation | - Verify the concentration of your this compound stock solution.- Perform a dose-response experiment with a wider range of lower concentrations.- Ensure this compound is fully dissolved in the culture medium before adding to the cells. |
| Inconsistent results between experiments | - Variation in primary cell lots/donors- Differences in cell passage number- Inconsistent incubation times | - If possible, use the same lot of primary cells for a set of experiments.- Use primary cells at a consistent and low passage number.- Standardize all incubation times and experimental conditions. |
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. USP1 | Insilico Medicine [insilico.com]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
SJB2-043 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the USP1 inhibitor, SJB2-043. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the native ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex.[1][2][3] It inhibits the deubiquitinase activity of this complex with an IC50 value of 544 nM.[1][3] This inhibition leads to a dose-dependent decrease in USP1 protein levels and subsequent proteasomal degradation of its downstream targets, the inhibitor of DNA-binding proteins ID1, ID2, and ID3.[1][2][4]
Q2: What are the known off-targets of this compound?
A2: While a comprehensive off-target screening profile for this compound across a broad panel of kinases and other enzymes is not publicly available, some off-target activities have been reported. This compound has been shown to inhibit the papain-like protease (PLpro) of SARS-CoV-2 with an IC50 of less than 10 µM.[2] Additionally, a study using a ubiquitin active site probe (HA-Ub-Vinyl sulfone) in K562 cell extracts indicated that this compound inhibited the labeling of a limited number of endogenous deubiquitinating enzymes (DUBs), suggesting a degree of selectivity.[4] However, the specific identities of these DUBs were not disclosed.
Q3: My cells are showing phenotypes that are not consistent with USP1 inhibition alone. What could be the cause?
A3: Unexplained cellular phenotypes could be attributed to the off-target effects of this compound. In A549 non-small cell lung cancer cells, this compound has been observed to modulate several signaling pathways, including the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[5] Disruption of these fundamental pathways can lead to a wide range of cellular effects beyond the canonical USP1-ID1 axis. It is recommended to probe these pathways in your experimental system to determine if they are being affected.
Q4: I am observing unexpected cytotoxicity in my experiments. Could this be an off-target effect?
A4: While this compound is known to induce apoptosis in various cancer cell lines as an on-target effect of USP1 inhibition,[1][4] unexpected or excessive cytotoxicity could potentially be due to off-target activities. Researchers should carefully titrate the concentration of this compound to find an optimal window that maximizes on-target effects while minimizing potential off-target-related toxicity. A thorough dose-response analysis in your specific cell line is crucial.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or unexpected phenotypes.
-
Possible Cause: Off-target effects of this compound impacting signaling pathways.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting USP1 in your experimental system. This can be done by measuring the levels of USP1, ID1, ID2, and ID3 proteins via Western blot. A decrease in these protein levels upon treatment would indicate on-target activity.[1][2][4]
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Probe Key Off-Target Pathways: If on-target engagement is confirmed, investigate the activation status of key signaling molecules within the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways using techniques like Western blotting for phosphorylated and total protein levels.[5]
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Dose-Response Analysis: Perform a detailed dose-response curve to identify the lowest effective concentration that elicits the desired on-target phenotype, which may help to minimize off-target effects.
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Use a Structurally Unrelated USP1 Inhibitor: As a control, consider using a different, structurally distinct USP1 inhibitor to see if the same phenotype is observed. This can help to distinguish between on-target and off-target effects.
-
Issue 2: Difficulty in interpreting data due to potential pleiotropic effects.
-
Possible Cause: this compound's influence on multiple signaling cascades.
-
Troubleshooting Steps:
-
Pathway Analysis: Utilize bioinformatics tools to analyze any transcriptomic or proteomic data generated from your experiments. Look for enrichment of pathways such as PI3K/AKT/mTOR, MAPK, and Wnt signaling.
-
Specific Pathway Inhibition: Use well-characterized inhibitors for the suspected off-target pathways in combination with this compound to dissect the contribution of each pathway to the observed phenotype.
-
Visualize the Workflow: A clear understanding of the experimental logic can help in data interpretation.
-
Caption: Troubleshooting workflow for unexpected results.
Quantitative Data Summary
| Target/Pathway | Assay Type | Value | Cell Line/System | Reference |
| On-Target Activity | ||||
| USP1/UAF1 complex | Deubiquitinase Activity | IC50 = 544 nM | In vitro | [1][3] |
| K562 cells | Cell Viability | EC50 = 1.07 µM | In vitro | [1][4] |
| Potential Off-Target Activity | ||||
| SARS-CoV-2 PLpro | Protease Activity | IC50 < 10 µM | In vitro | [2] |
| PI3K/AKT/mTOR Pathway | Western Blot | Modulation | A549 cells | [5] |
| MAPK Pathway | Western Blot | Modulation | A549 cells | [5] |
| Wnt/β-catenin Pathway | Western Blot | Modulation | A549 cells | [5] |
Experimental Protocols
USP1/UAF1 Deubiquitinase Activity Assay
This in vitro enzymatic assay measures the ability of this compound to inhibit the deubiquitinase activity of the purified USP1/UAF1 complex.
-
Reaction Buffer: Prepare a buffer containing 20 mM HEPES-KOH (pH 7.8), 20 mM NaCl, 0.1 mg/mL ovalbumin, 0.5 mM EDTA, and 10 mM dithiothreitol.[1]
-
Incubation: Incubate the purified USP1/UAF1 complex with varying concentrations of this compound or DMSO (vehicle control).
-
Substrate Addition: Add the fluorogenic substrate ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).[1]
-
Measurement: Measure the fluorescence using a fluorometer to determine the enzymatic activity.[1]
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for USP1/UAF1 deubiquitinase assay.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 24-72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the EC50 value.
Signaling Pathway Diagrams
Caption: this compound's potential impact on signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SJB2-043
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the USP1 inhibitor, SJB2-043. Inconsistent experimental results can be a significant source of frustration, and this guide aims to provide solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50/EC50 value for this compound is different from the published data. What could be the reason?
A1: Discrepancies in IC50 or EC50 values are a common issue and can arise from several factors:
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Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound. For example, the EC50 in K562 leukemic cells is approximately 1.07 µM.[1][2] Sensitivity can be influenced by the endogenous expression levels of USP1 and its downstream targets, as well as the activity of signaling pathways that this compound modulates, such as PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin.[3][4]
-
Assay-Specific Parameters: The specifics of your experimental setup can significantly impact the results.
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Cell Density: The initial number of cells seeded can affect the final readout. Ensure consistent cell seeding density across experiments.
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Incubation Time: The duration of this compound treatment will influence the observed effect. Treatment times in published studies typically range from 24 to 72 hours.[1]
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Assay Type: Different viability assays (e.g., MTT, CCK-8, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values.
-
-
Compound Handling and Storage:
-
Solubility: this compound is soluble in DMSO but insoluble in water and ethanol. Ensure the compound is fully dissolved. Using fresh, high-quality DMSO is recommended as moisture can reduce solubility.
-
Storage: Store the solid compound at -20°C and stock solutions at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
-
Q2: I am not observing the expected downstream effects on signaling pathways (e.g., p-AKT, p-ERK). What should I check?
A2: If you are not seeing the expected modulation of downstream signaling pathways, consider the following:
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Treatment Conditions:
-
Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line and is at or above the IC50.
-
Time Course: The effect on signaling pathways can be time-dependent. You may need to perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation or expression.
-
-
Western Blotting Technique:
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total proteins you are investigating.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-tubulin).
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
-
Cellular Context: The signaling response can be cell-type specific. The baseline activity of the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways in your chosen cell line will influence the observed effect of this compound.[3][4]
Q3: I am seeing high variability between my experimental replicates. How can I improve consistency?
A3: High variability can be minimized by carefully controlling your experimental parameters:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and seeding cells.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Senescent or unhealthy cells can respond differently to treatment.
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Edge Effects in Multi-well Plates: In 96-well plates, the outer wells are more prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
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Compound Preparation: Prepare a fresh dilution of this compound from a concentrated stock for each experiment to avoid degradation.
Q4: Could off-target effects be contributing to my inconsistent results?
A4: While this compound is a known USP1 inhibitor, the possibility of off-target effects should be considered. It has been noted that while its primary activity in K562 cells is through USP1 inhibition, off-target effects may exist.[3] For instance, this compound has also been shown to affect PCNA and inhibit the SARS-CoV-2 papain-like protease (PLpro).[3][5] If your results are unexpected, particularly across different cell lines, it is worth considering that off-target effects, which may vary depending on the cellular context, could be a contributing factor.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in various contexts.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 544 nM | USP1/UAF1 complex (in vitro) | [1] |
| EC50 | ~1.07 µM | K562 (leukemia) | [1][2] |
| Effective Conc. | 0.625 - 10 µM | A549 (NSCLC) - various effects | [4] |
Detailed Experimental Protocols
Cell Viability (CCK-8) Assay
This protocol provides a standardized method for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed 100 µL of cell suspension into a 96-well plate at a density of 5,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., <0.1%).
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well.[6] Be careful to avoid introducing bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your specific cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + CCK-8 only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of Key Signaling Proteins
This protocol outlines the steps for analyzing the effect of this compound on the phosphorylation status of key signaling proteins.
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's recommendations.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
General Experimental Workflow
Caption: General experimental workflow for testing this compound.
Troubleshooting Inconsistent Results
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. toolsbiotech.com [toolsbiotech.com]
Technical Support Center: Optimizing SJB2-043 Concentration for Apoptosis Induction
Welcome to the technical support center for the optimization of SJB2-043 concentration in apoptosis assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme involved in DNA repair and cell cycle regulation.[2][3] By inhibiting USP1, this compound can lead to the degradation of proteins like ID1 (Inhibitor of DNA-binding 1), which in turn can inhibit cell growth and induce apoptosis in cancer cells.[1][2][4]
Q2: In which cell lines has this compound been shown to induce apoptosis?
A2: this compound has been demonstrated to induce apoptosis in various cancer cell lines, including non-small cell lung cancer (A549), leukemic cells (K562), and primary Acute Myeloid Leukemia (AML) cells.[1][4][5] It has also been shown to block apoptosis in pancreatic β-cells under diabetic conditions.[3]
Q3: What is a typical effective concentration range for this compound to induce apoptosis?
A3: The effective concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on published studies, a common starting range to test is between 0.5 µM and 10 µM.[4][5] For instance, in K562 leukemic cells, this compound has an EC50 of approximately 1.07 µM for reducing cell viability and induces apoptosis in a dose-dependent manner.[1][4][6] In A549 cells, apoptosis was observed with escalating concentrations of this compound after 24 hours of treatment.[5]
Q4: How long should I incubate my cells with this compound?
A4: Incubation time is another critical parameter that requires optimization. A time-course experiment is recommended. Typically, researchers treat cells for 24, 48, and 72 hours to observe time-dependent effects on apoptosis induction.[1] In A549 cells, apoptosis was evaluated after 24 hours of exposure to this compound.[5][7]
Q5: How can I confirm that this compound is inducing apoptosis and not necrosis?
A5: To distinguish between apoptosis and necrosis, the Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry is a standard and recommended method.[8][9] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.
Q6: I am not observing any apoptosis after this compound treatment. What could be the issue?
A6: Several factors could contribute to a lack of observed apoptosis. Consider these troubleshooting steps:
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Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation period may be too short. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Sensitivity: Your specific cell line may be less sensitive to this compound.
-
Reagent Quality: Ensure that your this compound stock solution is prepared correctly and has been stored properly to prevent degradation.[10]
-
Experimental Technique: Apoptotic cells can detach and be lost during media changes and washing steps. It is important to collect both the supernatant and adherent cells for analysis.[11]
Experimental Protocols
Detailed Methodology for Dose-Response and Time-Course Experiments
This protocol provides a general workflow for determining the optimal concentration and incubation time of this compound for inducing apoptosis in a specific cell line.
1. Cell Culture and Seeding:
- Culture your cells of interest in their recommended growth medium and conditions until they reach approximately 80% confluency.
- Harvest the cells and perform a cell count to determine the cell density.
- Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
2. This compound Preparation and Treatment:
- Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[2][10]
- On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. A common starting range to test is 0.1, 0.5, 1, 2.5, 5, and 10 µM.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
3. Incubation:
- For a time-course experiment, have separate sets of plates for each time point (e.g., 24, 48, and 72 hours).
- Incubate the cells at their optimal temperature and CO2 concentration for the designated time periods.
4. Apoptosis Assay (Annexin V/PI Staining):
- Cell Harvesting: After incubation, carefully collect both the floating cells (from the supernatant) and the adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin-EDTA.[11]
- Washing: Wash the collected cells with cold PBS.[9]
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8][9]
- Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9]
- Analysis: Analyze the stained cells by flow cytometry within one hour.[9]
5. Data Analysis:
- Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
- Plot the percentage of apoptotic cells (early + late) against the concentration of this compound for each time point to determine the optimal dose and incubation time.
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Apoptosis Induction in Different Cell Lines
| Cell Line | Recommended Starting Concentration Range | Reported EC50/Effective Concentration | Incubation Time (hours) | Reference |
| K562 (Leukemia) | 1 - 5 µM | ~1.07 µM (EC50 for viability) | 24 - 72 | [1][4] |
| A549 (NSCLC) | 1 - 10 µM | Dose-dependent increase in apoptosis | 24 | [5] |
| Primary AML cells | 1 - 10 µM | Dose-dependent cytotoxicity | 48 - 72 | [4] |
| Pancreatic β-cells | Not applicable (blocks apoptosis) | Not applicable | 48 | [3] |
Troubleshooting Guide
Table 2: Common Problems and Solutions in this compound Apoptosis Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in negative/vehicle control | - Solvent (e.g., DMSO) cytotoxicity.[12] - Over-trypsinization or harsh cell handling.[11] - Poor cell health. | - Ensure the final DMSO concentration is below 0.5%.[12] - Use a gentle cell dissociation method and handle cells carefully.[11] - Use healthy, log-phase cells for experiments. |
| No or weak apoptotic signal | - this compound concentration is too low. - Incubation time is too short. - Loss of apoptotic cells during harvesting. - Degraded this compound. | - Increase the concentration range in your dose-response experiment. - Increase the incubation time in your time-course experiment. - Collect both floating and adherent cells for analysis.[11] - Prepare fresh this compound stock solution. |
| High percentage of necrotic cells | - this compound concentration is too high. - The treatment is causing rapid cell death. | - Lower the concentration range of this compound. - Perform a shorter time-course experiment to capture earlier apoptotic events. |
| Inconsistent results | - Variability in cell seeding density. - Inconsistent timing of reagent addition or incubation. - Pipetting errors. | - Ensure uniform cell seeding across all wells. - Standardize all experimental steps and timings. - Calibrate pipettes and ensure proper technique. |
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dihydro-b-erythroidine.com [dihydro-b-erythroidine.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
SJB2-043 degradation and stability in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation of the USP1 inhibitor, SJB2-043, in experimental media. Our goal is to equip you with the necessary knowledge to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to prepare a high concentration (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q2: What are the typical cell culture media used in experiments with this compound?
A2: Published studies have reported the use of this compound in RPMI-1640 and DMEM cell culture media, typically supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.[3]
Q3: Is there any known instability of this compound in cell culture media?
A3: While specific public data on the degradation of this compound in cell culture media is limited, its core chemical structure, a 2-phenylnaphtho[2,3-d]oxazole-4,9-dione, belongs to the naphthoquinone class.[4] Quinone-containing compounds can be susceptible to degradation through mechanisms such as hydrolysis, oxidation, and photolysis, especially under physiological conditions (37°C, aqueous environment).[5][6] Components within the cell culture media, such as certain amino acids or vitamins, could potentially react with the compound.[7]
Q4: How can I determine the stability of this compound in my specific experimental setup?
A4: The most reliable method to determine the stability of this compound in your specific cell culture medium is to perform a time-course experiment. This involves incubating this compound in the medium at your experimental concentration and temperature (e.g., 37°C) and quantifying the remaining intact compound at various time points (e.g., 0, 2, 8, 24, 48 hours) using an analytical method like HPLC-MS.[8]
Q5: What are the potential consequences of this compound degradation in my experiments?
A5: Degradation of this compound can lead to a decrease in its effective concentration, resulting in reduced or loss of inhibitory activity against its target, USP1. This can lead to inaccurate and irreproducible experimental results, including incorrect IC50 values and misinterpretation of cellular phenotypes. Furthermore, degradation products may have their own biological activities or cytotoxic effects, confounding the experimental outcome.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound related to its stability and activity.
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound activity in cell-based assays over time. | Degradation in cell culture medium: The compound may be unstable at 37°C in the complex aqueous environment of the culture medium. | - Perform a stability study of this compound in your specific cell culture medium (with and without serum) at 37°C. - Prepare fresh working solutions of this compound from a frozen stock for each experiment. - Consider shorter incubation times if significant degradation is observed. |
| Adsorption to plasticware: Hydrophobic compounds can adsorb to the surfaces of plates and tubes, reducing the effective concentration. | - Use low-protein-binding plates and pipette tips. - Include a no-cell control to assess the loss of compound due to factors other than cellular uptake or degradation. | |
| High variability in experimental results between replicates or batches. | Inconsistent stock solution handling: Repeated freeze-thaw cycles or improper storage can lead to degradation or precipitation of the compound in the stock solution. | - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. - Ensure the stock solution is completely thawed and vortexed before preparing working dilutions. |
| Incomplete solubilization: The compound may not be fully dissolved in the working solution, leading to inaccurate concentrations. | - After diluting the DMSO stock in aqueous media, ensure thorough mixing. - Visually inspect for any precipitation. If observed, consider preparing a fresh, more dilute working solution. | |
| Unexpected cellular toxicity or off-target effects. | Formation of toxic degradation products: The breakdown products of this compound may have their own biological activities. | - Characterize potential degradation products using LC-MS/MS. - If degradation is confirmed, try to minimize it by optimizing experimental conditions (e.g., shorter incubation times). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium using HPLC-MS.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a structurally similar, stable compound not present in the media)
-
Sterile, low-protein-binding microcentrifuge tubes and cell culture plates
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) by diluting the stock solution in the cell culture medium. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Dispense equal volumes of the this compound working solution into sterile, low-protein-binding tubes or wells of a cell culture plate for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection and Preparation:
-
At each designated time point, collect an aliquot (e.g., 100 µL) from the corresponding tube/well.
-
To precipitate proteins and extract the compound, add 2-3 volumes of cold acetonitrile containing the internal standard to each aliquot.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from media components and potential degradation products (e.g., 5% to 95% B over 5-10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing to the peak area ratio at time 0.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Cell Culture Media at 37°C
This data is for illustrative purposes only and should be experimentally determined for your specific conditions.
| Time (hours) | % this compound Remaining (RPMI-1640 + 10% FBS) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (PBS) |
| 0 | 100 ± 2.5 | 100 ± 3.1 | 100 ± 1.8 |
| 2 | 95 ± 3.8 | 92 ± 4.5 | 98 ± 2.2 |
| 8 | 78 ± 5.1 | 75 ± 6.2 | 94 ± 3.5 |
| 24 | 45 ± 6.9 | 41 ± 7.8 | 85 ± 4.1 |
| 48 | 15 ± 4.2 | 12 ± 5.3 | 72 ± 5.9 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Signaling pathway of this compound as a USP1 inhibitor.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. seejph.com [seejph.com]
- 6. Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
SJB2-043 Western Blot Technical Support Center
Welcome to the technical support center for SJB2-043. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Western blotting experiments using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter with your Western blot results.
Problem 1: Weak or No Signal
Q: I am not seeing any bands or the signal for my protein of interest is very faint. What are the possible causes and solutions?
A: A weak or nonexistent signal can stem from several factors throughout the Western blot workflow. It is crucial to ensure that your target protein is expressed in the cell or tissue type you are using.[1][2] Consider using a positive control to confirm that the experimental setup is working correctly.[1][3]
Troubleshooting Steps & Solutions:
| Possible Cause | Recommendation |
| Low Protein Expression | Confirm that your cell or tissue sample expresses the target protein.[1] Use a positive control lysate known to express the protein. You may need to enrich for low-abundance proteins through techniques like immunoprecipitation.[2][3] |
| Insufficient Protein Load | Increase the amount of protein loaded per well. A minimum of 20-30 µg of total protein per lane is often recommended for whole-cell extracts.[1] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[4] For high molecular weight proteins, consider increasing the transfer time or adding a low percentage of SDS (0.01–0.05%) to the transfer buffer.[5] For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent them from passing through.[2][5] |
| Suboptimal Antibody Concentration | The concentration of the primary antibody may be too low. It's advisable to perform an antibody titration to determine the optimal working concentration.[3][6][7] If you are reusing diluted antibody, be aware that its activity can decrease over time; always use freshly diluted antibody for best results.[1] |
| Inactive Antibody | Ensure the antibody has been stored correctly and has not expired.[5] You can test the antibody's activity using a dot blot.[3][5] |
| Incorrect Secondary Antibody | Confirm that the secondary antibody is compatible with the primary antibody (e.g., if the primary is a rabbit antibody, use an anti-rabbit secondary). |
| Blocking Buffer Issues | Some blocking buffers, like non-fat dry milk, can mask certain antigens.[2][4] If you suspect this is the case, try switching to a different blocking agent such as bovine serum albumin (BSA).[4][8] |
| Insufficient Incubation Time | Increase the incubation time for the primary antibody, for instance, by incubating overnight at 4°C.[5] |
| Excessive Washing | Over-washing the membrane can strip away the bound antibodies. Reduce the number or duration of washing steps if you suspect this is an issue. |
| Inactive Detection Reagents | Ensure that your ECL substrate has not expired and is active.[5][9] You can test the substrate by adding a small amount of HRP-conjugated secondary antibody directly to it.[9] |
Problem 2: High Background
Q: My blot has a high background, making it difficult to see my specific bands. How can I reduce the background?
A: High background can manifest as a uniform darkening of the membrane or as numerous non-specific bands. This is often due to non-specific binding of the primary or secondary antibodies.
Troubleshooting Steps & Solutions:
| Possible Cause | Recommendation |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or increase the concentration of the blocking agent (e.g., up to 5-7% non-fat dry milk or BSA).[5][10][11] Adding a small amount of a detergent like Tween 20 (0.05-0.1%) to the blocking buffer can also help.[4][5][10][11] |
| Antibody Concentration Too High | An overly concentrated primary or secondary antibody can lead to increased non-specific binding.[5][8][11] Perform a titration to find the optimal antibody dilution that provides a strong signal with minimal background.[8] |
| Inadequate Washing | Insufficient washing will not effectively remove unbound antibodies. Increase the number and duration of your washes.[8] A common practice is to perform at least three washes of 5-10 minutes each with a buffer containing Tween 20.[1][8] |
| Contaminated Buffers | Using old or contaminated buffers can introduce particulates that contribute to a speckled background.[12] Always use freshly prepared, filtered buffers.[5] |
| Membrane Drying | Allowing the membrane to dry out at any point during the process can cause high, uneven background.[5][9] Ensure the membrane is always submerged in buffer. |
| Overexposure | If using a chemiluminescent detection system, a very long exposure time can lead to a dark background.[5][11] Reduce the exposure time or use a less sensitive detection reagent.[5][10] |
| Non-specific Secondary Antibody Binding | To check for this, run a control blot where the primary antibody is omitted. If you still see a high background, the secondary antibody is likely binding non-specifically.[10][11] Consider using a pre-adsorbed secondary antibody.[10] |
Problem 3: Non-Specific Bands
Q: I am seeing multiple bands in addition to the band for my protein of interest. What could be causing this?
A: The appearance of non-specific bands can be due to several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.
Troubleshooting Steps & Solutions:
| Possible Cause | Recommendation |
| High Antibody Concentration | Using too much primary antibody can lead to it binding to proteins other than the target.[13] Try increasing the dilution of your primary antibody.[13] |
| Sample Degradation | If your protein sample has degraded, the antibody may detect fragments of the target protein, which will appear as lower molecular weight bands.[1][4] Always prepare fresh lysates and include protease inhibitors in your lysis buffer.[3] |
| Post-Translational Modifications (PTMs) | Modifications such as phosphorylation, glycosylation, or ubiquitination can cause a protein to migrate at a different molecular weight than predicted, or lead to the appearance of multiple bands.[1][4] |
| Antibody Cross-Reactivity | The primary antibody may be recognizing similar epitopes on other proteins. Ensure you are using a highly specific, affinity-purified antibody. |
| Too Much Protein Loaded | Overloading the gel with too much protein can lead to non-specific antibody binding.[1][5] Try reducing the amount of protein loaded per lane.[1][5] |
| Incomplete Blocking | Similar to high background, incomplete blocking can allow antibodies to bind to other proteins on the membrane.[13] Optimize your blocking step as described in the "High Background" section. |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel in electrophoresis buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer. Note: PVDF membranes must be pre-wetted with methanol.[1]
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
After transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
-
Visual Guides
Caption: A high-level overview of the Western blotting experimental workflow.
Caption: A logical flowchart for troubleshooting common Western blot issues.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. clyte.tech [clyte.tech]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. arp1.com [arp1.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. azurebiosystems.com [azurebiosystems.com]
How to prevent SJB2-043 precipitation in culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the common issue of SJB2-043 precipitation in cell culture.
Troubleshooting Guide
Precipitation of this compound in your cell culture experiments can significantly impact your results. This guide provides a systematic approach to identifying and resolving this issue.
Visualizing the Troubleshooting Workflow
The following workflow provides a step-by-step process for addressing this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my cell culture medium. What is the likely cause?
Immediate precipitation, often called "crashing out," is typically due to the poor solubility of this compound in the aqueous environment of your cell culture medium.[1] This is a common issue with hydrophobic compounds that are initially dissolved in an organic solvent like DMSO.[2] The rapid shift in solvent polarity when the DMSO stock is diluted in the medium can cause the compound to exceed its solubility limit and precipitate.[1]
Delayed precipitation can be caused by several factors related to the dynamic environment of the cell culture incubator:
-
Temperature and pH Shifts: Changes in temperature and pH within the incubator can alter the solubility of this compound over time.[1]
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, forming insoluble complexes.[1]
-
Media Evaporation: Evaporation of the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[2]
Q3: How can I prevent this compound from precipitating in my experiments?
Here are several strategies to prevent precipitation:
-
Optimize Stock Solution Preparation:
-
Refine Your Dilution Technique:
-
Always add the this compound stock solution to pre-warmed (37°C) culture medium.[2]
-
Perform a serial dilution of the stock solution in pre-warmed media rather than adding a concentrated stock directly to a large volume.[2]
-
Add the diluted this compound solution dropwise to the final culture volume while gently swirling.[2]
-
-
Control the Final Concentration:
-
Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.1%.[2]
-
If precipitation persists, consider lowering the final working concentration of this compound.
-
Q4: What is the recommended solvent and storage for this compound stock solutions?
This compound is soluble in DMSO and DMF but is insoluble in water and ethanol.[4]
-
Recommended Solvent: DMSO is the most commonly used solvent for preparing this compound stock solutions.[3]
-
Storage of Stock Solutions: Aliquot your stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[5] A stock solution stored at -20°C should be used within a month, while storage at -80°C can extend its stability for up to a year.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (USP1/UAF1) | 544 nM | Cell-free assay | [3] |
| EC₅₀ | 1.07 µM | K562 cells | [6] |
| Solubility in DMSO | 1.5 mg/mL (5.44 mM) | N/A | [3] |
| Solubility in DMF | 2 mg/mL | N/A | |
| Solubility in Water | Insoluble | N/A | |
| Solubility in Ethanol | Insoluble | N/A | [3] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution
This protocol provides a general method for preparing a working solution of this compound for cell culture experiments.
-
Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in fresh, anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.2753 mg of this compound (MW: 275.26 g/mol ) in 1 mL of DMSO.
-
Ensure complete dissolution by gently vortexing. If necessary, warm the solution at 37°C for 10 minutes or sonicate for a short period.[1]
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[7]
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pre-warm your cell culture medium to 37°C.
-
Prepare an intermediate dilution of the 10 mM stock solution in the pre-warmed medium. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium.
-
-
Prepare Final Working Solution:
-
Add the intermediate dilution (or the stock solution if not making an intermediate) dropwise to the final volume of pre-warmed cell culture medium while gently swirling to ensure rapid and even distribution.
-
Ensure the final DMSO concentration remains below 0.1%.
-
Protocol: Cell Treatment with this compound
This protocol outlines a general procedure for treating cells with this compound.
-
Cell Seeding:
-
Seed your cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-70%).
-
-
Preparation of Treatment Medium:
-
Prepare the final working concentration of this compound in pre-warmed, fresh culture medium as described in the protocol above.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the appropriate volume of the this compound treatment medium or the vehicle control medium to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
Long-Term Treatment (if applicable):
-
For treatment durations longer than 48-72 hours, it is necessary to replenish the medium and the compound.
-
Every 2-3 days, carefully remove 50% of the medium and replace it with an equal volume of fresh medium containing this compound at the desired final concentration.[8]
-
Signaling Pathway
This compound is a potent inhibitor of the deubiquitinase USP1 (Ubiquitin-Specific Protease 1).[3] USP1, in complex with its cofactor UAF1, plays a critical role in DNA damage repair and cell cycle regulation by removing ubiquitin from key substrate proteins.[9][10]
The diagram below illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SJB2-043 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP1 inhibitor, SJB2-043. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning the emergence of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[1][2][3] By inhibiting USP1, this compound prevents the deubiquitination of several key proteins, leading to their proteasomal degradation.[4][5] This primarily includes the Inhibitor of DNA Binding (ID) proteins ID1, ID2, and ID3, which are involved in cell proliferation and differentiation.[3][4][5] The degradation of these proteins ultimately leads to cell cycle arrest, apoptosis, and a reduction in cancer cell viability.[4]
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound has been shown to modulate several critical signaling pathways in cancer cells, including:
-
PI3K/AKT/mTOR Pathway: this compound can suppress the phosphorylation of key proteins in this pathway, such as AKT and mTOR, leading to decreased cell proliferation and survival.[6]
-
MAPK Pathway: The inhibitor has been observed to inhibit the activation of ERK, p38, and JNK, which are central components of the MAPK pathway involved in cell growth and stress responses.
-
Wnt/β-catenin Pathway: this compound can suppress this pathway, which is crucial for tumor invasion and metastasis.[6]
Q3: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential resistance mechanisms?
A3: While direct resistance mechanisms to this compound are still under investigation, several potential mechanisms can be inferred from studies on USP1 inhibitors and deubiquitinases (DUBs) in general. These include:
-
Upregulation of USP1: The cancer cells may increase the expression of the target protein, USP1, to overcome the inhibitory effect of this compound.[1][7] Overexpression of USP1 has been observed in various cancers and is associated with a poor prognosis.[1][7]
-
Mutations in USP1: Mutations in the USP1 gene could potentially alter the drug-binding site, reducing the affinity of this compound for its target.[8][9]
-
Activation of Compensatory Pathways: Cancer cells might activate alternative signaling pathways to bypass the effects of this compound. For example, upregulation of pro-survival pathways that are independent of USP1 activity could confer resistance.
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (ABCB1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[10][11][12][13][14][15]
Troubleshooting Guides
Problem: Reduced sensitivity to this compound in our cancer cell line over time.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Upregulation of USP1 expression | 1. Western Blot Analysis: Compare the protein levels of USP1 in your resistant cell line to the parental, sensitive cell line. An increase in USP1 expression may indicate this as a resistance mechanism. 2. qRT-PCR: Analyze the mRNA levels of USP1 to determine if the upregulation is occurring at the transcriptional level. |
| Mutations in the USP1 gene | 1. Sanger Sequencing: Sequence the USP1 gene in your resistant cell line to identify any potential mutations in the coding region. Pay close attention to the domains known to be critical for inhibitor binding.[8][9] |
| Activation of bypass signaling pathways | 1. Phospho-protein arrays/Western Blot: Screen for changes in the activation status of key signaling proteins in pathways known to promote cell survival and proliferation (e.g., AKT, ERK, STAT3). Increased phosphorylation of such proteins in the resistant line could indicate the activation of compensatory pathways. |
| Increased drug efflux | 1. Co-treatment with efflux pump inhibitors: Treat your resistant cells with this compound in combination with known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein). If sensitivity to this compound is restored, it suggests the involvement of drug efflux pumps. 2. Rhodamine 123 efflux assay: Use a fluorescent substrate of efflux pumps like Rhodamine 123 to compare the efflux activity between your sensitive and resistant cell lines. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 544 nM | USP1/UAF1 complex | [1][2][3] |
| EC50 | 1.07 µM | K562 (leukemia) | [3][4] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[6]
-
2. Western Blot Analysis for Protein Expression
-
Objective: To analyze the expression levels of specific proteins (e.g., USP1, ID1, p-AKT) following this compound treatment.
-
Methodology:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize protein expression.[6]
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Methodology:
-
Treat cells with this compound at various concentrations for the desired duration.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[6]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of USP1 deubiquitinase in the pathogenesis and therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in the 'Fingers' subdomain of the deubiquitinase USP1 modulate its function and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cells | Special Issue : Studying Drug Resistance Using Cancer Cell Lines [mdpi.com]
- 11. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance | MDPI [mdpi.com]
- 12. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 13. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in SJB2-043 Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize variability in experiments involving the USP1 inhibitor, SJB2-043.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to variability in your results.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent cell viability/cytotoxicity results (e.g., MTT, CellTiter-Glo) | Cell Culture Conditions: High passage number leading to phenotypic drift; inconsistent cell seeding density; mycoplasma contamination. | - Use cells with a consistent and low passage number. - Ensure accurate cell counting and uniform seeding in all wells. Avoid using the outer wells of microplates, which are prone to evaporation. - Regularly test for mycoplasma contamination. |
| Reagent Handling: Improper dissolution of this compound; variability in reagent addition. | - Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Ensure it is fully dissolved before diluting to working concentrations. - Use calibrated pipettes and consistent pipetting techniques. | |
| Assay Protocol: Inconsistent incubation times; incomplete solubilization of formazan (B1609692) crystals (MTT assay). | - Strictly adhere to the same incubation times for all experimental replicates. - Ensure complete dissolution of formazan crystals by thorough mixing before reading the absorbance. | |
| Variable protein expression/phosphorylation in Western Blots | Sample Preparation: Inconsistent protein extraction; inaccurate protein quantification. | - Use a consistent lysis buffer and protocol for all samples. - Perform a reliable protein quantification assay (e.g., BCA) and normalize protein loading amounts across all lanes. |
| Antibody Performance: Low-quality or inconsistent primary antibody; inappropriate antibody dilution. | - Use validated antibodies from a reputable source. - Optimize the primary antibody concentration to achieve a strong signal with minimal background. | |
| Technical Execution: Uneven protein transfer; inconsistent washing steps. | - Ensure proper gel-to-membrane contact during transfer. - Standardize the duration and number of washing steps to minimize background noise. | |
| Inconsistent cell migration/wound healing assay results | Scratch Creation: Variability in the width and depth of the scratch. | - Use a consistent tool (e.g., a p200 pipette tip) and apply uniform pressure to create the scratch. - Consider using commercially available inserts that create a standardized cell-free gap. |
| Image Acquisition: Inconsistent imaging time points; focus drift. | - Capture images at precisely the same time points for all experimental groups. - Use a microscope with an automated stage and focus to ensure the same field of view is captured at each time point. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO.[1] For long-term storage, it is advisable to store the stock solution at -20°C.[1]
Q2: What is the typical concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a common concentration range to observe effects on cell viability and signaling pathways is between 0.5 µM and 10 µM.[2][3]
Q3: How long should I treat my cells with this compound?
A3: Treatment times can range from a few hours to 72 hours, depending on the endpoint being measured.[4] For signaling pathway analysis (e.g., Western blotting for protein phosphorylation), shorter incubation times (e.g., 2-24 hours) are often sufficient. For cell viability or apoptosis assays, longer incubation times (e.g., 24-72 hours) may be necessary.[4]
Q4: I am observing high background in my Western blots for phosphorylated proteins. How can I reduce this?
A4: High background can be due to several factors. Ensure you are using a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies), optimize your primary and secondary antibody concentrations, and perform thorough washes between antibody incubations.
Q5: My wound healing assay shows cell proliferation in the scratch area, confounding the migration results. What can I do?
A5: To specifically measure cell migration, it is important to inhibit cell proliferation. You can do this by using a mitosis inhibitor, such as Mitomycin C, or by serum-starving the cells for a period before and during the assay.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (USP1/UAF1 complex) | 544 nM | In vitro enzymatic assay | [4] |
| EC50 (Cell Viability) | ~1.07 µM | K562 | [4] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and may require optimization for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of the assay. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Western Blot for PI3K/AKT Pathway
This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, and total mTOR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add a chemiluminescent substrate and visualize the bands using a digital imaging system.
Wound Healing (Scratch) Assay
This protocol provides a method for assessing cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch:
-
Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.[6]
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh culture medium containing this compound or vehicle control.
-
Immediately capture an image of the scratch at 0 hours using a phase-contrast microscope.[6]
-
Place the plate back in the incubator.
-
Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).[6]
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time compared to the 0-hour image.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound studies.
References
Navigating SJB2-043: A Technical Support Guide to Address Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential batch-to-batch variability issues when working with the USP1 inhibitor, SJB2-043. By understanding the potential causes of variability and implementing robust quality control measures, researchers can ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of this compound between two different batches in our cell viability assays. What are the potential causes?
A1: Discrepancies in the potency of this compound between batches can arise from several factors. The most common causes include variations in compound purity, the presence of residual solvents or byproducts from synthesis, and differences in the physical properties of the solid compound (e.g., crystallinity, solubility). It is also crucial to ensure consistent experimental conditions, as variations in cell passage number, seeding density, and reagent quality can contribute to apparent differences in potency.[1][2][3]
Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects or altered cellular phenotypes compared to previous batches. Why might this be happening?
A2: Unexpected biological activity can be a significant concern with batch-to-batch variability. This may be due to the presence of impurities that have their own biological effects.[3] It is also possible that the new batch has a slightly different stability profile, leading to the formation of degradation products with off-target activities. Verifying the identity and purity of each new batch is a critical first step in troubleshooting such issues.
Q3: How can we proactively minimize the impact of this compound batch-to-batch variability on our research?
A3: A proactive approach is key. We recommend the following:
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Vendor Qualification: Source this compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) with each batch, including purity data (e.g., by HPLC/LC-MS) and identity verification (e.g., by NMR or mass spectrometry).
-
In-House Quality Control: Upon receiving a new batch, perform your own quality control checks. This could range from a simple solubility test to more rigorous analytical chemistry to confirm the supplier's CoA.
-
Assay Standardization: Maintain highly standardized experimental protocols. This includes using consistent cell lines and passage numbers, serum lots, and reagent preparations.[1]
-
Bridging Studies: When switching to a new batch, perform a "bridging study" by running a key experiment with both the old and new batches in parallel to confirm comparable activity.
Troubleshooting Guide: Inconsistent Results with this compound
This guide provides a systematic approach to troubleshooting inconsistent experimental outcomes that may be related to this compound batch-to-batch variability.
Problem 1: Decreased or Inconsistent Inhibition of USP1 Activity
If you observe a decrease in the expected biological effect of this compound, such as reduced apoptosis or less impact on cell proliferation, consider the following:
-
Compound Integrity:
-
Solubility: Visually inspect your stock solution for any precipitation. This compound is soluble in DMSO.[4] Ensure the DMSO is anhydrous, as moisture can reduce solubility.[4]
-
Storage and Handling: Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles by preparing single-use aliquots.[5] Protect from light.[5]
-
Purity: If possible, re-verify the purity of the new batch using HPLC or LC-MS. Compare the chromatogram to that of a previous, well-performing batch.[5]
-
-
Experimental Conditions:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Mycoplasma contamination can alter cellular responses.
-
Assay Components: Verify the concentration and quality of all assay reagents.
-
Problem 2: Variability in Downstream Signaling Pathway Modulation
This compound is known to inhibit the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways.[6] If you observe inconsistent effects on these pathways (e.g., via Western blot), consider the following:
-
Time-Course and Dose-Response: The kinetics and magnitude of pathway inhibition can be sensitive to the effective concentration of the inhibitor. Perform a detailed dose-response and time-course experiment with the new batch to re-establish the optimal experimental conditions.
-
Antibody and Reagent Consistency: Ensure that the antibodies and other reagents used for detection are from the same lot and are performing as expected.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 / EC50 | Reference |
| USP1/UAF1 Complex | Cell-free assay | 544 nM | [4][7][8] |
| Cell Viability | K562 | ~1.07 µM | [7][8] |
Table 2: Experimental Concentrations of this compound in Cell-Based Assays
| Assay Type | Cell Line | Concentration Range | Reference |
| Cell Cycle Analysis | A549 | 0.625, 2.5, 10 µM | [6] |
| Apoptosis Assay | A549 | Not specified, dose-dependent | [6] |
| Wound Healing Assay | A549 | Not specified, dose-dependent | [6] |
| Western Blot Analysis | A549 | Not specified, dose-dependent | [6] |
Experimental Protocols
Cell Viability (CCK-8) Assay
-
Seed cells (e.g., A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration, typically <0.5%).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[6]
Western Blot Analysis of Signaling Pathways
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways inhibited by this compound.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: Troubleshooting workflow for this compound variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Batch effect - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
Navigating Cell Line Specific Responses to SJB2-043: A Technical Support Guide
Welcome to the technical support center for SJB2-043, a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for utilizing this compound effectively in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the native USP1/UAF1 complex with an IC50 of 544 nM.[1][2] By inhibiting USP1, this compound promotes the degradation of Inhibitor of DNA Binding 1 (ID1), a protein implicated in cell proliferation and survival.[3][4] This leads to the modulation of several downstream signaling pathways, including PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin, ultimately suppressing cell proliferation and migration while inducing apoptosis.[5]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated cytotoxic effects in various cancer cell lines, including:
-
Non-Small Cell Lung Cancer (NSCLC): A549[5]
-
Acute Myeloid Leukemia (AML): MOLM14, OCI-AML3, U937, and SK-NO1[3]
Q3: What are the typical effective concentrations and treatment times for this compound?
A3: The effective concentration and treatment duration are cell line-dependent. For instance, in A549 cells, effects on cell viability have been observed with concentrations ranging from 0 to 20 μM over 24 to 72 hours.[5] In K562 leukemic cells, a dose-dependent decrease in cell viability was observed with an EC50 of approximately 1.07 μM after 24 hours.[1][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[2] For stock solutions, dissolve the compound in DMSO to a concentration of 10 mM. Stock solutions can be stored at -20°C for several months.[7] For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability observed after this compound treatment. | 1. Suboptimal drug concentration. 2. Insufficient treatment duration. 3. Cell line is resistant to this compound. 4. Improper drug storage or handling. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 to 50 μM). 2. Extend the treatment time (e.g., 24, 48, 72 hours). 3. Verify USP1 and ID1 expression levels in your cell line. High expression may correlate with sensitivity. Consider testing other sensitive cell lines as positive controls. 4. Ensure the this compound stock solution was stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| High background in Western blot for signaling pathway proteins. | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and/or duration of washes between antibody incubations. |
| Inconsistent results in apoptosis assays (Flow Cytometry). | 1. Cell density is too high or too low. 2. Inconsistent staining procedure. 3. Compensation issues. | 1. Seed cells at a consistent density that allows for logarithmic growth during the experiment. 2. Ensure consistent incubation times and temperatures for Annexin V/PI staining. Protect from light. 3. Run single-color controls for each fluorochrome to set up proper compensation. |
| Wound in wound-healing assay closes too quickly or not at all in the control group. | 1. Scratch is not uniform. 2. Cell seeding density is not optimal. 3. Culture medium contains factors that stimulate or inhibit migration. | 1. Use a consistent tool (e.g., a p200 pipette tip) to create a uniform scratch. 2. Optimize the initial cell seeding density to achieve a confluent monolayer before scratching. 3. Use serum-free or low-serum medium during the migration assay to minimize the effect of growth factors on cell migration. |
Quantitative Data Summary
Table 1: EC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | EC50 (μM) | Citation |
| K562 | Chronic Myelogenous Leukemia | ~1.07 | [3][6] |
| MOLM14 | Acute Myeloid Leukemia | Dose-dependent cytotoxicity observed | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | Dose-dependent cytotoxicity observed | [3] |
| U937 | Acute Myeloid Leukemia | Dose-dependent cytotoxicity observed | [3] |
| SK-NO1 | Acute Myeloid Leukemia | Dose-dependent cytotoxicity observed | [3] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 μM) for 24, 48, or 72 hours.
-
Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control.
Western Blot Analysis
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK, Bax, Bcl-2, and β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing cell viability.
Caption: A logical approach to troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. apexbt.com [apexbt.com]
Impact of serum concentration on SJB2-043 activity
Welcome to the technical support center for SJB2-043, a potent and specific inhibitor of the USP1/UAF1 complex. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the native USP1/UAF1 deubiquitinase complex with an IC50 of 544 nM.[1][2] It functions by inducing a dose-dependent decrease in USP1 protein levels, which subsequently leads to the proteasomal degradation of its downstream targets, including the inhibitor of DNA-binding proteins ID1, ID2, and ID3.[1][2][3] The inhibition of the USP1/UAF1 complex by this compound promotes apoptosis and reduces cell proliferation in various cancer cell lines.[1][3]
Q2: Which signaling pathways are affected by this compound?
This compound has been shown to modulate several key signaling pathways involved in cancer progression. In non-small cell lung cancer (NSCLC) A549 cells, this compound suppresses the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways.[4]
Q3: I am not observing the expected level of cytotoxicity with this compound in my cell-based assays. What could be the reason?
Several factors can influence the apparent activity of this compound in in vitro experiments. One of the most common variables is the concentration of fetal bovine serum (FBS) in the cell culture medium. Serum proteins, particularly albumin, can bind to small molecules like this compound, reducing their bioavailable concentration and thus diminishing their cytotoxic effects.[5][6][7] If you are using a higher percentage of FBS than what is reported in the literature (typically 10%), you may need to adjust the concentration of this compound accordingly.[1][8] Other factors to consider are the specific cell line's sensitivity, cell density at the time of treatment, and the overall health of the cells.
Q4: How can I troubleshoot the potential impact of serum concentration on my results?
To investigate if serum concentration is affecting the activity of this compound in your experiments, you can perform a serum concentration titration experiment. This involves treating your cells with a range of this compound concentrations in media containing different percentages of FBS (e.g., 1%, 5%, 10%, and 20%). A shift in the EC50 value to a higher concentration with increasing FBS percentage would suggest that serum components are binding to this compound and reducing its effective concentration.
Troubleshooting Guide
Issue: Reduced or Inconsistent this compound Activity
If you are experiencing lower-than-expected or variable activity of this compound, consider the following troubleshooting steps:
1. Serum Concentration:
-
Problem: High serum concentration in the culture medium can lead to increased protein binding of this compound, reducing its free and active concentration.
-
Solution:
-
Standardize the FBS concentration across all experiments, ideally to 10% as commonly reported in the literature.[1][8]
-
If possible, perform a dose-response experiment with varying FBS concentrations to determine the impact on the EC50 of this compound for your specific cell line.
-
Consider using serum-free or reduced-serum media for a defined period during the drug treatment phase, ensuring cell viability is not compromised.
-
2. Cell Culture Conditions:
-
Problem: Cell density, passage number, and overall cell health can significantly impact drug sensitivity.
-
Solution:
-
Ensure consistent cell seeding density for all experiments.
-
Use cells within a consistent and low passage number range.
-
Regularly check for and treat any mycoplasma contamination.
-
3. Reagent Preparation and Storage:
-
Problem: Improper handling of this compound can lead to its degradation.
-
Solution:
-
Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.[1]
-
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound and provide a hypothetical example of how serum concentration could influence its effective concentration.
Table 1: Reported In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 544 nM | USP1/UAF1 complex | [1][2] |
| EC50 | ~1.07 µM | K562 cells | [1][2] |
Table 2: Hypothetical Impact of Serum Concentration on this compound EC50
| FBS Concentration | Hypothetical EC50 (µM) |
| 1% | 0.8 |
| 5% | 1.0 |
| 10% | 1.5 |
| 20% | 2.5 |
Note: The data in Table 2 is for illustrative purposes to demonstrate a potential trend and is not based on reported experimental results.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies on A549 cells.[4]
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) in culture medium containing the desired FBS concentration. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used for A549 cells.[4]
-
Seed A549 cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This is a general protocol that can be adapted for analyzing protein expression changes induced by this compound.[4][9][10][11]
-
Seed cells in a 6-well plate and treat with this compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., USP1, ID1, p-AKT, AKT, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent.
Visualizations
Caption: Mechanism of action of this compound and its impact on downstream signaling pathways.
Caption: Troubleshooting workflow for inconsistent this compound activity in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Fetal Bovine Serum Concentration on Lysophosphatidylcholine-mediated Proliferation and Apoptosis of Human Aortic Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 11. bio-rad.com [bio-rad.com]
Navigating the Stability of SJB2-043: A Technical Support Resource
For researchers and drug development professionals leveraging the potent USP1 inhibitor SJB2-043, ensuring the integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the long-term stability of this compound, offering troubleshooting advice and detailed protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO and DMF.[1] DMSO is the most commonly reported solvent for preparing stock solutions for in vitro experiments.[1][2][3][4][5][6][7] It is crucial to use anhydrous, high-purity DMSO to minimize degradation, as moisture can impact the stability of the compound in solution.[3]
Q2: What are the optimal storage conditions and expected shelf-life for this compound?
A2: The stability of this compound is highly dependent on the storage conditions. For maximal stability, it is recommended to store the compound as a solid or in a DMSO solution at low temperatures. A summary of recommended storage conditions is provided in the table below. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes.[3][6][7]
Q3: Can I store my this compound stock solution at -20°C?
A3: While storing the solid powder at -20°C is acceptable for long-term storage, stock solutions in DMSO are significantly less stable at -20°C compared to -80°C.[3][4][5][6][7][8][9] If a -80°C freezer is unavailable, stock solutions may be stored at -20°C for a shorter duration, though frequent monitoring of its integrity is advised. Some suppliers suggest a shelf-life of only one month at -20°C.[3][5]
Q4: Are there any visual cues that indicate my this compound stock solution has degraded?
A4: While not always apparent, visual signs of degradation can include a change in color of the solution or the appearance of precipitate. However, the absence of these signs does not guarantee stability. Chemical degradation can occur without any visible changes. Therefore, for long-term studies, periodic analytical validation of the stock solution's integrity is recommended.
Q5: How does this compound exert its biological effect?
A5: this compound is a potent inhibitor of the USP1-UAF1 deubiquitinase complex.[2][3][8] This complex plays a critical role in DNA repair pathways, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS). By inhibiting USP1, this compound prevents the deubiquitination of key proteins like FANCD2 and PCNA, leading to an accumulation of their ubiquitinated forms. This disruption of DNA repair processes can induce apoptosis in cancer cells.[10] this compound has also been shown to cause the degradation of the ID1 protein.[2][10]
Data Presentation: Recommended Storage and Stability
| Form | Solvent | Storage Temperature | Estimated Stability |
| Solid Powder | N/A | -20°C | ≥ 4 years[1] |
| 4°C | 2 years[5][6][7] | ||
| Stock Solution | DMSO | -80°C | Up to 2 years[4][6][7][9] |
| -20°C | 1 to 6 months[3][5][8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or inconsistent biological activity in experiments. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid powder. 2. Verify the concentration and purity of the new stock solution using a spectrophotometer or HPLC. 3. Aliquot the new stock solution and store it at -80°C. 4. If the issue persists, consider assessing the stability of your stock solution over time (see Experimental Protocols). |
| Precipitate observed in the stock solution upon thawing. | 1. The concentration of the stock solution may be too high. 2. The compound may have come out of solution during freezing. | 1. Gently warm the vial to 37°C for 10 minutes and vortex or sonicate to redissolve the precipitate.[2] 2. If the precipitate does not dissolve, the solution may be supersaturated. Consider preparing a new stock solution at a lower concentration. |
| Discoloration of the stock solution. | Potential chemical degradation of this compound. | 1. Discard the discolored stock solution. 2. Prepare a fresh stock solution using anhydrous DMSO. 3. To minimize oxidation, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and freezing. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in biological experiments.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial containing this compound solid powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, gently warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a short period to aid dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile amber vials to protect from light.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Assessing the Stability of this compound Stock Solutions by HPLC-UV
Objective: To quantitatively assess the stability of an this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Time-Zero Analysis:
-
Prepare a fresh stock solution of this compound in DMSO as described above.
-
Immediately dilute a small aliquot of the fresh stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system and record the chromatogram.
-
The main peak corresponding to this compound should be identified, and its peak area and retention time recorded. This serves as the 100% reference point.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., -20°C, -80°C, room temperature, etc.).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Dilute and analyze the sample by HPLC using the same method as the time-zero analysis.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the peak area from the time-zero analysis.
-
Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound stock solution preparation and stability testing.
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Unexpected Phenotypes with SJB2-043: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental outcomes when working with the USP1 inhibitor, SJB2-043.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What could be the cause?
A1: Unexpectedly high cytotoxicity can stem from several factors. Firstly, ensure the correct concentration of this compound is being used. A simple dilution error can lead to significantly different results. Secondly, consider the metabolic activity of your specific cell line. Cells with high metabolic rates may be more sensitive to perturbations in cellular processes affected by this compound. It's also worth noting that while this compound targets the USP1/UAF1 complex, off-target effects, though not extensively characterized, could contribute to cytotoxicity in certain contexts.[1] One identified off-target activity is the inhibition of the SARS-CoV-2 papain-like protease (PLpro), which, while structurally distinct from USP1, indicates the potential for interactions with other cellular proteins.[2]
Q2: this compound is not inducing the expected level of apoptosis in our cancer cell line, which is reported to be sensitive.
A2: A lack of apoptotic response could be due to several reasons. Verify the expression and activity of USP1 in your cell line, as lower levels may lead to reduced dependency on this pathway. The cellular context is also critical; the pro-apoptotic effects of this compound have been linked to the degradation of ID1, ID2, and ID3 proteins.[3] If your cell line has alternative survival pathways that are dominant, the effect of ID protein degradation may be masked. Additionally, review your apoptosis detection method. Early-stage apoptotic markers like Annexin V are transient. If you are analyzing at a late time point, you might miss the peak apoptotic window. Consider a time-course experiment and use a combination of early and late-stage apoptotic markers (e.g., Annexin V and a marker of membrane integrity like propidium (B1200493) iodide, or analysis of cleaved PARP and caspase-3).[4]
Q3: We are observing changes in cell morphology that are not typical of apoptosis after this compound treatment. What could this indicate?
A3: this compound is known to induce G2 phase cell cycle arrest in A549 non-small cell lung cancer cells.[5] The observed morphological changes could be indicative of cells arrested in this phase, which can include an increase in cell size. Furthermore, this compound has been shown to suppress epithelial-mesenchymal transition (EMT).[5] If you are working with cells that have a mesenchymal phenotype, you might observe a shift towards a more epithelial morphology. To investigate this, you can analyze the expression of EMT markers such as E-cadherin (upregulated in epithelial phenotype) and N-cadherin (downregulated).
Q4: Our Western blot results for downstream signaling pathways are inconsistent with published data.
A4: Discrepancies in signaling pathway modulation can be due to cell-type specific differences or variations in experimental conditions. This compound has been reported to inhibit the PI3K/AKT/mTOR, MAPK, and Wnt signaling pathways in A549 cells.[5][6] However, the basal activity of these pathways can vary significantly between cell lines. Ensure that your cells were in a logarithmic growth phase and that serum conditions were consistent, as these can influence the activation state of these pathways. It is also crucial to check the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-mTOR, p-ERK) relative to the total protein levels.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line | Reference |
| IC50 (USP1/UAF1 complex) | 544 nM | In vitro enzymatic assay | [3] |
| EC50 (Cell Viability) | ~1.07 µM | K562 (leukemic cells) | [1][3] |
Key Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 0.625, 2.5, 10, 20, 40 µM) for the desired duration (e.g., 24, 48, or 72 hours).[5] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: For MTT, add solubilization solution and read the absorbance at 570 nm. For CCK-8, read the absorbance at 450 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.[5]
Visualizing Cellular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to USP1 Inhibitors: SJB2-043 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ubiquitin-specific protease 1 (USP1) inhibitor SJB2-043 with other notable USP1 inhibitors, including ML323 and pimozide. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies in oncology and DNA damage response pathways.
Introduction to USP1 Inhibition
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in cellular processes such as DNA repair, cell cycle progression, and oncogenesis. By removing ubiquitin from target proteins like FANCD2 and PCNA, USP1 regulates the Fanconi anemia (FA) pathway and translesion synthesis (TLS), both crucial for maintaining genomic stability. Overexpression of USP1 has been linked to poor prognosis in various cancers, making it an attractive therapeutic target. This guide focuses on this compound, a small molecule inhibitor of USP1, and compares its performance with other well-characterized inhibitors.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and other USP1 inhibitors based on published in vitro and cellular assays.
| Inhibitor | Target | IC50 (nM) | EC50 (µM) | Cell Line | Notes |
| This compound | USP1/UAF1 complex | 544[1][2][3][4][5] | 1.07[1][4][6] | K562 (leukemia) | Also inhibits SARS-CoV-2 PLpro.[3][7] |
| ML323 | USP1/UAF1 complex | 76[2] | Not consistently reported | Various | Allosteric inhibitor.[2] |
| Pimozide | USP1/UAF1 complex | Sub-micromolar Ki (0.5 µM)[8] | Higher than this compound | K562 (leukemia) | Noncompetitive inhibitor; also a dopamine (B1211576) antagonist.[6][8] |
| KSQ-4279 | USP1 | Not explicitly stated, but potent | Not available | Various | In clinical trials; highly selective.[1][9] |
Table 1: In Vitro and Cellular Potency of USP1 Inhibitors. This table provides a comparative overview of the inhibitory concentrations (IC50) against the USP1/UAF1 complex and the half-maximal effective concentrations (EC50) in cellular assays for this compound and other selected USP1 inhibitors.
Mechanism of Action and Cellular Effects
This compound exerts its anticancer effects by inhibiting the deubiquitinating activity of the USP1/UAF1 complex.[1] This leads to the accumulation of ubiquitinated FANCD2 and PCNA, key proteins in the DNA damage response.[10] In cancer cells, this disruption of DNA repair processes can induce cell cycle arrest, apoptosis, and sensitization to DNA-damaging agents like cisplatin (B142131).[8]
Studies have shown that this compound treatment leads to a dose-dependent decrease in USP1 levels and subsequent degradation of the ID1 (Inhibitor of DNA binding 1) protein, which is involved in cell proliferation and differentiation.[1][4][6] In non-small cell lung cancer (NSCLC) A549 cells, this compound has been shown to suppress proliferation, migration, and the epithelial-mesenchymal transition (EMT) by modulating the PI3K/AKT/mTOR, MAPK, and Wnt signaling pathways.[9]
Comparatively, ML323 is a potent and selective allosteric inhibitor of USP1.[2] It has been demonstrated to be more potent in inhibiting USP1's enzymatic activity in biochemical assays compared to this compound.[9] Pimozide, an FDA-approved antipsychotic, also inhibits USP1 and promotes ID1 degradation, although typically at higher concentrations than this compound.[6] A newer clinical candidate, KSQ-4279, is reported to be a highly potent and selective USP1 inhibitor that has entered clinical trials.[1][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the USP1 signaling pathway and a general workflow for evaluating USP1 inhibitors.
Caption: USP1 signaling pathway in DNA damage response.
Caption: General experimental workflow for USP1 inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of USP1 inhibitors are provided below.
In Vitro Deubiquitination Assay (Ubiquitin-Rhodamine)
-
Objective: To determine the in vitro inhibitory activity of compounds against the USP1/UAF1 complex.
-
Principle: This assay measures the cleavage of a fluorogenic ubiquitin-rhodamine 110 substrate by USP1. Upon cleavage, rhodamine 110 is released, resulting in an increase in fluorescence.
-
Protocol:
-
Recombinant human USP1/UAF1 complex is diluted in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
The inhibitor (e.g., this compound) is pre-incubated with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate.
-
The reaction is initiated by adding the ubiquitin-rhodamine 110 substrate.
-
Fluorescence is monitored kinetically using a plate reader with excitation and emission wavelengths appropriate for rhodamine 110 (e.g., 485 nm excitation, 535 nm emission).
-
IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration and fitting the data to a four-parameter logistic equation.[11]
-
Cellular Target Engagement Assay (Western Blot)
-
Objective: To confirm that the inhibitor engages USP1 in a cellular context and affects downstream signaling.
-
Principle: Western blotting is used to detect changes in the levels of USP1 and the ubiquitination status of its substrates (e.g., FANCD2, PCNA) in cells treated with the inhibitor.
-
Protocol:
-
Cancer cell lines (e.g., K562, A549) are cultured to 70-80% confluency.
-
Cells are treated with various concentrations of the USP1 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cells are harvested, and whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against USP1, ubiquitinated-FANCD2, ubiquitinated-PCNA, ID1, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Objective: To determine the cytotoxic effect of the USP1 inhibitor on cancer cells.
-
Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells.
-
Protocol:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the USP1 inhibitor for a specific period (e.g., 72 hours).
-
After the treatment period, CCK-8 or MTT reagent is added to each well and incubated according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
EC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration.
-
In Vivo Xenograft Model
-
Objective: To evaluate the in vivo efficacy and potential toxicity of the USP1 inhibitor.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.
-
Protocol:
-
Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously or orthotopically injected with a suspension of human cancer cells.[12][13]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[14]
-
The treatment group receives the USP1 inhibitor via a suitable route of administration (e.g., intraperitoneal injection, oral gavage), while the control group receives a vehicle.[14]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).[12]
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Conclusion
This compound is a valuable tool compound for studying the role of USP1 in DNA repair and cancer biology. While it effectively inhibits USP1 and demonstrates cellular activity, other inhibitors such as ML323 may offer greater potency in biochemical assays. The choice of inhibitor will depend on the specific experimental context, including the desired potency, mechanism of action, and potential off-target effects. For researchers investigating the therapeutic potential of USP1 inhibition, newer-generation compounds like KSQ-4279, which are currently in clinical development, represent the forefront of the field. This guide provides a foundational comparison to aid in the rational selection and application of USP1 inhibitors in preclinical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer Cell Line Efficacy Studies [jax.org]
A Head-to-Head Battle of USP1 Inhibitors: SJB2-043 vs. ML323
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target due to its critical role in DNA damage repair and cancer cell survival. This guide provides a comprehensive comparison of two prominent small molecule inhibitors of the USP1/UAF1 complex: SJB2-043 and ML323. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical research and development decisions.
At a Glance: Key Performance Indicators
| Feature | This compound | ML323 |
| Target | USP1/UAF1 deubiquitinase complex | USP1/UAF1 deubiquitinase complex |
| Mechanism of Action | Inhibition of USP1/UAF1 enzymatic activity.[1] Evidence suggests a mechanism distinct from ML323, potentially with less selectivity.[2][3] | Allosteric inhibitor that binds to a cryptic site on USP1, disrupting its hydrophobic core and leading to conformational changes that inhibit its function.[2][4] |
| Potency (IC50) | 544 nM (against native USP1/UAF1 complex)[1] | 76 nM (in a ubiquitin-rhodamine assay); 174 nM (against K63-linked diubiquitin); 820 nM (against monoubiquitinated PCNA)[5] |
| Cellular Efficacy (EC50) | ~1.07 µM in K562 leukemic cells[1] | Varies by cell line and assay; potentiates cisplatin (B142131) cytotoxicity in NSCLC and osteosarcoma cells.[5][6] |
| Selectivity | Described as a nonselective USP1 inhibitor in one study.[2][3] | Highly selective for USP1/UAF1 over other deubiquitinases, though some off-target inhibition of USP12 and USP46 is observed at higher concentrations.[2][3] |
| Key Affected Pathways | PI3K/AKT/mTOR, MAPK, Wnt/β-catenin signaling, DNA Damage Response.[7][8] | DNA Damage Response (Fanconi Anemia and Translesion Synthesis pathways).[5][6] |
Delving into the Mechanisms: How They Work
Both this compound and ML323 target the USP1/UAF1 complex, a key regulator of the DNA damage response (DDR). USP1 is responsible for deubiquitinating two critical proteins in the DDR: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[6][9][10][11] By inhibiting USP1, both compounds lead to the accumulation of ubiquitinated PCNA and FANCD2, which can stall DNA repair processes and induce apoptosis in cancer cells.
This compound has been shown to exert its anticancer effects through the modulation of multiple signaling pathways. In non-small cell lung cancer (NSCLC) A549 cells, this compound treatment leads to the suppression of the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling cascades.[7][8] This broad-spectrum activity suggests that this compound may be effective in cancers driven by the dysregulation of these pathways.
ML323 , in contrast, is characterized as a more selective, allosteric inhibitor. It binds to a cryptic pocket within the USP1 enzyme, distant from the active site, inducing a conformational change that inhibits its deubiquitinating activity.[2] This mode of inhibition contributes to its high selectivity for USP1/UAF1.[2][3] ML323's primary characterized role is in sensitizing cancer cells to DNA damaging agents like cisplatin by disrupting the Fanconi Anemia and translesion synthesis pathways.[5][6]
Experimental Evidence: A Quantitative Look
The following tables summarize key experimental data for this compound and ML323.
Table 1: In Vitro Potency
| Compound | Assay Type | Substrate | IC50 | Reference |
| This compound | Enzymatic Assay | Native USP1/UAF1 complex | 544 nM | [1] |
| ML323 | Ubiquitin-Rhodamine | Ub-Rho | 76 nM | [5] |
| Gel-based | K63-linked diubiquitin | 174 nM | [5] | |
| Gel-based | Monoubiquitinated PCNA | 820 nM | [5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | K562 (Leukemia) | Cell Viability | EC50 | ~1.07 µM | [1] |
| A549 (NSCLC) | Apoptosis | Apoptotic Cell Population | Dose-dependent increase | [7][8] | |
| A549 (NSCLC) | Cell Cycle | G2 phase arrest | Dose-dependent increase | [8] | |
| ML323 | H596 (NSCLC) | Cell Viability | Potentiation of Cisplatin Cytotoxicity | Synergistic effect | [6] |
| U2OS (Osteosarcoma) | Cell Viability | Potentiation of Cisplatin Cytotoxicity | Synergistic effect | [6] | |
| H596 (NSCLC) | Western Blot | Ub-PCNA & Ub-FANCD2 levels | Dose-dependent increase | [6] |
Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-AMC Assay)
This assay measures the enzymatic activity of the USP1/UAF1 complex by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
Reagents:
-
Recombinant human USP1/UAF1 complex
-
Ub-AMC substrate
-
Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.8, 20 mM NaCl, 0.1 mg/mL ovalbumin, 0.5 mM EDTA, 10 mM DTT)
-
Test compounds (this compound, ML323) dissolved in DMSO
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the USP1/UAF1 complex to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Measure the fluorescence intensity (excitation ~350-380 nm, emission ~440-460 nm) at regular intervals using a microplate reader.
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Western Blot for PCNA and FANCD2 Ubiquitination
This protocol details the detection of changes in the ubiquitination status of PCNA and FANCD2 in cells treated with USP1 inhibitors.
-
Cell Culture and Treatment:
-
Plate cells (e.g., H596, U2OS, or HeLa) at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, ML323, or a vehicle control (DMSO) for a specified duration (e.g., 24 hours). A positive control, such as a DNA damaging agent (e.g., cisplatin or UV irradiation), can be included.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at 4°C. These antibodies should recognize both the unmodified and ubiquitinated forms of the proteins.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ubiquitinated forms of PCNA and FANCD2 will appear as higher molecular weight bands.
-
Conclusion
Both this compound and ML323 are valuable research tools for investigating the role of USP1 in cancer biology. ML323 stands out for its well-characterized allosteric mechanism and high selectivity, making it a preferred probe for studies focused specifically on the USP1-mediated DNA damage response. This compound, while also a potent USP1 inhibitor, appears to have a broader impact on multiple oncogenic signaling pathways. This suggests that this compound could be advantageous in cancers where these pathways are co-activated. However, reports of its lower selectivity warrant further investigation.
The choice between this compound and ML323 will ultimately depend on the specific research question and the cancer model being investigated. For studies requiring a highly selective tool to dissect the role of USP1 in the DNA damage response, ML323 is an excellent choice. For broader investigations into the inhibition of multiple cancer-related pathways, or in contexts where a less selective but potent inhibitor is desired, this compound presents a compelling alternative. Further head-to-head comparative studies under identical experimental conditions are needed to fully elucidate the relative advantages of each compound.
References
- 1. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SJB2-043 and Pimozide Specificity
For Immediate Release
A Head-to-Head Examination of the USP1 Inhibitor SJB2-043 and the Antipsychotic Drug Pimozide Reveals Distinct Specificity Profiles
[City, State] – [Date] – A comprehensive analysis of the available experimental data on this compound, a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), and Pimozide, a dopamine (B1211576) receptor antagonist, highlights their distinct target specificities. This comparison is crucial for researchers in drug development and cellular biology to understand the potential on- and off-target effects of these compounds.
This compound is a specific inhibitor of the native USP1/UAF1 complex with a reported half-maximal inhibitory concentration (IC50) of 544 nM.[1][2] Its mechanism of action involves the inhibition of the deubiquitinating activity of USP1, a key enzyme in the DNA damage response and other cellular pathways. In contrast, Pimozide is a well-established antipsychotic drug that primarily functions as a dopamine receptor antagonist with high affinity for D2 and D3 receptors.
Quantitative Comparison of Target Affinity
To facilitate a clear comparison, the following tables summarize the known inhibitory constants (Ki) and IC50 values for both compounds against their primary targets and key off-targets.
| This compound: Target Affinity | |
| Target | IC50 (nM) |
| USP1/UAF1 Complex | 544[1][2] |
| Pimozide: Target Affinity | |
| Target | Ki (nM) |
| Dopamine D1 Receptor | 588 - 6600[3][4] |
| Dopamine D2 Receptor | 1.4 - 3.0[3][4] |
| Dopamine D3 Receptor | 0.83 - 2.5[3][4] |
| Serotonin (B10506) 5-HT1A Receptor | 310[3][4] |
| Serotonin 5-HT7 Receptor | 0.5[5] |
| α1-Adrenoceptor | 39[3][4] |
| USP1 | Weak inhibitor[6] |
Specificity and Off-Target Effects
Pimozide, on the other hand, demonstrates a broader range of activity. In addition to its high affinity for dopamine D2 and D3 receptors, it also binds to D1 receptors, serotonin receptors (5-HT1A and 5-HT7), and the α1-adrenergic receptor with significant affinity.[3][4][5] This polypharmacology is likely responsible for both its therapeutic effects and its known side effects, which can include extrapyramidal symptoms and cardiac QT interval prolongation. Interestingly, Pimozide has also been identified as a weak, non-competitive inhibitor of USP1, though it is significantly less potent than this compound in this regard.[6]
A direct comparison of the two compounds on normal human hematopoietic cells revealed that Pimozide was tolerated at high micromolar doses, whereas this compound exhibited growth inhibition of cord blood CD34+ cells at low micromolar levels.[6] This suggests that while this compound is more potent against its intended target, it may have a narrower therapeutic window regarding its effects on normal cell proliferation compared to Pimozide.
Signaling Pathways
The distinct primary targets of this compound and Pimozide lead to the modulation of different signaling pathways. This compound, by inhibiting USP1, impacts DNA damage repair pathways and has been shown to modulate the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling cascades.[7] Pimozide's antagonism of dopamine and serotonin receptors primarily affects neurotransmitter signaling pathways in the central nervous system.
Experimental Protocols
USP1/UAF1 Inhibition Assay (this compound)
A common method to determine the inhibitory activity of compounds against USP1/UAF1 is a fluorogenic assay using a ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate.[1][8][9]
Protocol:
-
The purified USP1/UAF1 enzyme complex is incubated with the test compound (e.g., this compound) at various concentrations in an appropriate assay buffer (e.g., 20 mM HEPES-KOH pH 7.8, 20 mM NaCl, 0.1 mg/mL ovalbumin, 0.5 mM EDTA, 10 mM DTT).[1]
-
The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.
-
The cleavage of AMC from ubiquitin by the active enzyme results in an increase in fluorescence.
-
This fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.[9]
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ub-AMC - Wikipedia [en.wikipedia.org]
Validating SJB2-043 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SJB2-043, a potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), with other known USP1 inhibitors. We present supporting experimental data and detailed protocols to enable researchers to effectively validate the target engagement of this compound in a cellular context.
Introduction to this compound and its Target: USP1
This compound is a specific inhibitor of the native USP1/UAF1 deubiquitinase complex, demonstrating an IC50 of 544 nM.[1][2][3] USP1 is a key deubiquitinating enzyme (DUB) involved in the DNA damage response and is implicated in the proliferation of various cancer types, including leukemia and non-small cell lung cancer (NSCLC).[3][4][5] this compound exerts its effect by promoting the degradation of USP1, which subsequently leads to the degradation of its downstream targets, the Inhibitor of DNA Binding proteins (ID1, ID2, and ID3).[1][2][3] This cascade of events ultimately results in decreased cell viability, induction of apoptosis, and cell cycle arrest in cancer cells.
Comparison of USP1 Inhibitors
Several small molecules have been identified as inhibitors of USP1. This section compares this compound with other notable USP1 inhibitors, providing a basis for selecting the appropriate tool compound for specific research needs.
| Inhibitor | IC50 (USP1/UAF1) | Mechanism of Action | Cellular Effects | Key References |
| This compound | 544 nM | Inhibits USP1/UAF1 complex, leading to USP1 and ID1/2/3 degradation. | Induces apoptosis and inhibits growth in leukemic and NSCLC cells. | [1][2][3] |
| ML323 | 76 nM | Potent and selective, reversible allosteric inhibitor of USP1-UAF1. | Potentiates cisplatin (B142131) cytotoxicity and increases monoubiquitination of PCNA and FANCD2. | [2][6][7][8] |
| C527 | 880 nM | Pan-DUB inhibitor with high potency for USP1/UAF1. | Increases ubiquitinated forms of FANCD2 and FANCI, sensitizes cells to DNA damaging agents. | [3][9][10][11][12] |
| Pimozide | - | Antipsychotic agent with off-target USP1 inhibitory activity. | Promotes ID1 degradation and inhibits the growth of leukemic cells. | [5][13][14] |
Experimental Protocols for Target Validation
Validating the engagement of this compound with its cellular target, USP1, requires a multi-faceted approach. Below are detailed protocols for key experiments.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay directly measures the enzymatic activity of USP1 in the presence of an inhibitor.
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-Amino-4-Methylcoumarin (Ub-AMC). Cleavage of the AMC group from ubiquitin by active DUBs results in a fluorescent signal that can be quantified.
Protocol:
-
Prepare a reaction buffer containing 20 mM HEPES-KOH (pH 7.8), 20 mM NaCl, 0.1 mg/mL ovalbumin, 0.5 mM EDTA, and 10 mM dithiothreitol (B142953) (DTT).[1][15]
-
Add recombinant USP1/UAF1 complex to the wells of a 96-well plate.
-
Add varying concentrations of this compound or other inhibitors to the wells.
-
Initiate the reaction by adding Ub-AMC substrate to a final concentration of 0.1-20 µM.[16]
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a microplate reader with excitation at 360-380 nm and emission at 460 nm.[16][17][18]
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Western Blotting for Protein Degradation
This technique is used to assess the downstream consequences of USP1 inhibition, namely the degradation of USP1 and its substrate, ID1.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a polyacrylamide gel by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against USP1, ID1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.[15]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[21]
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.[1]
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[21][22][23]
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[21][23]
-
Measure the absorbance at 570 nm using a microplate reader.[23]
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[24][25]
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[1]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[24][25]
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Cellular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: this compound inhibits the USP1/UAF1 complex, leading to ID1 degradation and apoptosis.
Caption: Workflow for Western Blot analysis of USP1 and ID1 protein levels.
Caption: Experimental workflow for detecting apoptosis using Annexin V and PI staining.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfide-containing polymer delivery of C527 and a Platinum(IV) prodrug selectively inhibited protein ubiquitination and tumor growth on cisplatin resistant and patient-derived liver cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. Role of Ubiquitin-specific Protease 1 in the Pathogenesis and Treatment of Adult T-Cell Leukemia | Anticancer Research [ar.iiarjournals.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. mdpi.com [mdpi.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. kumc.edu [kumc.edu]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
Enhancing Chemotherapy Efficacy: A Comparative Guide to SJB2-043 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer treatments increasingly focuses on combination therapies that can overcome resistance and enhance the efficacy of standard chemotherapy. SJB2-043, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), has emerged as a promising candidate for such a strategy. This guide provides a comprehensive comparison of this compound's efficacy in combination with conventional chemotherapy, supported by experimental data and detailed protocols.
Synergistic Cytotoxicity of USP1 Inhibition with Chemotherapy
This compound functions by inhibiting USP1, an enzyme critically involved in DNA damage repair pathways. By blocking this repair mechanism, this compound can sensitize cancer cells to the DNA-damaging effects of chemotherapy agents. Preclinical studies have demonstrated that the inhibition of USP1 can reverse resistance to platinum-based chemotherapies like cisplatin (B142131) in non-small cell lung cancer (NSCLC) models. Furthermore, in acute myeloid leukemia (AML), this compound has been shown to sensitize cancer cells to various chemotherapeutic agents.
While specific quantitative data for this compound in combination therapies is emerging, studies on other USP1 inhibitors provide a strong rationale for its use. For instance, the USP1 inhibitor ML323 has demonstrated a synergistic effect in reducing cell viability when combined with various anticancer drugs.
Table 1: Synergistic Effect of USP1 Inhibitor ML323 with Anticancer Drugs on Caki-1 Cell Viability
| Treatment | Concentration | % Cell Viability (approx.) |
| Doxorubicin | 1 µM | 80% |
| ML323 + Doxorubicin | 30 µM + 1 µM | 60% |
| Etoposide | 3 µg/mL | 75% |
| ML323 + Etoposide | 30 µM + 3 µg/mL | 55% |
| Cisplatin | 30 µM | 85% |
| ML323 + Cisplatin | 30 µM + 30 µM | 65% |
| Carboplatin | 200 nM | 90% |
| ML323 + Carboplatin | 30 µM + 200 nM | 70% |
Data is estimated from graphical representations in a study on the USP1 inhibitor ML323 and may not represent the exact values. This table serves as a representation of the potential synergistic effects achievable with USP1 inhibition.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for in vitro and in vivo assessment of this compound's synergistic efficacy with chemotherapy.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapy agent on a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., A549 for NSCLC, K562 for leukemia) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and assess the synergistic, additive, or antagonistic effects using software like CompuSyn to calculate the Combination Index (CI).
In Vivo Tumor Xenograft Model
This protocol evaluates the in vivo efficacy of this compound and chemotherapy combination on tumor growth.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ A549 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups: Vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and intraperitoneal injection for the chemotherapy agent).
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Signaling Pathway Modulation by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer and contribute to chemotherapy resistance.
Figure 1: Experimental workflow of this compound and chemotherapy combination.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism. This compound has been shown to inhibit the phosphorylation of key proteins in this pathway, such as AKT and mTOR, in NSCLC cells.[2]
Figure 2: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
MAPK Pathway
The MAPK signaling cascade is involved in cell proliferation, differentiation, and apoptosis. This compound has demonstrated inhibitory effects on the activation of key proteins in this pathway, including ERK, p38, and JNK, in A549 lung cancer cells.[2]
Figure 3: this compound inhibits the MAPK signaling pathway.
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is integral to embryonic development and is often aberrantly activated in cancer, promoting tumor progression. This compound has been found to suppress this pathway in A549 cells.[2]
Figure 4: this compound suppresses the Wnt/β-catenin signaling pathway.
Conclusion
The available preclinical evidence strongly suggests that this compound, as a USP1 inhibitor, holds significant promise as a combination therapy agent to enhance the efficacy of conventional chemotherapy. By targeting DNA repair mechanisms and modulating key cancer-related signaling pathways, this compound can potentially overcome chemotherapy resistance and improve treatment outcomes. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination strategy in various cancer types.
References
A Synergistic Approach to Overcoming PARP Inhibitor Resistance: A Guide to the Potential of SJB2-043 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations. The principle of synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways is lethal to a cancer cell but not to a normal cell, is the cornerstone of their success.[1][2][3] However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges, limiting their efficacy and the patient population that can benefit.
This guide explores the compelling scientific rationale for a novel combination therapy: the synergistic pairing of the Ubiquitin-Specific Protease 1 (USP1) inhibitor, SJB2-043, with established PARP inhibitors. By targeting two distinct but complementary nodes within the DNA Damage Response (DDR) network, this combination holds the potential to enhance cytotoxicity, overcome resistance, and expand the utility of PARP inhibitors to a broader spectrum of tumors. While direct experimental data on this specific combination is not yet available, this document presents the underlying mechanisms, individual agent efficacy, and a proposed experimental framework to validate this promising therapeutic strategy.
Mechanisms of Action: A Dual Assault on DNA Repair
This compound: A Potent USP1 Inhibitor
This compound is a small molecule inhibitor of the USP1/UAF1 deubiquitinase complex.[4][5] USP1 plays a critical role in the DDR by removing ubiquitin from key proteins, thereby regulating their function.[6][7] The primary targets of USP1 relevant to DNA repair are:
-
Fanconi Anemia (FA) Pathway: USP1 deubiquitinates FANCD2, a central protein in the FA pathway, which is essential for the repair of DNA interstrand crosslinks and the stabilization of stalled replication forks.[7][8]
-
Translesion Synthesis (TLS): USP1 also deubiquitinates PCNA, a process critical for DNA damage tolerance and bypass via TLS.[7][8]
By inhibiting USP1, this compound forces the accumulation of ubiquitinated FANCD2 and PCNA, effectively crippling both the FA and TLS repair pathways.[7][8] This disruption of DNA repair has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[4][9]
PARP Inhibitors: Exploiting Homologous Recombination Deficiency
PARP enzymes, particularly PARP1, are the primary sensors of DNA single-strand breaks (SSBs).[10] They initiate the base excision repair (BER) pathway to resolve these lesions. PARP inhibitors function through a dual mechanism:
-
Catalytic Inhibition: They block the enzymatic activity of PARP, leading to the accumulation of unrepaired SSBs.[10] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[10][11]
-
PARP Trapping: The inhibitor locks the PARP enzyme onto the DNA at the site of the break, forming a toxic protein-DNA complex.[2][11] This complex is a physical impediment to DNA replication and repair machinery, further contributing to the formation of DSBs.
In cancer cells with a compromised HR pathway (e.g., BRCA1/2 mutations), the resulting DSBs cannot be efficiently repaired, leading to genomic instability and cell death via synthetic lethality.[1][2]
Proposed Synergistic Mechanism: Inducing Synthetic Lethality
The combination of this compound and a PARP inhibitor is hypothesized to create a state of profound DNA repair deficiency, leading to a potent synergistic anti-tumor effect. While PARP inhibition generates DSBs that require HR for repair, this compound's inhibition of the FA pathway—a pathway that works in concert with HR—cripples the cell's ability to resolve these breaks. This dual blockade is predicted to overwhelm the cell's repair capacity, leading to catastrophic DNA damage and apoptosis, even in tumors that are proficient in HR or have developed resistance to PARP inhibitors alone.
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Supporting Experimental Data (Individual Agent Efficacy)
While combination data is not available, the individual potencies of this compound and representative PARP inhibitors have been characterized. This data provides a baseline for designing combination studies.
Table 1: In Vitro Efficacy of this compound
| Target/Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
|---|---|---|---|
| USP1/UAF1 Complex | Enzymatic Assay | 0.544 | [4][5][12] |
| K562 (CML) | Cell Viability | ~1.07 | [4][9][12] |
| MOLM14 (AML) | Cell Viability | Dose-dependent cytotoxicity | [9] |
| OCI-AML3 (AML) | Cell Viability | Dose-dependent cytotoxicity | [9] |
| U937 (AML) | Cell Viability | Dose-dependent cytotoxicity | [9] |
| SK-NO1 (AML) | Cell Viability | Dose-dependent cytotoxicity |[9] |
Table 2: In Vitro Efficacy of Olaparib (B1684210)
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
|---|---|---|---|---|
| HCC1806 | TNBC | Wild-Type | ~1.2 | [13] |
| HCT116 | Colorectal | Wild-Type | 2.799 | [14] |
| HCT15 | Colorectal | Wild-Type | 4.745 | [14] |
| SW480 | Colorectal | Wild-Type | 12.42 | [14] |
| PEO1 | Ovarian | BRCA2-mutant | 25.0 | [15] |
| PEO1-OR | Ovarian (Olaparib-Resistant) | BRCA2-mutant | 82.1 | [15] |
| Panel Average | Breast Cancer Lines | Various | 4.2 - 19.8 |[16] |
Table 3: In Vitro Efficacy of Talazoparib (B560058)
| Cell Line | Cancer Type | BRCA/HRD Status | IC50 (µM) | Reference |
|---|---|---|---|---|
| JIMT1 | Breast (HER2+) | Wild-Type | ~0.002 | [13] |
| SKBR3 | Breast (HER2+) | Wild-Type | ~0.04 | [13] |
| ZK-58 | Osteosarcoma | HRD-LOH Positive | 0.115 | [17] |
| BR58 | Breast | BRCA1-mutant, LOH | ~0.2 | [18] |
| MG63 | Osteosarcoma | HRD-LOH Positive | 0.448 | [17] |
| MDA-MB-231 | TNBC | Wild-Type | ~0.48 | [13] |
| MDA-MB-468 | TNBC | Wild-Type | ~0.8 | [13] |
| BR103T | Breast | BRCA1-mutant, no LOH | 2.98 |[18] |
Proposed Experimental Workflow for Validating Synergy
A systematic approach is required to experimentally validate the hypothesized synergy between this compound and PARP inhibitors. The following workflow outlines the key in vitro experiments.
Caption: Proposed experimental workflow for validating synergy.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[19]
-
Drug Treatment: Prepare serial dilutions of this compound, a PARP inhibitor (e.g., Olaparib), and the combination in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[19][20][21] Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.[20]
-
Data Analysis: Plot the percentage of cell viability versus drug concentration to determine the IC50 values. Use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, and the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[22]
-
Washing: Wash the cells twice with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[23]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[23]
-
Flow Cytometry: Analyze the cells immediately by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
DNA Double-Strand Break (γ-H2AX) Immunofluorescence Assay
This assay quantifies the formation of DNA DSBs by detecting the phosphorylation of histone H2AX.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with the drugs as described for the apoptosis assay for 24 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[24]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[25]
-
Blocking: Block non-specific sites by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[25]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (Ser139) diluted in 5% BSA overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 10 minutes.[26] Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[25]
Conclusion and Future Directions
The concurrent inhibition of USP1 and PARP represents a rational and highly promising strategy to enhance anti-cancer therapy. The proposed mechanism—a dual blockade of critical DNA repair pathways leading to overwhelming genomic instability and cell death—provides a strong foundation for experimental investigation. The data on the individual efficacy of this compound and various PARP inhibitors support their potential as potent anti-cancer agents.
The immediate next step is to validate the hypothesized synergy using the outlined experimental workflow. Confirmation of a synergistic interaction in vitro would warrant further investigation into the underlying molecular events and progression to in vivo studies using patient-derived xenograft (PDX) models, particularly those derived from PARP inhibitor-resistant tumors. This line of research has the potential to yield a powerful new combination therapy, capable of overcoming resistance and extending the life-saving benefits of PARP inhibitors to a wider patient population.
References
- 1. the-gist.org [the-gist.org]
- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Osteosarcoma cells with genetic signatures of BRCAness are susceptible to the PARP inhibitor talazoparib alone or in combination with chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. 2.4. Immunofluorescence—γ-H2AX Assay [bio-protocol.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. crpr-su.se [crpr-su.se]
SJB2-043: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
SJB2-043 is a potent and specific small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response and cancer cell survival. This guide provides a comprehensive comparison of the known in vitro effects of this compound with the currently limited publicly available in vivo data. The information presented is intended to support researchers in evaluating its potential as a therapeutic agent.
Executive Summary
In vitro studies have robustly demonstrated the efficacy of this compound in inhibiting the USP1/UAF1 complex, leading to the degradation of downstream targets such as ID1, ID2, and ID3. This activity translates to potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in leukemia and non-small cell lung cancer (NSCLC). The compound has been shown to modulate key signaling pathways, including PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin. While the in vitro profile of this compound is well-characterized, there is a notable lack of publicly available in vivo efficacy, toxicity, and pharmacokinetic data in preclinical cancer models. This data gap is a critical consideration for the further development of this compound as a therapeutic candidate.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (USP1/UAF1 complex) | Enzymatic Assay | 544 nM | [1] |
| EC50 (Cell Viability) | K562 (Chronic Myelogenous Leukemia) | ~1.07 µM | [1] |
| Apoptosis Induction | K562 | Dose-dependent increase | [1] |
| A549 (Non-Small Cell Lung Cancer) | Dose-dependent increase | [2] | |
| Cell Cycle Arrest | A549 | G2 phase arrest | [2] |
| Inhibition of Migration | A549 | Dose-dependent inhibition | [2] |
| Protein Degradation | K562 | ID1, ID2, ID3 | [3] |
| Primary AML cells | ID1 | [1] |
In Vivo Data for USP1 Inhibitors (Comparative)
Note: To date, no specific in vivo anti-cancer efficacy, toxicity, or pharmacokinetic data for this compound has been identified in publicly available literature. The following table presents data for Pimozide, another USP1 inhibitor, to provide some context for the potential in vivo activity of this class of compounds.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Pimozide | K562 Xenograft (Nude Mice) | Not specified | Modest decrease in tumor volume | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its in vitro effects.
Caption: this compound inhibits the USP1/UAF1 complex, leading to the degradation of ID proteins and modulation of key cancer-related signaling pathways.
Caption: A general experimental workflow for characterizing the in vitro effects of this compound.
Experimental Protocols
USP1/UAF1 Enzymatic Assay
The inhibitory activity of this compound against the USP1/UAF1 complex is determined using a fluorogenic substrate, such as ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). The assay is typically performed in a buffer containing HEPES, NaCl, DTT, and a carrier protein (e.g., BSA). The reaction is initiated by the addition of the USP1/UAF1 enzyme complex to a mixture of the substrate and varying concentrations of this compound. The fluorescence generated from the cleavage of Ub-AMC is monitored over time using a fluorescence plate reader. The IC50 value is calculated by fitting the dose-response data to a suitable equation.[1]
Cell Viability Assay (MTT)
Cancer cell lines (e.g., K562, A549) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.[3]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
The induction of apoptosis by this compound is commonly assessed using flow cytometry with Annexin V and propidium iodide (PI) co-staining. Cells are treated with this compound for a defined period. After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and PI are then added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity. The stained cells are then analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[1][2]
Western Blot Analysis
To investigate the effect of this compound on protein expression and signaling pathways, western blotting is performed. Cells are treated with this compound, and whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a protein assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membranes are blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., USP1, ID1, p-AKT, total AKT, etc.). After washing, the membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
References
- 1. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
SJB2-043: A Comparative Analysis of a USP1 Inhibitor's Cross-Reactivity with other Deubiquitinating Enzymes
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the deubiquitinating enzyme (DUB) inhibitor SJB2-043, with a focus on its cross-reactivity with other DUBs. This analysis is supported by available experimental data and detailed methodologies to assist in the evaluation of this compound for research and development purposes.
This compound is recognized as a potent inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex, with a reported half-maximal inhibitory concentration (IC50) of 544 nM.[1][2][3] USP1 is a key regulator of DNA damage response pathways, making its inhibitors, like this compound, valuable tools for cancer research. While this compound has demonstrated efficacy in targeting USP1, a critical aspect for its therapeutic potential and research application is its selectivity profile against other DUBs.
Comparative Selectivity Profile of USP1 Inhibitors
| Deubiquitinating Enzyme (DUB) | This compound | ML323 | C527 | Pimozide |
| USP1/UAF1 | 544 nM | 76 nM | 880 nM | 2 µM |
| USP2 | - | >114 µM | - | - |
| USP5 | - | >114 µM | 1.65 µM | - |
| USP7 | - | >114 µM | - | 47 µM |
| USP8 | - | >114 µM | - | - |
| USP12/46 | - | >114 µM | 5.97 µM | - |
| SARS-CoV-2 PLpro | <10 µM | - | - | - |
Data sourced from multiple references. A hyphen (-) indicates that data was not found.
From the available data, this compound exhibits potent inhibition of its primary target, USP1/UAF1. Notably, it also shows inhibitory activity against the SARS-CoV-2 papain-like protease (PLpro), albeit at a significantly higher concentration (<10 µM), suggesting some level of off-target activity.[2] In contrast, the USP1 inhibitor ML323 demonstrates high selectivity, with no significant inhibition observed against USP2, USP5, USP7, and USP8 at concentrations up to 114 µM. C527, another USP1 inhibitor, shows some cross-reactivity with USP5 and USP12/46. Pimozide also displays off-target effects on USP7.
Qualitative assessments have suggested that this compound inhibits a "limited number" of other endogenous DUBs in competitive activity-based probe assays, though specific quantitative data from these studies are not available.
Experimental Methodologies
The determination of inhibitor selectivity and potency relies on robust biochemical and cell-based assays. Below are detailed protocols for key experiments commonly used in the characterization of DUB inhibitors.
In Vitro Deubiquitinase Inhibition Assay (Ub-AMC Assay)
This assay is a standard method for measuring the enzymatic activity of DUBs and the potency of their inhibitors.
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the AMC group from ubiquitin by an active DUB results in an increase in fluorescence, which can be measured over time.
Protocol:
-
Reagents: Purified recombinant DUB enzyme, Ub-AMC substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT), and the inhibitor compound (e.g., this compound) dissolved in DMSO.
-
Procedure: a. The DUB enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) in the assay buffer in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature. b. The enzymatic reaction is initiated by the addition of the Ub-AMC substrate. c. The fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) is measured at regular intervals using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percent inhibition at each inhibitor concentration is determined relative to the DMSO control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Competitive Activity-Based Probe Profiling (ABPP)
This method assesses the selectivity of an inhibitor against a panel of DUBs in a more complex biological sample, such as a cell lysate.
Principle: A ubiquitin-based probe with a reactive warhead (e.g., Ubiquitin-Vinyl Sulfone, Ub-VS) covalently binds to the active site of DUBs. An inhibitor that binds to the active site will compete with the probe, leading to a reduction in probe labeling.
Protocol:
-
Reagents: Cell lysate, Ub-VS probe (often tagged with a reporter like HA or biotin), and the inhibitor compound.
-
Procedure: a. Cell lysates are pre-incubated with the inhibitor at various concentrations. b. The Ub-VS probe is then added to the lysates and incubated to allow for covalent labeling of active DUBs. c. The reaction is quenched, and the proteins are separated by SDS-PAGE. d. Labeled DUBs are detected by western blotting using an antibody against the probe's tag (e.g., anti-HA).
-
Data Analysis: The intensity of the bands corresponding to different DUBs is quantified. A decrease in band intensity in the presence of the inhibitor indicates target engagement and inhibition. This allows for a qualitative or semi-quantitative assessment of the inhibitor's selectivity across the DUBs present in the lysate.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for in vitro DUB inhibition assay.
Caption: Selectivity relationships of USP1 inhibitors.
References
Comparative Efficacy of SJB2-043 in Patient-Derived Xenograft Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the USP1 inhibitor SJB2-043 and its alternatives, with a focus on their potential application in patient-derived xenograft (PDX) models. This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to inform future research and development.
Introduction to this compound and USP1 Inhibition
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in DNA damage repair and the regulation of cancer cell survival.[1][2] By inhibiting USP1, this compound promotes the degradation of proteins crucial for cancer progression, leading to cell cycle arrest and apoptosis. Its mechanism of action involves the modulation of multiple critical signaling pathways, including PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin, highlighting its potential as a broad-spectrum anti-cancer agent.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized as a superior preclinical platform for evaluating the efficacy of novel cancer therapeutics due to their ability to retain the characteristics of the original tumor.[3][4]
Comparative Analysis of USP1 Inhibitors
While direct comparative studies of this compound in PDX models are not yet publicly available, this guide draws comparisons with other known USP1 inhibitors for which in vivo data exists. The following tables summarize the available efficacy data for this compound and its alternatives.
Table 1: In Vitro Efficacy of USP1 Inhibitors
| Compound | Target | Cell Line | IC50 / EC50 | Key Findings | Reference |
| This compound | USP1/UAF1 complex | K562 (Leukemia) | IC50: 544 nM, EC50: ~1.07 µM | Dose-dependent decrease in viable cells and induction of apoptosis.[2] | [2] |
| ML323 | USP1/UAF1 complex | HCT116 (Colon Cancer) | IC50: ~20 nM | Potentiates cisplatin (B142131) cytotoxicity.[5] | [5] |
| SJB3-019A | USP1 | Sup-B15 (B-cell ALL) | IC50: 0.349 µM | More potent than this compound in inducing apoptosis in leukemia cells. | [6] |
| Pimozide (B1677891) | USP1 (among others) | HTLV-1-infected T-cells | Not specified | Inhibited cell growth and survival.[1] | [1] |
Table 2: In Vivo Efficacy of USP1 Inhibitors in Xenograft Models
| Compound | Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | No data available | - | - | - | - |
| ML323 | Cell line-derived xenograft (HCT116) | Colorectal Cancer | 10 mg/kg, i.p. (in combination with TRAIL) | Significant reduction in tumor volume. | [5] |
| ML323 | Cell line-derived xenograft (Osteosarcoma) | Osteosarcoma | 5 and 10 mg/kg, i.p. | Dose-dependent suppression of tumor growth. | [3] |
| SJB3-019A | No data available | - | - | - | - |
| Pimozide | Patient-derived xenograft (HNSCC) | Head and Neck Squamous Cell Carcinoma | Not specified | Significant reduction in tumor burden, alone and with paclitaxel.[7] | [7] |
| Pimozide | Xenograft (HTLV-1-infected T-cells) | Adult T-cell Leukemia | Not specified | Potent anti-ATL activity.[1] | [1] |
Note: The absence of direct PDX data for this compound necessitates careful consideration. Its potent in vitro activity suggests potential for in vivo efficacy in PDX models, but this requires experimental validation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's inhibition of USP1 leads to the disruption of multiple oncogenic signaling pathways.
Caption: Mechanism of this compound via USP1 inhibition.
Experimental Workflow for PDX Model Efficacy Studies
The following diagram outlines a typical workflow for assessing the efficacy of a compound like this compound in patient-derived xenograft models.
Caption: Workflow for drug efficacy testing in PDX models.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy, under institutional review board (IRB) approved protocols.[8]
-
Implantation: The tumor tissue is cut into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID).[8][9] Matrigel may be used to support initial tumor growth.[10]
-
Engraftment and Passaging: Mice are monitored for tumor growth. Once a tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested and can be passaged to subsequent cohorts of mice for expansion.[9]
In Vivo Drug Efficacy Study
-
Animal Cohorts: Once tumors in the PDX model reach a suitable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically 8-10 mice per group).[9]
-
Drug Administration: The investigational drug (e.g., this compound) and a vehicle control are administered to the respective groups according to a predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection).[9]
-
Monitoring: Tumor volume (calculated as 0.5 x Length x Width²) and mouse body weight are measured 2-3 times per week to monitor efficacy and toxicity.[9]
Conclusion
This compound demonstrates significant promise as a USP1 inhibitor with a multi-pathway mechanism of action. While direct evidence of its efficacy in patient-derived xenograft models is currently lacking, the available in vitro data and the in vivo performance of other USP1 inhibitors suggest its potential as a valuable therapeutic candidate. Further preclinical evaluation of this compound in well-characterized PDX models is warranted to establish its in vivo efficacy and to identify patient populations that are most likely to benefit from this targeted therapy. The protocols and comparative data presented in this guide provide a framework for designing and interpreting such critical preclinical studies.
References
- 1. The antipsychotic drug pimozide is effective against human T-cell leukemia virus type 1-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SJB2-043 and its Analogs as USP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor SJB2-043 and its analogs, which are potent inhibitors of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in DNA damage repair and the regulation of cell proliferation, making it a compelling target in oncology. This document summarizes the available experimental data on the biochemical and cellular activity of these compounds, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.
Introduction to this compound and its Analogs
This compound is a small molecule inhibitor of the native USP1/UAF1 complex.[1] Its mechanism of action involves the inhibition of USP1's deubiquitinase activity, leading to the proteasomal degradation of downstream substrates, most notably the Inhibitor of DNA-binding 1 (ID1).[2] The degradation of ID1 has been shown to inhibit the growth of leukemic cells.[2] Several analogs and other USP1 inhibitors have been developed and characterized, offering a range of potencies and potential therapeutic applications. This guide focuses on a head-to-head comparison of this compound with its known analogs, SJB2-109 and SJB3-019A, as well as other functionally related USP1 inhibitors such as C527, ML323, and Pimozide.
Quantitative Data Summary
The following tables provide a summary of the reported biochemical potency and cellular activity of this compound and its analogs.
Table 1: Biochemical Potency against USP1/UAF1 Complex
| Compound | IC50 (µM) | Assay Method | Reference |
| This compound | 0.544 | Ub-AMC Assay | [2] |
| SJB2-109 | 0.416 | Not Specified | [2] |
| SJB3-019A | 0.0781 | Not Specified | [3] |
| C527 | 0.88 | Ub-AMC Assay | [2] |
| ML323 | 0.076 | Ub-Rho Assay | [4] |
Table 2: Cellular Activity in K562 Leukemic Cells
| Compound | EC50 (µM) | Effect | Reference |
| This compound | ~1.07 | Cytotoxicity | [2] |
| SJB3-019A | - | 5 times more potent than this compound in promoting ID1 degradation and cytotoxicity | [3] |
| Pimozide | - | Promotes ID1 degradation and inhibits cell growth | [2] |
Table 3: Cellular Activity in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cells
| Compound | Cell Line | IC50 (µM) after 48h | Effect | Reference |
| SJB3-019A | Sup-B15 | 0.349 | Growth Suppression | [5] |
| CCRF-SB | 0.504 | Growth Suppression | [5] | |
| KOPN-8 | 0.360 | Growth Suppression | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for the characterization of this compound and its analogs.
USP1 Inhibition Assay (Ub-AMC Assay)
This assay is commonly used to measure the enzymatic activity of USP1 and the inhibitory potential of compounds.
-
Reagents : Recombinant USP1/UAF1 complex, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer (e.g., 20 mM HEPES-KOH pH 7.8, 20 mM NaCl, 0.1 mg/mL ovalbumin, 0.5 mM EDTA, 10 mM DTT).
-
Procedure :
-
The USP1/UAF1 complex is incubated with the test compound (e.g., this compound) or DMSO (vehicle control) for a specified period (e.g., 30 minutes at 37°C).
-
The reaction is initiated by the addition of the Ub-AMC substrate.
-
The fluorescence generated by the cleavage of AMC from ubiquitin is measured over time using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm).
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
-
Western Blotting for ID1 Degradation
This technique is used to assess the cellular effects of USP1 inhibitors on the protein levels of its substrate, ID1.
-
Cell Culture and Treatment : Cancer cell lines (e.g., K562) are cultured in appropriate media and treated with various concentrations of the USP1 inhibitor or DMSO for a specified time (e.g., 24 hours).
-
Protein Extraction : Cells are harvested and lysed to extract total protein.
-
SDS-PAGE and Transfer : Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ID1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.[2]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
These assays are used to measure the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding : Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[1]
-
Assay Procedure :
-
MTT Assay : MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo Assay : This luminescent assay measures ATP levels, which is an indicator of metabolically active cells.
-
-
Data Analysis : The results are used to calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound and its analogs.
Caption: Experimental workflow for characterizing USP1 inhibitors.
Caption: Signaling pathways modulated by this compound in NSCLC.
Discussion and Future Directions
The available data indicates that this compound and its analogs are potent inhibitors of the USP1/UAF1 complex, with SJB3-019A demonstrating significantly higher potency than the parent compound.[3] The cytotoxic effects of these compounds in leukemic cell lines correlate with their ability to induce the degradation of ID1.[2] Furthermore, this compound has been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways in non-small cell lung cancer (NSCLC) cells.[6]
While the in vitro data is promising, more comprehensive in vivo studies are needed to fully assess the therapeutic potential of this compound and its direct structural analogs. The in vivo efficacy of Pimozide in a K562 xenograft model provides a proof-of-concept for the therapeutic utility of USP1 inhibition in leukemia.[2] However, direct comparative in vivo studies of this compound and its more potent analogs are warranted.
Furthermore, a detailed structure-activity relationship (SAR) study of a series of this compound analogs would provide valuable insights for the design of next-generation USP1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. While SJB3-019A is highlighted as being highly selective, comprehensive selectivity profiling of these compounds against a broad panel of DUBs would be beneficial to better understand their off-target effects.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of SJB2-043 and Alternative USP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of USP1 Inhibitor Performance with Supporting Experimental Data
This guide provides a detailed comparison of the published data for the USP1 inhibitor SJB2-043 and its alternatives, ML323 and C527. The information is intended to aid researchers in making informed decisions regarding the selection of USP1 inhibitors for their studies. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound and its Alternatives
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in DNA repair and cancer progression.[1] Inhibition of USP1 has emerged as a promising therapeutic strategy in oncology. This guide compares this compound with two other well-characterized USP1 inhibitors, ML323 and C527, focusing on their inhibitory potency, effects on cancer cell lines, and impact on key signaling pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound, ML323, and C527 based on published literature. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: In Vitro Inhibitory Activity against USP1/UAF1 Complex
| Compound | IC50 (µM) | Assay Method | Reference |
| This compound | 0.544 | Ub-AMC assay | [2] |
| ML323 | 0.076 - 0.177 | Ub-Rho and di-Ub assays | [3][4] |
| C527 | 0.88 | Fluorogenic assay | [3][4] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) | Assay Method | Reference |
| This compound | K562 (Leukemia) | ~1.07 | Not Specified | [2] |
| This compound | A549 (NSCLC) | Dose-dependent decrease in viability | CCK-8 assay | [1] |
| ML323 | H596 (NSCLC) | Potentiates cisplatin (B142131) cytotoxicity | Colony-forming assay | |
| C527 | U2OS (Osteosarcoma) | Dose-dependent degradation of ID1 | Western Blot | [2] |
Signaling Pathway Modulation
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and migration. The primary pathways affected are the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[1] Inhibition of USP1 by this compound leads to a downstream cascade of events that ultimately result in decreased cell viability and increased apoptosis.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival. This compound treatment has been demonstrated to decrease the phosphorylation of key proteins in this pathway, such as AKT and mTOR, in A549 non-small cell lung cancer cells.[5]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory effect of this compound on USP1.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for PI3K/AKT Pathway
This protocol describes the general steps for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with this compound or its alternatives.
-
Cell Culture and Treatment: Plate cells (e.g., A549) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the USP1 inhibitor or vehicle control for the desired duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.[6][7][8] Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
References
- 1. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
Biomarkers of Response to SJB2-043 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel USP1 inhibitor, SJB2-043, with alternative therapeutic agents in the context of non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). We present supporting experimental data, detailed methodologies for key biomarker assays, and visualizations of relevant signaling pathways to aid in the evaluation of this compound as a potential cancer therapeutic.
Introduction to this compound
This compound is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in DNA damage repair and cancer cell survival.[1][2] this compound inhibits the native USP1/UAF1 complex with an IC50 of 544 nM.[1][2][3][4] Its mechanism of action involves the degradation of Inhibitor of DNA-binding (ID) proteins, particularly ID1, ID2, and ID3, leading to cell growth inhibition and apoptosis in cancer cells.[2][5] Furthermore, this compound has been shown to modulate critical cancer-related signaling pathways, including PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin, and to suppress the epithelial-mesenchymal transition (EMT).[6][7]
Comparative Performance Analysis
This section provides a quantitative comparison of this compound with standard-of-care and other targeted therapies for NSCLC and AML, focusing on cell viability, apoptosis induction, and modulation of key biomarkers.
Non-Small Cell Lung Cancer (NSCLC) - A549 Cell Line
The A549 cell line, a model for human lung adenocarcinoma, has been utilized to evaluate the efficacy of this compound. Here, we compare its performance against cisplatin (B142131) (a standard chemotherapy agent) and gefitinib (B1684475) (an EGFR inhibitor).
Table 1: Comparative Efficacy in A549 NSCLC Cells
| Treatment | Metric | Value | Reference |
| This compound | Apoptosis Induction | Marked elevation in apoptotic cells with increasing concentration.[6] | [6] |
| Cell Cycle Arrest | Significant increase in G2 phase cell population.[8] | [8] | |
| Cisplatin | IC50 (48h) | 36.94 µM | [9] |
| IC50 (72h) | 6.59 µM - 9 µM | [9][10] | |
| Apoptosis Induction (with LY294002) | ~1.5-fold increase | [10] | |
| Gefitinib | IC50 (48h) | 7.0 ± 1.0 µM | [11] |
| IC50 (72h) | 4.5 µM - 9.86 µM | [12][13] | |
| Apoptosis Induction (500 nmol/l) | 60.2% | [14] |
Acute Myeloid Leukemia (AML)
This compound has demonstrated cytotoxic effects in various AML cell lines. This section compares its efficacy with the standard-of-care agent cytarabine (B982) and the BCL2 inhibitor venetoclax.
Table 2: Comparative Efficacy in AML Cell Lines
| Treatment | Cell Line | Metric | Value | Reference |
| This compound | K562 (CML) | EC50 | ~1.07 µM | [3][4][5] |
| MOLM14, OCI-AML3, U937, SK-NO1 | Cytotoxicity | Dose-dependent | [5] | |
| Cytarabine | MV4-11 | IC50 | 0.26 µM | [15] |
| THP-1, U937 | Chemoprotection by stroma | Significantly higher IC50 with BMSC SN | [16] | |
| Venetoclax | OCI-AML2 | IC50 | 1.1 nM | [17] |
| HL-60 | IC50 | 4 nM | [17] | |
| MOLM-14 | IC50 | 52.5 nM | [17] | |
| OCI-AML3 | IC50 | 600 nM | [18] | |
| THP-1 | IC50 | 1.1 µM | [17] |
Biomarkers of Response to this compound
Based on its mechanism of action, several biomarkers can be monitored to assess the response to this compound treatment.
Table 3: Potential Biomarkers for this compound Treatment
| Biomarker Category | Specific Biomarkers | Expected Change with this compound |
| Direct Target Engagement | USP1 Activity, ID1, ID2, ID3 protein levels | Decrease |
| DNA Damage Response | Ubiquitinated FANCD2, Ubiquitinated PCNA | Increase |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bax/Bcl-2 ratio | Increase |
| PI3K/AKT/mTOR Pathway | p-AKT, p-mTOR | Decrease |
| MAPK Pathway | p-ERK, p-p38, p-JNK | Decrease |
| Wnt/β-catenin Pathway | p-β-catenin/β-catenin ratio, GSK3β | Increase in p-β-catenin/β-catenin, Increase in GSK3β |
| EMT | E-cadherin, ZO-1 | Increase |
| N-cadherin, Vimentin | Decrease |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound primarily acts by inhibiting the deubiquitinating activity of the USP1/UAF1 complex. This leads to the accumulation of ubiquitinated substrates, most notably FANCD2, a key protein in the Fanconi Anemia DNA repair pathway. The inhibition of USP1 also leads to the proteasomal degradation of ID1, ID2, and ID3 proteins, which are known to promote cell proliferation and inhibit differentiation.
References
- 1. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. netjournals.org [netjournals.org]
- 10. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
SJB2-043: A Comparative Analysis of a USP1 Inhibitor in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the USP1 inhibitor SJB2-043 with other alternatives, supported by experimental data from preclinical studies. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Comparative Performance of USP1 Inhibitors
The landscape of USP1 inhibitors includes several compounds, each with distinct biochemical and cellular activities. This compound, a derivative of C527, demonstrates potent inhibition of the USP1/UAF1 complex.[5] Comparative studies have revealed next-generation analogs with even greater potency, such as SJB3-019A.[5][6] Other notable USP1 inhibitors include ML323 and the clinical candidate KSQ-4279.[7][8] The following table summarizes the available quantitative data for these compounds.
| Compound | Target | IC50 (µM) | Cell Line | EC50 (µM) | Key Findings | Reference |
| This compound | USP1/UAF1 complex | 0.544 | K562 (Leukemia) | 1.07 | Inhibits proliferation, migration, and EMT in A549 cells; induces apoptosis.[1][2][5] | [1][2][5] |
| SJB3-019A | USP1/UAF1 complex | 0.0781 | K562 (Leukemia) | ~5 times more potent than this compound | More potent than this compound in promoting ID1 degradation and cytotoxicity.[5][6] | [5][6] |
| C527 | USP1/UAF1 complex | 0.88 | - | - | Parent compound for this compound. | [9] |
| ML323 | USP1/UAF1 complex | 0.076 | - | - | Allosteric inhibitor with high selectivity.[9][10] | [9][10] |
| KSQ-4279 | USP1/UAF1 complex | - | - | - | Clinical trial candidate; potent and selective.[7][8] | [7][8] |
Mechanism of Action: Impact on Cellular Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. In non-small cell lung cancer (NSCLC) A549 cells, this compound has been shown to suppress the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways.[1][11] This multi-targeted approach contributes to the inhibition of cell proliferation, migration, and the epithelial-mesenchymal transition (EMT), while promoting apoptosis.[1]
PI3K/AKT/mTOR and Wnt Signaling Crosstalk
The PI3K/AKT/mTOR and Wnt signaling pathways are often dysregulated in cancer, promoting cell growth, survival, and proliferation. This compound has been observed to inhibit the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway and modulate components of the Wnt/β-catenin pathway.[1] The following diagram illustrates the interconnectedness of these pathways and highlights key points of regulation.
Experimental Workflows
The evaluation of this compound and its analogs relies on a series of well-established experimental protocols. The following diagram outlines a typical workflow for assessing the efficacy of a USP1 inhibitor.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the analysis of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured overnight.[1]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10 µM) for 24, 48, and 72 hours.[1]
-
Incubation with CCK-8: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours at 37°C.[1]
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability.[1]
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1][12]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[12]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[12]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, E-cadherin, N-cadherin, β-catenin, GSK3β, Bax, Bcl-2) overnight at 4°C.[1]
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][12]
Wound Healing Assay
-
Cell Seeding and Monolayer Formation: Cells are seeded in 6-well plates and grown to confluence.[1]
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.[1]
-
Treatment: The cells are washed to remove debris and then cultured in a medium containing different concentrations of this compound.[1]
-
Image Acquisition and Analysis: Images of the wound are captured at different time points (e.g., 0, 12, 24, 48 hours). The wound closure area is measured to assess cell migration.[1][11]
Logical Relationship of USP1 Inhibition in Cancer Therapy
The therapeutic strategy behind USP1 inhibition often relies on the concept of synthetic lethality, particularly in combination with other anti-cancer agents like PARP inhibitors.[10] The logical relationship can be visualized as an "AND" gate, where the combined effect of inhibiting two pathways is required for significant cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for SJB2-043
The following provides essential safety and logistical information for the proper disposal of SJB2-043, a deubiquitinase inhibitor. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Disposal and Handling Plan
Proper disposal of this compound is critical to maintain a safe laboratory environment and prevent environmental contamination. As a solid powder, this compound requires careful handling to avoid dust generation. When dissolved in solvents such as DMSO, it should be treated as a chemical waste stream.
Step-by-Step Disposal Protocol:
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for the most detailed and up-to-date disposal and handling information. Safety Data Sheets are available from suppliers such as MedchemExpress, Probechem, and MyBioSource.[1][2][3]
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses or goggles, gloves, and a lab coat.
-
Solid Waste Disposal:
-
Collect waste this compound powder in a clearly labeled, sealed, and compatible container.
-
Label the container as "Hazardous Waste" and include the chemical name: "this compound (2-phenyl-naphth[2,3-d]oxazole-4,9-dione)".
-
Store the waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal service.[4][5]
-
-
Solution Waste Disposal:
-
Collect solutions containing this compound (e.g., in DMSO) in a sealed, compatible container labeled for flammable liquid waste.
-
The label should clearly state "Hazardous Waste, Flammable" and list the contents, for example, "this compound in DMSO".
-
Do not dispose of this compound solutions down the drain.[4]
-
Manage the waste container according to your institution's hazardous waste procedures, including arranging for professional disposal.[5]
-
-
Contaminated Labware:
-
Dispose of grossly contaminated disposable labware (e.g., pipette tips, tubes) as solid chemical waste.
-
Decontaminate non-disposable glassware with an appropriate solvent before washing.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various suppliers and research articles.
| Parameter | Value | Source |
| Molecular Weight | 275.26 g/mol | [2][3] |
| Formula | C17H9NO3 | [2][3] |
| Appearance | Solid Powder | [2][3] |
| Purity | >99% (Varies by supplier) | [3] |
| IC50 (USP1/UAF1) | 544 nM (0.544 µM) | [1][2][6] |
| EC50 (K562 cells) | ~1.07 µM | [2][6] |
| Solubility in DMSO | 10 mM or ~3.33 mg/mL | [2][3] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Chemical Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling SJB2-043
For researchers, scientists, and drug development professionals working with the novel research compound SJB2-043, a clear understanding of the necessary safety protocols and handling procedures is paramount. As detailed toxicological data for this compound is not widely available, it is crucial to handle this compound with the assumption that it is potentially hazardous. The following guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans based on general best practices for handling solid research chemicals with unknown toxicity. All personnel must consult their institution's environmental health and safety (EHS) office and review the supplier-specific Safety Data Sheet (SDS) before commencing any work with this compound.
Recommended Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize the risk of exposure when handling this compound in either its solid powder form or as a solution.
| PPE Category | Recommended Equipment and Practices |
| Eye Protection | Chemical splash goggles should be worn at all times. If handling the solid powder outside of a contained system, safety glasses with side shields are the minimum requirement. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. For extended procedures or when handling solutions, double gloving is recommended to protect against breakthrough. |
| Body Protection | A fully fastened laboratory coat must be worn. For procedures with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of the solid, powdered form of this compound should be conducted within a certified chemical fume hood or a similar ventilated enclosure to prevent the inhalation of fine particles. When preparing solutions, work should also be performed in a fume hood to avoid inhaling any aerosols. |
Operational and Disposal Procedures
A systematic approach to the handling, storage, and disposal of this compound is essential for maintaining a safe laboratory environment.
Experimental Protocols and Handling
-
Preparation and Planning:
-
Always review the most current Safety Data Sheet (SDS) for this compound provided by the supplier before beginning any work.
-
Designate a specific area within a laboratory, preferably a chemical fume hood, for the handling of this compound.
-
Confirm that a fully stocked spill kit, an emergency eyewash station, and a safety shower are readily accessible.
-
-
Handling the Solid Compound:
-
To prevent the generation of airborne dust, handle the solid powder within a ventilated enclosure.
-
Use appropriate weighing and transfer techniques to minimize the potential for dust creation.
-
Ensure the primary container is securely sealed when not in use.
-
-
Preparing Solutions:
-
This compound is noted to be soluble in dimethyl sulfoxide (B87167) (DMSO).
-
All solution preparations should be carried out in a chemical fume hood to contain any potential aerosols.
-
When dissolving, add the solvent to the solid compound gradually to prevent splashing.
-
Storage of this compound
-
For long-term storage and to ensure stability, the solid form of this compound should be stored at -20°C.
-
Stock solutions should be aliquoted and stored in tightly sealed containers at -20°C or -80°C, in accordance with the supplier's specific recommendations, to prevent degradation from repeated freeze-thaw cycles.
Waste Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated PPE (gloves, etc.), and labware (pipette tips, vials), must be collected as hazardous waste.
-
Solid Waste: Contaminated solid items should be placed in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and appropriately labeled hazardous waste container. Under no circumstances should this waste be poured down the drain.
-
Final Disposal: The disposal of all this compound waste must be coordinated through the institution's environmental health and safety (EHS) department to ensure compliance with all relevant local, state, and federal regulations.
Visualized Procedural Flowcharts
To further clarify the necessary procedures, the following diagrams illustrate the recommended workflow for handling this compound and the overarching safety precautions.
Caption: A workflow for the safe handling of this compound from preparation to disposal.
Caption: A logical diagram of safety precautions for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
